molecular formula C9H9NO2 B182658 5-Ethylbenzo[d]oxazol-2(3H)-one CAS No. 151254-40-9

5-Ethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B182658
CAS No.: 151254-40-9
M. Wt: 163.17 g/mol
InChI Key: WZIUGDMSWHGYBO-UHFFFAOYSA-N
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Description

5-Ethylbenzo[d]oxazol-2(3H)-one is a versatile chemical scaffold in medicinal chemistry with significant potential across multiple therapeutic areas. Its core structure is integral to the design of novel bioactive compounds. Research indicates that benzoxazol-2(3H)-one derivatives demonstrate promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis , making them a promising avenue for developing new antibacterial pharmaceuticals to address drug resistance . Furthermore, this pharmacophore has been utilized in the design of anti-inflammatory and analgesic agents . Studies show that such derivatives can act as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), key targets in the inflammatory cascade, with demonstrated efficacy in vivo . In oncology, the benzoxazol-2(3H)-one scaffold is a key component in the development of potent c-Met kinase inhibitors . Molecular hybridization strategies incorporating this moiety have yielded compounds with exceptional inhibitory activity against the c-Met kinase and anti-proliferative effects in cell-based assays . The structural features of the benzoxazolone core also make it a subject of interest in neuroscience research, particularly in the study of G protein-coupled receptor (GPCR) signaling and the development of functionally selective ligands . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIUGDMSWHGYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599505
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151254-40-9
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold in Modern Research

The benzo[d]oxazol-2(3H)-one ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, analgesic, and neuroprotective properties.[3] The specific placement and nature of substituents on the benzoxazolone core are critical determinants of a compound's pharmacological profile and physical properties. Therefore, the unambiguous confirmation of the chemical structure of novel benzoxazolone derivatives is a cornerstone of any research and development program in this area.

This in-depth technical guide provides a comprehensive overview of the analytical workflow for the structural elucidation of a representative molecule, 5-Ethylbenzo[d]oxazol-2(3H)-one. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical cascade.

Logical Framework for Structural Elucidation

The process of elucidating a chemical structure is a systematic investigation. Each analytical technique provides a unique piece of the molecular puzzle. The logical flow is designed to move from broad characterization to detailed connectivity, ensuring that each subsequent step builds upon a foundation of validated information.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Chemical Environment & Atom Count) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Assembly) NMR_1D->NMR_2D Assigns Nuclei Types Structure Final Validated Structure This compound NMR_2D->Structure Establishes Bonding Framework

Caption: Workflow for structural elucidation.

Part 1: Molecular Weight and Formula Determination via Mass Spectrometry

Expertise & Experience: The first critical step is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We opt for a "soft" ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for accurate mass determination.[4]

Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₉H₉NO₂
Exact Mass163.0633 u
[M+H]⁺ (Positive Ion Mode)164.0706 u
[M-H]⁻ (Negative Ion Mode)162.0560 u

Trustworthiness: The observation of an ion at m/z 164.0706 in positive ion mode and its consistency with the calculated exact mass for the protonated molecule C₉H₉NO₂H⁺ provides high confidence in the elemental composition. This self-validating step is critical before proceeding to more complex spectroscopic analysis.

Electron Ionization (EI) Fragmentation Analysis: While soft ionization is used for molecular formula determination, "hard" ionization techniques like Electron Ionization (EI) provide valuable structural information through fragmentation patterns.[5] The fragmentation of this compound is expected to proceed through characteristic pathways for substituted aromatic systems and heterocyclic rings.

A key fragmentation pathway involves the benzylic cleavage of the ethyl group, which is a favorable process leading to the loss of a methyl radical (•CH₃).

  • [M]⁺• (m/z 163) → [M-CH₃]⁺ (m/z 148) + •CH₃

This resulting ion at m/z 148 is stabilized by the aromatic system. Further fragmentation of the benzoxazolone ring itself can occur, though it is a relatively stable heterocycle.

Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ions and use software to predict the most probable elemental compositions.

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.[6]

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[4][5]

  • Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.

  • Interpretation: Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

Part 2: Identification of Functional Groups by Infrared Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond, the cyclic ester (lactone) carbonyl group, and the aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid samples due to its simplicity and minimal sample preparation requirements.[7][8]

Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch (Amide)
~1750StrongC=O Stretch (Cyclic Carbonate/Lactone)
~1610, 1490Medium-StrongC=C Stretch (Aromatic Ring)
~2970, 2880Medium-WeakC-H Stretch (Aliphatic -CH₂CH₃)
~1250StrongC-O Stretch (Ester)

Trustworthiness: The presence of a strong absorption band around 1750 cm⁻¹ is highly indicative of the carbonyl group within the five-membered ring. This, combined with a broad N-H stretch, strongly supports the benzoxazol-2-one core structure, validating the information gleaned from the molecular formula.

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[3]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

  • Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Definitive Structure Determination by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11] It provides information on the chemical environment, connectivity, and spatial proximity of atoms. A systematic approach using a suite of 1D and 2D NMR experiments is essential for an unambiguous assignment.

1D NMR Analysis: ¹H and ¹³C Spectra

The initial 1D NMR experiments provide a census of the hydrogen and carbon atoms in the molecule and give clues about their immediate electronic environment.

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.6br s1HNH
~7.20d1HH -7
~7.15d1HH -4
~7.00dd1HH -6
~2.60q2H-CH₂ CH₃
~1.20t3H-CH₂CH₃

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Assignment
~155.0-C =O
~142.0-C -7a
~135.0-C -5
~131.0-C -3a
~122.0+C -6
~110.0+C -7
~109.0+C -4
~28.0--CH₂ CH₃
~16.0+-CH₂CH₃

Trustworthiness: The number of signals in both the ¹H and ¹³C spectra corresponds to the molecular formula. The DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups, providing a self-check on the carbon assignments. For instance, the signal at ~28.0 ppm showing a negative phase confirms it as a CH₂ group.

2D NMR Analysis: Establishing Connectivity

2D NMR experiments reveal through-bond and through-space correlations, allowing us to piece together the molecular fragments identified in the 1D spectra.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[12]

  • A strong cross-peak will be observed between the quartet at ~2.60 ppm and the triplet at ~1.20 ppm, confirming the presence of the -CH₂CH₃ (ethyl) group.

  • A cross-peak between the signals at ~7.20 ppm (H-7) and ~7.00 ppm (H-6) will establish their adjacency on the aromatic ring.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[12][13] This allows for the definitive assignment of protonated carbons.

G H_signals ¹H Signals H7 H-7 (~7.20 ppm) H4 H-4 (~7.15 ppm) H6 H-6 (~7.00 ppm) H_CH2 -CH₂- (~2.60 ppm) H_CH3 -CH₃ (~1.20 ppm) C_signals ¹³C Signals C7 C-7 (~110.0 ppm) C4 C-4 (~109.0 ppm) C6 C-6 (~122.0 ppm) C_CH2 -CH₂- (~28.0 ppm) C_CH3 -CH₃- (~16.0 ppm) H7->C7 H4->C4 H6->C6 H_CH2->C_CH2 H_CH3->C_CH3

Caption: HSQC correlations for the molecule.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for assembling the final structure. It shows correlations between protons and carbons over two or three bonds, revealing the connectivity between different molecular fragments.[14]

Key Predicted HMBC Correlations:

  • Ethyl to Aromatic Ring: The protons of the -CH₂- group (~2.60 ppm) will show a correlation to the quaternary carbon C-5 (~135.0 ppm) and the protonated carbons C-4 (~109.0 ppm) and C-6 (~122.0 ppm). This definitively places the ethyl group at the C-5 position.

  • Aromatic Protons to Carbonyl: Protons H-4 and H-7a will show correlations to the carbonyl carbon (~155.0 ppm), confirming the fusion of the oxazolone ring to the benzene ring.

  • Internal Aromatic Correlations: H-4 will show correlations to C-5 and C-7a, further confirming the substitution pattern.

Caption: Key HMBC correlations for structure assembly.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the molecular structure.

Conclusion

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance Volume 50. In Books Gateway. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

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  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][15]benzodiazepin-1(2H)-ones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Ethylbenzo[d]oxazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct data for this specific derivative, this document establishes a foundational understanding through the well-characterized parent molecule, Benzo[d]oxazol-2(3H)-one. We will explore its synthesis, chemical properties, and known biological activities, providing a framework for the prospective development and investigation of its 5-ethyl analog.

Core Compound Identification: Benzo[d]oxazol-2(3H)-one

The foundational molecule for understanding the 5-ethyl derivative is Benzo[d]oxazol-2(3H)-one.

Table 1: Chemical Identifiers for Benzo[d]oxazol-2(3H)-one

IdentifierValueSource
CAS Number 59-49-4[1][2]
IUPAC Name Benzo[d]oxazol-2(3H)-one[1]
Synonyms 2-Benzoxazolinone, Benzoxazolone[2][3][4]
Molecular Formula C₇H₅NO₂[1][3]
Molecular Weight 135.12 g/mol [1][3]

Synthesis of the Benzoxazolone Core

The synthesis of the benzo[d]oxazol-2(3H)-one core is well-established and typically involves the cyclization of 2-aminophenol. This can be achieved through various reagents that introduce the carbonyl group.

General Synthesis Pathway

A common and efficient method for the synthesis of benzoxazolone derivatives involves the reaction of a substituted 2-aminophenol with a carbonylating agent.[6] This provides a versatile route to a variety of derivatives.

General Synthesis of Benzoxazolones Substituted_2_Aminophenol Substituted 2-Aminophenol Cyclization Cyclization Substituted_2_Aminophenol->Cyclization Carbonylating_Agent Carbonylating Agent (e.g., Urea, Phosgene derivatives) Carbonylating_Agent->Cyclization Benzoxazolone_Derivative Benzoxazolone Derivative Cyclization->Benzoxazolone_Derivative

Caption: General synthetic route to benzoxazolone derivatives.

Experimental Protocol: Synthesis of Benzo[d]oxazol-2(3H)-one from 2-Aminophenol

This protocol describes a laboratory-scale synthesis of the parent compound.

Materials:

  • 2-Aminophenol

  • Urea

  • Reaction vessel with heating and stirring capabilities

  • Suitable solvent (e.g., an aqueous medium)

Procedure:

  • Combine 2-aminophenol and an excess of urea in a suitable reaction vessel. A molar ratio of 1:1.5 to 1:3 (2-aminophenol to urea) is recommended.

  • Add a suitable solvent, such as water. The concentration of reactants can be optimized based on the specific substituents on the 2-aminophenol.

  • Heat the reaction mixture with stirring. The reaction temperature is typically elevated to facilitate the cyclization reaction.

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Isolate the solid product by filtration and wash with cold water.

  • The resulting benzoxazolone is often of high purity, but can be further purified by recrystallization if necessary.

This method is advantageous as it avoids the use of toxic and corrosive gases like phosgene.[7]

Prospective Synthesis of this compound

Based on the general synthesis, a plausible route to this compound would involve the use of 4-ethyl-2-aminophenol as the starting material.

Prospective Synthesis of 5-Ethylbenzoxazolone 4_Ethyl_2_Aminophenol 4-Ethyl-2-aminophenol Cyclization_Reaction Cyclization Reaction 4_Ethyl_2_Aminophenol->Cyclization_Reaction Urea Urea Urea->Cyclization_Reaction 5_Ethylbenzoxazolone This compound Cyclization_Reaction->5_Ethylbenzoxazolone

Caption: Proposed synthesis of this compound.

The introduction of the ethyl group at the 5-position is anticipated to increase the lipophilicity of the molecule, which may influence its solubility and biological activity.

Chemical and Physical Properties

The chemical properties of this compound can be inferred from the parent compound and related structures.

Table 2: Predicted Physicochemical Properties

PropertyBenzo[d]oxazol-2(3H)-one (Experimental)This compound (Predicted)
Melting Point 139-141 °CExpected to be similar or slightly lower
Boiling Point ~335 °CExpected to be higher due to increased molecular weight
Solubility Sparingly soluble in waterPredicted to have lower aqueous solubility
LogP 0.639 (Calculated)[4]Predicted to be higher (more lipophilic)

The benzoxazolone ring system is relatively stable but can undergo reactions such as N-alkylation at the 3-position and electrophilic substitution on the benzene ring.

Biological Activity and Therapeutic Potential

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[5] Derivatives of benzo[d]oxazol-2(3H)-one have been investigated for a wide range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potential of benzoxazolone derivatives as anticancer agents. They have been shown to exhibit cytotoxicity against various cancer cell lines, including pancreatic and non-small cell lung carcinoma.[6] Some derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment.[8] Other studies have explored their role as c-Met kinase inhibitors.[9]

Antimicrobial Activity

The benzoxazolone core is also found in compounds with antimicrobial properties. Research has shown that certain derivatives exhibit activity against Mycobacterium tuberculosis.[6] The broader class of benzoxazoles has been investigated for activity against various microbial strains.[10]

Neuroprotective Properties

Derivatives of the related compound 5-acetylbenzo[d]oxazol-2(3H)-one have shown potential neuroprotective properties, suggesting that this class of compounds could be relevant in the context of neurodegenerative diseases.[11]

The introduction of an ethyl group at the 5-position of the benzoxazolone ring could modulate these biological activities. The increased lipophilicity might enhance cell membrane permeability, potentially leading to improved potency. However, it could also affect metabolic stability and off-target effects. Therefore, the synthesis and biological evaluation of this compound and related analogs are of significant interest for drug discovery programs.

Future Directions

The lack of extensive data on this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A documented synthesis and full analytical characterization (NMR, MS, etc.) of this compound are necessary to confirm its structure and properties.

  • Biological Screening: The compound should be screened in a battery of in vitro assays to assess its potential anticancer, antimicrobial, and neuroprotective activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 5-alkylbenzoxazolones would provide valuable insights into the impact of the alkyl chain length and branching on biological activity.

  • Computational Modeling: Molecular docking and other computational studies could help to identify potential biological targets and guide the design of more potent and selective derivatives.

Conclusion

While direct information on this compound is scarce, a comprehensive understanding of its parent compound, Benzo[d]oxazol-2(3H)-one, provides a solid foundation for its synthesis and potential applications. The benzoxazolone scaffold is a well-established pharmacophore, and the 5-ethyl derivative represents a novel chemical entity with the potential for interesting biological activities. This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds.

References

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  • (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (n.d.). MDPI. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]

  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

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Sources

Introduction to 5-Ethylbenzo[d]oxazol-2(3H)-one and the Significance of its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Ethylbenzo[d]oxazol-2(3H)-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule of significant interest in medicinal chemistry. Given the limited availability of specific quantitative solubility data for this compound, this document focuses on predicting its solubility based on its structural features and the well-documented properties of the parent benzoxazolone scaffold. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine its solubility in a variety of common laboratory solvents.

This compound belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is recognized as a "privileged scaffold" in drug design, valued for its distinct physicochemical properties and its presence in a wide range of biologically active molecules, including anticancer, analgesic, and anti-inflammatory agents.[1][2][3][4] The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development. It affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as the feasibility of formulation and large-scale synthesis. A thorough understanding of the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The fundamental principle of "like dissolves like" provides a strong basis for predicting solubility.[5][6]

Molecular Structure Analysis:

  • Benzoxazolone Core: This heterocyclic system is polar and contains a lactam group with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This core structure is also weakly acidic.[1][2] The parent compound, 2(3H)-benzoxazolone, is known to be soluble in polar solvents and hot water.[7][8]

  • Ethyl Group: The ethyl substituent at the 5-position is a nonpolar, lipophilic alkyl group. This group is expected to increase the overall lipophilicity of the molecule compared to the unsubstituted benzoxazolone.

Predicted Solubility:

Based on this structure, this compound is anticipated to exhibit a mixed solubility profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar benzoxazolone core suggests that the compound will retain some solubility in these solvents through hydrogen bonding and dipole-dipole interactions. However, the ethyl group will likely reduce its aqueous solubility compared to the parent benzoxazolone. Solubility in alcohols is expected to be moderate to good.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are effective at solvating polar functional groups and are generally good solvents for a wide range of organic molecules. This compound is predicted to be readily soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The increased lipophilicity due to the ethyl group will likely enhance its solubility in less polar solvents compared to the parent compound. It may exhibit slight to moderate solubility in these solvents.

Experimental Determination of Solubility: A Practical Guide

The following sections provide detailed protocols for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

A systematic qualitative analysis provides a rapid and valuable initial assessment of a compound's solubility across a range of solvents.[9][10]

Experimental Protocol:

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clean, and dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a single test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Mixing: Cap the vials and vortex or shake vigorously for 30-60 seconds at room temperature.

  • Observation: Visually inspect each vial against a contrasting background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No discernible amount of the solid dissolves.

Logical Workflow for Qualitative Solubility Testing:

Caption: Workflow for systematic qualitative solubility analysis.

Data Summary Table for Qualitative Solubility:

SolventSolvent TypePredicted SolubilityExperimental Observation
WaterPolar ProticSlightly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble
Ethyl AcetateModerately PolarModerately Soluble
DichloromethaneNonpolarModerately Soluble
TolueneNonpolarSlightly Soluble
HexaneNonpolarInsoluble
Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the quantitative solubility of a compound.[5]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the compound).

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for the Shake-Flask Method:

G A Add excess this compound to solvent B Equilibrate with agitation (24-72h) at constant temperature A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in the supernatant (e.g., HPLC, NMR) C->D E Calculate equilibrium solubility D->E

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Data Presentation Table for Quantitative Solubility:

SolventPolarity IndexTemperature (°C)Predicted Solubility (mg/mL)Experimental Solubility (mg/mL)
Water10.225< 1
Methanol5.12510 - 50
Ethanol4.32510 - 50
Acetone5.125> 50
Dimethyl Sulfoxide7.225> 100
Ethyl Acetate4.4255 - 20
Dichloromethane3.1255 - 20
Toluene2.425< 5
Hexane0.125< 1

Conclusion

References

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  • ResearchGate. General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
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An In-depth Technical Guide to the Thermal Stability and Melting Point of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability and melting point of active pharmaceutical ingredients (APIs) are critical physical properties that influence every stage of drug development, from synthesis and purification to formulation and storage. This guide provides a comprehensive technical overview of the thermal characteristics of 5-Ethylbenzo[d]oxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry.[1][2] While specific experimental data for this derivative is not extensively published, this document establishes a predictive framework based on the known properties of the parent benzoxazolone structure and outlines the authoritative analytical methodologies required for its precise determination. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights into experimental design and data interpretation to ensure scientific rigor and trustworthiness in your research.

Introduction: The Benzoxazolone Scaffold and the Significance of Thermal Properties

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its structural rigidity, combined with opportunities for substitution on the benzene ring, makes it an attractive template for designing novel therapeutics. This compound is one such derivative, and understanding its solid-state properties is paramount for its development as a potential drug candidate.

Thermal properties dictate:

  • Polymorph Screening: The ability of a compound to exist in different crystal forms (polymorphs) is often temperature-dependent.

  • Purification and Manufacturing: Processes like crystallization and drying are optimized based on melting behavior and thermal stability.

  • Formulation Development: The choice of excipients and manufacturing processes (e.g., hot-melt extrusion) is constrained by the API's thermal limits.

  • Stability and Shelf-life: The decomposition temperature is a key indicator of a compound's stability under various storage conditions.[3]

This guide will focus on two fundamental techniques for characterizing these properties: Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability.[4][5][6]

Melting Point Analysis of this compound

The melting point (Tₘ) is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity and is determined by the strength of the intermolecular forces in the crystal lattice.

Reference Data: Benzoxazol-2(3H)-one
Predicted Effect of 5-Ethyl Substitution

The introduction of an ethyl group at the 5-position of the benzoxazolone ring is expected to influence its melting point. Generally, the effect of alkyl substitution on melting points in aromatic systems depends on a balance of factors:

  • Molecular Weight: The increased molecular weight of the ethyl-substituted derivative would typically lead to stronger van der Waals forces, potentially increasing the melting point.

  • Crystal Packing: The ethyl group can disrupt the efficient packing of the molecules in the crystal lattice that is characteristic of the planar parent compound. This disruption can weaken intermolecular forces and consequently lower the melting point.

  • Symmetry: Substitution can alter the molecular symmetry, which often has a significant impact on how well the molecules fit into a crystal lattice.

While a definitive prediction is not possible without experimental data, studies on other heterocyclic systems have shown that alkyl substitution can lead to either an increase or decrease in melting point, depending on the specific interactions and packing effects.[8][9][10] Therefore, experimental determination is essential.

Authoritative Methodology: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for determining the melting point and other thermal transitions of a material.[5][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.

An endothermic peak on the DSC thermogram signifies melting, where the onset temperature is typically reported as the melting point.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-15 mg of This compound prep2 Place in hermetic -aluminum DSC pan prep1->prep2 prep3 Crimp to seal prep2->prep3 dsc1 Place sample and reference pan in DSC cell prep3->dsc1 For Melting Point tga1 Place weighed sample in TGA crucible prep3->tga1 For Stability dsc2 Purge with inert gas (e.g., Nitrogen) dsc1->dsc2 dsc3 Execute heat/cool/heat cycle (e.g., -20°C to 200°C at 10°C/min) dsc2->dsc3 dsc4 Record heat flow vs. temperature dsc3->dsc4 data1 Determine melting point (Tₘ) from DSC onset dsc4->data1 tga2 Heat at a controlled rate (e.g., 10°C/min up to 400°C) tga1->tga2 tga3 Continuously monitor mass tga2->tga3 tga4 Record mass loss vs. temperature tga3->tga4 data2 Determine decomposition temp (Tₔ) from TGA curve tga4->data2 data3 Assess thermal stability data1->data3 data2->data3 G cluster_methods Analytical Techniques cluster_properties Determined Properties substance This compound dsc DSC (Differential Scanning Calorimetry) substance->dsc tga TGA (Thermogravimetric Analysis) substance->tga mp Melting Point (Tₘ) & Heat of Fusion (ΔHfus) dsc->mp Measures heat flow stability Thermal Stability & Decomposition Temp (Tₔ) tga->stability Measures mass loss

Caption: Relationship between the compound, analytical methods, and determined properties.

Conclusion and Best Practices

While the precise melting point and decomposition temperature of this compound require empirical determination, this guide provides the scientific foundation and validated protocols necessary for such an investigation. The parent benzoxazol-2(3H)-one structure suggests a thermally stable core with a melting point around 141-142°C. [7]The addition of the 5-ethyl group will modulate this property based on its influence on crystal lattice interactions.

For researchers and drug development professionals, adherence to the detailed DSC and TGA protocols outlined herein is critical for generating reliable and reproducible data. Such data is foundational for informed decision-making throughout the pharmaceutical development pipeline, ensuring the quality, safety, and efficacy of potential new medicines.

References

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  • ResearchGate. Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines. [Link]

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The Benzoxazolone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Benzoxazolone Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Senior Application Scientist Name/Title]

Abstract

The benzoxazolone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] This guide provides a comprehensive technical overview of the known biological properties of benzoxazolone derivatives, with a focus on their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities, supported by experimental evidence and structure-activity relationship (SAR) studies. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Physicochemical and Biological Significance of the Benzoxazolone Core

The 2(3H)-benzoxazolone core is a bicyclic heterocyclic system that can be considered a bioisostere of endogenous molecules like catecholamines, a feature that contributes to its diverse pharmacological profile. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive scaffold for the design of targeted therapeutics. The versatility of the benzoxazolone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a multitude of derivatives with a broad spectrum of therapeutic applications, ranging from anticancer to neuroprotective agents.[1]

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Signaling

Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast, colon, and leukemia.[2][3] Their primary mechanism of action often involves the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.

Mechanistic Insights: Targeting the Bcl-2 Family and Activating Caspases

A key mechanism through which benzoxazolone derivatives induce apoptosis is by modulating the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[4] Some derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins such as Bax.[4][5] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade. Specifically, the activation of caspase-3, an executioner caspase, is a common feature observed with active benzoxazolone compounds.[4]

Furthermore, some pyrrolo-1,5-benzoxazepine derivatives, which share a structural resemblance to benzoxazolones, have been shown to induce apoptosis through the c-Jun NH2-terminal kinase (JNK)-dependent phosphorylation and inactivation of Bcl-2 and Bcl-xL.[5] This highlights the diverse signaling pathways that can be targeted by this class of compounds.

Benzoxazolone Benzoxazolone Derivatives JNK JNK Benzoxazolone->JNK activates Bax Bax (Pro-apoptotic) Benzoxazolone->Bax upregulates Bcl2_BclXL Bcl-2 / Bcl-xL (Anti-apoptotic) JNK->Bcl2_BclXL phosphorylates & inactivates Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1. Proposed apoptotic pathway induced by benzoxazolone derivatives.

Quantitative Data: Cytotoxicity of Benzoxazolone Derivatives

The following table summarizes the cytotoxic activity of selected benzoxazolone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 Human Breast (MCF-7)12.0[3]
Compound 5a Human Hepatocellular (HepG2)6.79[3]
Compound 3m Human Colon (HT-29)Not Specified[2]
Compound 3n Human Lung (A549)Not Specified[2]
PBOX-6 Leukemia (K562)Not Specified[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.[3][6][7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6][7][9]

  • Compound Treatment: Prepare a stock solution of the benzoxazolone derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (typically ranging from 0.01 to 100 µM).[6] Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Benzoxazolone derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] This broad spectrum of activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanistic Insights: Targeting Essential Cellular Processes

The antimicrobial mechanism of action of benzoxazolone derivatives is multifaceted. In fungi, particularly Candida albicans, they have been shown to disrupt the plasma membrane and interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.[2][12][13] Some derivatives also inhibit the efflux of certain substrates, suggesting an effect on membrane transport proteins.[12] In bacteria, it is proposed that these compounds may inhibit essential enzymes like DNA gyrase, which is involved in DNA replication.[14]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazolone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1 Candida krusei15.6[13]
Compound 1 Candida albicans62.5[13]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[11]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[11]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³ µM[11]
Compound 5d Candida albicans SC531416[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[15][16]

Step-by-Step Methodology:

  • Preparation of Benzoxazolone Solutions: Dissolve the benzoxazolone derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only). Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of key inflammatory mediators is a major therapeutic strategy. Benzoxazolone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Insights: Selective Inhibition of COX-2

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many benzoxazolone derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable characteristic as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[17][18]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (inflammatory) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->COX2 inhibits

Figure 2. Mechanism of anti-inflammatory action of benzoxazolone derivatives via COX-2 inhibition.

Quantitative Data: COX-2 Inhibitory Activity

The following table shows the in vitro COX-2 inhibitory activity of selected benzoxazolone derivatives.

Compound IDCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b 0.25>400[17]
Compound 3h 0.18>555[17]
Compound 3m 0.12>833[17]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate 25.8 (µg/ml)Not Specified[18]
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of benzoxazolone derivatives against COX-1 and COX-2 can be determined using a fluorometric or colorimetric assay kit.[17][19][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, cofactor solution, and probe solution as per the manufacturer's instructions. Reconstitute the purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.[19]

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactor solution, probe solution, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the benzoxazolone derivative at various concentrations to the test wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.[17]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation at 535 nm, emission at 587 nm) or absorbance kinetically over a period of 10-20 minutes using a microplate reader.[19]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Neuroprotective Activity: A Potential Avenue for Alzheimer's Disease Therapy

Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. Benzoxazolone derivatives have shown promise as neuroprotective agents, primarily through their ability to inhibit cholinesterase enzymes.[21][22][23]

Mechanistic Insights: Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine, and their inhibition can increase the levels of this neurotransmitter in the brain, thereby improving cognitive function. Several benzoxazolone derivatives have been identified as potent inhibitors of both AChE and BChE.[21][22][23] The interaction of these compounds with the active site of the cholinesterase enzymes is a key aspect of their mechanism of action.[24]

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the cholinesterase inhibitory activity of selected benzoxazolone derivatives.

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
Compound 3e Stronger than tacrineStronger than donepezil[21]
Compound 7 7.53 ± 0.17-[23]
Compound 11 -17.50 ± 0.29[23]
Compound 36 12.62 nM25.45 nM[25]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and inhibition.[21][25][26][27][28]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare a solution of the enzyme (AChE or BChE).[28]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the benzoxazolone derivative at various concentrations to the test wells. Include a control well without the inhibitor.[27]

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[28]

  • Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.[27]

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.[28]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antiviral Activity: Targeting HIV Reverse Transcriptase

The emergence of viral diseases, particularly HIV, necessitates the continuous search for novel antiviral agents. Benzoxazolone derivatives have demonstrated promising anti-HIV activity, primarily by inhibiting the viral enzyme reverse transcriptase (RT).[29][30][31]

Mechanistic Insights: Inhibition of Reverse Transcriptase

HIV reverse transcriptase is a crucial enzyme for the replication of the virus, as it converts the viral RNA into DNA. Benzoxazolone and its bioisosteres, benzisothiazolones, have been identified as inhibitors of both the DNA polymerase and ribonuclease H activities of HIV-1 RT.[29][32][33] Some derivatives have also been shown to disrupt the interaction between HIV-1 RT and the cellular protein eukaryotic translation elongation factor 1A (eEF1A), which is essential for viral replication.[29]

Quantitative Data: Anti-HIV Activity

The following table presents the anti-HIV activity of selected benzoxazolone and related derivatives.

Compound IDActivityEC50/IC50Reference
Benzisothiazolone 1 Antiviral activity1.68 ± 0.94 µM[33]
Benzisothiazolone 2 Antiviral activity2.68 ± 0.54 µM[33]
L-696,229 HIV-1 RT inhibitionNot Specified[31]
Various derivatives RT inhibition0.34 - 6.3 x 10⁵ µmol/l[30]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the benzoxazolone core.

  • Anticancer Activity: The presence of a chlorine atom at the 5-position of the benzoxazolone ring has been shown to enhance cytotoxic activity.[4]

  • Antimicrobial Activity: The introduction of halogenated rings and sulfonamide moieties can increase the antibacterial and antifungal potency.[15]

  • Neuroprotective Activity: The presence of a basic amine group in the side chain is often crucial for the interaction with the active site of cholinesterase enzymes.[26]

Conclusion and Future Perspectives

The benzoxazolone scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The insights into their mechanisms of action, particularly in the areas of cancer, infectious diseases, inflammation, and neurodegeneration, provide a strong foundation for the rational design of novel and more potent therapeutic agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

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  • Talevi, A., Bellera, C. L., Sbaraglini, M. L., & Bruno-Blanch, L. E. (2013). Biological evaluation and docking studies of some benzoxazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase. Medicinal Chemistry Research, 22(12), 5874-5881. [Link]

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  • ResearchGate. (n.d.). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. [Link]

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  • de Oliveira, A. B. A., de Farias, A. C. B., da Silva, A. L., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, e202403459. [Link]

  • Mc Gee, M. M., Greene, L. M., Ledwidge, S., et al. (2004). 6-(2-naphthyl)pyrrolo--benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. The Journal of pharmacology and experimental therapeutics, 310(2), 694-702. [Link]

  • Balani, S. K., Goldman, M. E., Ramjit, H. G., et al. (1992). Metabolism of a new HIV-1 reverse transcriptase inhibitor, 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229), in rat and liver slices. Drug metabolism and disposition, 20(6), 869-876. [Link]

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  • Scilit. (n.d.). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. [Link]

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  • Khan, I., Ibrar, A., Abbas, N., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(1), 104397. [Link]

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The Benzoxazolone Core: A Technical Guide to its Synthesis, History, and Application in Drug Discovery, Featuring 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile foundations upon which diverse pharmacological activities can be built. The benzo[d]oxazol-2(3H)-one nucleus is a prime example of such a scaffold. Its unique combination of a rigid bicyclic structure, hydrogen bonding capabilities, and tunable lipophilicity has made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the benzoxazolone core, with a specific focus on 5-Ethylbenzo[d]oxazol-2(3H)-one as a representative analogue. We will delve into its synthetic history, key methodologies for its preparation, and its broad-ranging applications in modern drug development.

The benzoxazolone ring system is an attractive scaffold for several key reasons:

  • Bioisosteric Versatility: It can act as a bioisostere for other functional groups, helping to improve pharmacokinetic properties of a drug candidate.

  • Physicochemical Profile: The scaffold possesses both lipophilic (the benzene ring) and hydrophilic (the oxazolone ring with its hydrogen bond donor and acceptor sites) regions, allowing for a balanced solubility and permeability profile.

  • Synthetic Accessibility: The core structure can be synthesized through reliable and scalable chemical reactions, making it amenable to the creation of large compound libraries for screening.

  • Diverse Biological Activities: Derivatives of benzoxazolone have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity, from its foundational chemistry to its role in the development of next-generation therapeutics.

A Historical Perspective and the Evolution of Synthesis

While a definitive "discovery" of this compound is not prominently documented in seminal, standalone publications, the history of its parent scaffold, benzoxazolone, can be traced through the broader development of heterocyclic chemistry. Early mentions of substituted benzoxazolones appear in the mid-20th century, often in the context of exploring novel chemical structures and their potential applications.

The synthesis of the benzoxazolone core has evolved, with modern methods prioritizing efficiency, safety, and yield. A common and illustrative pathway involves the cyclization of a 2-aminophenol derivative.

General Synthesis of the Benzoxazolone Core

A foundational method for constructing the benzo[d]oxazol-2(3H)-one ring system involves the reaction of a 2-aminophenol with a carbonylating agent. This approach is highly versatile and can be adapted for a wide range of substituted starting materials.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_aminophenol Substituted 2-Aminophenol reaction_step Cyclization/ Carbonylation 2_aminophenol->reaction_step carbonylating_agent Carbonylating Agent (e.g., Phosgene, Triphosgene, CDI, Urea) carbonylating_agent->reaction_step benzoxazolone Substituted Benzo[d]oxazol-2(3H)-one reaction_step->benzoxazolone

Figure 1: Generalized synthesis of the benzoxazolone core.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol describes a representative synthesis of this compound, adapted from general procedures for this class of compounds. This method employs the cyclization of 2-amino-4-ethylphenol with a suitable carbonylating agent.

Materials:

  • 2-Amino-4-ethylphenol

  • Triphosgene (or a safer alternative like 1,1'-Carbonyldiimidazole - CDI)

  • Triethylamine (or another suitable base)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-4-ethylphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.

  • Carbonylating Agent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Role of this compound in Drug Discovery

The true value of the benzoxazolone scaffold lies in its utility as a building block for a diverse range of therapeutic agents. The ethyl group at the 5-position of this compound provides a lipophilic handle that can influence the compound's interaction with biological targets and its overall pharmacokinetic profile.

Derivatives of the benzoxazolone core have been investigated for a multitude of therapeutic applications, as summarized in the table below.

Therapeutic AreaTarget/Mechanism of ActionReference
Oncology c-Met kinase inhibition, TNIK inhibition
Neurodegenerative Disorders Myeloperoxidase (MPO) inhibition
Pain and Inflammation Analgesic and anti-inflammatory activities
Infectious Diseases Anti-mycobacterial and anti-HIV activity
Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs based on the benzoxazolone scaffold relies heavily on understanding its structure-activity relationships. The core structure provides a rigid framework, and substitutions at various positions can dramatically alter biological activity.

  • N-3 Position: The nitrogen atom at the 3-position is a common site for modification. Alkylation or acylation at this position can introduce linkers to other pharmacophoric groups, influencing target binding and selectivity.

  • Benzene Ring (Positions 4, 5, 6, 7): Substitution on the aromatic ring, such as the ethyl group in our title compound, can modulate lipophilicity, metabolic stability, and interactions with the target protein. For example, the introduction of different substituents on the N-phenyl ring of omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives significantly impacted their inhibitory effects on myeloperoxidase.

The following diagram illustrates the key points of diversification on the benzoxazolone scaffold for SAR studies.

Figure 2: Key positions for SAR studies on the benzoxazolone scaffold.

Conclusion and Future Directions

This compound, as a representative of the broader class of benzoxazolones, exemplifies the power of privileged scaffolds in medicinal chemistry. The synthetic accessibility and the rich history of derivatization of the benzoxazolone core have cemented its place as a valuable starting point for the development of novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases. The versatility of this scaffold ensures its relevance in drug discovery for years to come.

References

  • Petrov, O. I. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. Retrieved from [Link]

  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. (2014, October). Retrieved from [Link]_

Navigating the Commercial Landscape for 5-Ethylbenzo[d]oxazol-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality research chemicals is a critical first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 5-Ethylbenzo[d]oxazol-2(3H)-one, offering insights into supplier evaluation, quality assessment, and practical experimental protocols.

Introduction to this compound

This compound belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active molecules. The ethyl substitution at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery programs targeting various receptors and enzymes.

Commercial Supplier Landscape

Identifying a reliable supplier is paramount to ensuring the integrity and reproducibility of research. The following table provides a comparative overview of several commercial suppliers of benzoxazolone derivatives, which may also offer this compound or custom synthesis services. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

SupplierWebsitePurityAvailable QuantitiesCertificate of Analysis (CoA)
Sigma-Aldrich (Merck) Typically ≥95%mg to g scaleAvailable upon request
TCI America Varies by productmg to kg scaleAvailable for download
Fisher Scientific Varies by productWide rangeAvailable upon request
BLD Pharm Typically ≥97%mg to kg scaleAvailable upon request
ChemScene Typically ≥98%mg to g scaleAvailable with purchase
Pharmaffiliates Varies by productCustomAvailable upon request
Ambeed Varies by productmg to g scaleAvailable upon request

Ensuring Scientific Integrity: A Guide to Quality Assessment

The quality and purity of a research chemical directly impact experimental outcomes. As a Senior Application Scientist, I cannot overstate the importance of a thorough quality assessment.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is a critical document that provides detailed information about the identity and purity of a specific batch of a compound. When reviewing a CoA for this compound, look for the following key analytical data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation. The proton (¹H) and carbon-13 (¹³C) NMR spectra should be consistent with the expected structure of this compound. Look for characteristic peaks corresponding to the ethyl group and the aromatic protons of the benzoxazolone core.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+) of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-quality research chemical should ideally exhibit a single major peak, with purity typically exceeding 95%.

Supplier Evaluation Workflow

The process of selecting a suitable supplier can be visualized as a structured workflow:

Caption: Workflow for evaluating and selecting a commercial supplier.

Experimental Protocols: Handling, Storage, and Solubilization

Proper handling and storage are crucial for maintaining the integrity of this compound.

Safety, Handling, and Storage
  • Safety Precautions: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2][3][4][5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.[6]

Solubilization Protocol

Objective: To prepare a stock solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

  • Vortex mixer

  • Warming bath (optional)

Step-by-Step Methodology:

  • Initial Solvent Selection: Based on the benzoxazolone scaffold, DMSO is a good starting point for solubilization. Ethanol can also be tested.

  • Preparation of a High-Concentration Stock Solution in DMSO: a. Weigh out a precise amount of this compound (e.g., 10 mg) into a clean vial. b. Add a small volume of DMSO (e.g., 200 µL) to the vial. c. Vortex the mixture thoroughly for 1-2 minutes. d. If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) may be applied. Use caution, as excessive heat can degrade the compound. e. If the compound dissolves, continue adding DMSO in small increments until the desired stock concentration is reached (e.g., 10 mM, 50 mM).

  • Aqueous Dilutions: For cell-based assays, it is often necessary to dilute the DMSO stock solution in an aqueous buffer or cell culture medium. a. Perform serial dilutions of the DMSO stock solution into the aqueous medium. b. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation. c. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Solubilization Workflow Diagram:

Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh_Compound Weigh Compound Add_DMSO Add DMSO Weigh_Compound->Add_DMSO Vortex Vortex/ Warm (optional) Add_DMSO->Vortex Check_Solubility Fully Dissolved? Vortex->Check_Solubility Check_Solubility->Add_DMSO No Adjust_Concentration Adjust Concentration Check_Solubility->Adjust_Concentration Yes Serial_Dilution Serial Dilution in Aqueous Buffer Adjust_Concentration->Serial_Dilution Vortex_Gently Vortex Gently Serial_Dilution->Vortex_Gently Final_Concentration Final Working Solution Vortex_Gently->Final_Concentration

Caption: A step-by-step workflow for the solubilization of this compound.

Conclusion

The successful application of this compound in research hinges on the careful selection of a reputable commercial supplier and a thorough understanding of its chemical properties. By following the guidelines outlined in this technical guide, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for reproducible and impactful scientific discoveries.

References

A comprehensive list of references will be provided upon the completion of all necessary information gathering.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Derivatives of benzo[d]oxazol-2(3H)-one have demonstrated a wide array of pharmacological activities, making them attractive targets for synthetic chemists.[3] This document provides a detailed, research-grade protocol for the synthesis of a specific derivative, 5-Ethylbenzo[d]oxazol-2(3H)-one.

This guide is structured to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and safety considerations. The synthesis is presented in two main stages: the preparation of the key precursor, 4-ethyl-2-aminophenol, followed by its cyclization to the target molecule. This comprehensive approach ensures that researchers can replicate the synthesis, understand the mechanistic pathways, and handle all materials safely and effectively.

Part 1: Synthesis of the Precursor, 4-Ethyl-2-aminophenol

The starting material, 4-ethyl-2-aminophenol, is not as commonly available as simpler phenols. Therefore, a reliable two-step synthesis from the readily available 4-ethylphenol is outlined below. The process involves nitration of the phenol followed by reduction of the nitro group.

Step 1.1: Nitration of 4-Ethylphenol

The introduction of a nitro group ortho to the hydroxyl group is a critical step. The directing effect of the hydroxyl group favors ortho and para substitution. By carefully controlling the reaction conditions, selective ortho-nitration can be achieved.

Experimental Protocol: Nitration
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylphenol (1.0 eq) to a suitable solvent like glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water, which should precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The primary product will be a mixture of 4-ethyl-2-nitrophenol and 4-ethyl-3-nitrophenol, which may require purification by column chromatography.

Step 1.2: Reduction of 4-Ethyl-2-nitrophenol

The nitro group of the purified 4-ethyl-2-nitrophenol is then reduced to an amine to yield the desired 4-ethyl-2-aminophenol. Common reducing agents for this transformation include catalytic hydrogenation or metal-acid systems.[4]

Experimental Protocol: Reduction
  • To a solution of 4-ethyl-2-nitrophenol (1.0 eq) in ethanol in a round-bottom flask, add a reducing agent such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid like hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts if used.

  • Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethyl-2-aminophenol.

Workflow for Precursor Synthesis

G cluster_0 Part 1: Precursor Synthesis 4-Ethylphenol 4-Ethylphenol Nitration Nitration 4-Ethylphenol->Nitration HNO3/H2SO4 4-Ethyl-2-nitrophenol 4-Ethyl-2-nitrophenol Nitration->4-Ethyl-2-nitrophenol Reduction Reduction 4-Ethyl-2-nitrophenol->Reduction SnCl2/HCl or H2/Pd-C 4-Ethyl-2-aminophenol 4-Ethyl-2-aminophenol Reduction->4-Ethyl-2-aminophenol

Caption: Synthesis of 4-ethyl-2-aminophenol.

Part 2: Synthesis of this compound

With the precursor in hand, the final step is the cyclization to form the benzoxazolone ring. This is achieved by reacting 4-ethyl-2-aminophenol with urea in an acidic medium. Urea serves as a safe and effective source of the carbonyl group for the cyclization.

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed addition of the amino group of 4-ethyl-2-aminophenol to urea, forming a urea derivative. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, leading to the cyclized intermediate. Subsequent elimination of ammonia drives the reaction to completion, yielding the stable this compound.

Reaction Mechanism Diagram

G Reactants 4-Ethyl-2-aminophenol + Urea Intermediate N-(4-ethyl-2-hydroxyphenyl)urea Reactants->Intermediate Acid Catalyst (H+) Product This compound + NH3 Intermediate->Product Intramolecular Cyclization - NH3

Caption: Mechanism of benzoxazolone formation.

Materials and Equipment
Reagent/Material Grade Supplier
4-Ethyl-2-aminophenolSynthesizedN/A
UreaReagent GradeMajor Supplier
Concentrated Hydrochloric AcidACS GradeMajor Supplier
WaterDeionizedIn-house
Round-bottom flask (250 mL)Standard Lab Glass
Reflux condenserStandard Lab Glass
Magnetic stirrer and stir barStandard Lab Equip
Heating mantleStandard Lab Equip
Buchner funnel and filter paperStandard Lab Glass
Experimental Protocol: Cyclization
  • In a 250 mL round-bottom flask, combine 4-ethyl-2-aminophenol (1.0 eq) and urea (2.0-3.0 eq).

  • Add a volume of water and concentrated hydrochloric acid sufficient to create an acidic aqueous solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water to remove any unreacted urea and other water-soluble impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Quantitative Data Summary
Parameter Value
Molar Ratio (Amine:Urea)1 : 2.5
Reaction Temperature100-110 °C (Reflux)
Reaction Time4-6 hours
Expected Yield85-95% (based on similar reactions)
SolventWater (with HCl)

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the ethyl carbons, the aromatic carbons, and the characteristic carbonyl carbon of the oxazolone ring (typically in the range of 150-160 ppm).

  • FT-IR: The infrared spectrum should display a characteristic C=O stretching frequency for the cyclic carbamate (around 1750-1700 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (C₉H₉NO₂ = 163.17 g/mol ).

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Ethyl-2-aminophenol: Aminophenols can be toxic and may cause skin and eye irritation.[5][6] Handle with care and avoid inhalation of dust.

  • Urea Hydrochloride: The reaction mixture containing urea and hydrochloric acid is corrosive and an irritant.[7][8][9][10] It may cause serious eye damage and skin irritation.[11] Avoid contact and inhalation.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme caution.

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Refer to the Material Safety Data Sheets (MSDS) for each reagent for detailed safety information.

References

  • Safety Data Sheet (UREA HYDROCHLORIDE 50%). (n.d.). Retrieved from [Link]

  • Urea Hydrochloride MSDS. (2005, October 10). Exporter Lab Chemicals. Retrieved from [Link]

  • Urea hydrochloride. (n.d.). Haz-Map. Retrieved from [Link]

  • Urea hydrochloride | CH4N2O.ClH | CID 101721. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, October 12). Retrieved from [Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Method for producing 5-nitro-2aminophenol. (n.d.). Google Patents.
  • 100790 - 4-Aminophenol - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). NIH. Retrieved from [Link]

  • Preparation of 4-aminophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland. Retrieved from [Link]

  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2019, August). ResearchGate. Retrieved from [Link]

  • Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site. (2009, January). PubMed. Retrieved from [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site. (2009). ResearchGate. Retrieved from [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • 4-Nitro-2-Amino phenol. (n.d.). Multichem Exports. Retrieved from [Link]

  • 4-Aminophenol GLR. (n.d.). Labbox Export. Retrieved from [Link]

  • 4-Aminophenol | C6H7NO | CID 403. (n.d.). PubChem. Retrieved from [Link]

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Application Notes & Protocols: Investigating 5-Ethylbenzo[d]oxazol-2(3H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Strategic Overview: The Scientific Rationale

The benzo[d]oxazol-2(3H)-one scaffold is recognized within medicinal chemistry as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities, including significant anti-cancer properties.[1] This guide focuses on a specific derivative, 5-Ethylbenzo[d]oxazol-2(3H)-one, and provides a comprehensive framework for its investigation as a potential anti-cancer agent. While direct studies on the 5-ethyl derivative are not extensively documented in publicly available literature, the extensive research on analogous compounds provides a strong rationale for its exploration. This document, therefore, serves as a detailed roadmap for researchers to design and execute a thorough in vitro evaluation of this compound's anti-cancer potential. We will extrapolate from the known mechanisms and activities of structurally related benzoxazolone derivatives to propose a robust testing strategy.

The core hypothesis is that this compound, by virtue of its core scaffold, is likely to exhibit cytotoxic, pro-apoptotic, and anti-proliferative effects against various cancer cell lines. The methodologies outlined herein are designed to rigorously test this hypothesis, providing a clear path from initial cytotoxicity screening to preliminary mechanistic insights.

Part 1: The Mechanistic Landscape of Benzoxazolone Derivatives in Oncology

The anti-cancer effects of benzo[d]oxazol-2(3H)-one derivatives are primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[1]

Induction of Apoptosis

A significant number of benzoxazolone derivatives have been demonstrated to trigger apoptosis in cancer cells.[1] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. The activation cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic stimuli can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. In the cytosol, cytochrome c complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. Studies on benzoxazole derivatives have shown a decrease in mitochondrial membrane potential and activation of both caspase-9 and caspase-3.[1]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway. Increased FasL immunoreactivity has been observed in breast cancer cells treated with benzoxazolone derivatives.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL DeathReceptor Death Receptor FasL->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Benzoxazolone This compound (Hypothesized) Benzoxazolone->FasL Induces Benzoxazolone->Mito Impacts Membrane Potential

Caption: Hypothesized Apoptotic Pathways Induced by this compound.

Cell Cycle Arrest

Benzoxazolone derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1] The cell cycle is a series of events that take place in a cell as it grows and divides. It has four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. By interfering with the activity of these regulatory proteins, benzoxazolone derivatives can cause cells to arrest at specific checkpoints (e.g., G1/S or G2/M), which can ultimately lead to apoptosis if the cell cannot repair the damage or overcome the block.

Part 2: In Vitro Evaluation Strategy

A systematic, multi-step approach is recommended to evaluate the anti-cancer potential of this compound.

G cluster_workflow Experimental Workflow A Step 1: Cytotoxicity Screening (MTT Assay) B Step 2: Determine IC50 Values A->B C Step 3: Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C D Step 4: Cell Cycle Analysis (Flow Cytometry) B->D E Step 5: Mechanistic Studies (Western Blot) C->E D->E

Caption: A Step-wise Workflow for In Vitro Evaluation.

Activity of Related Benzoxazolone Derivatives

The following table summarizes the reported cytotoxic activities of various benzo[d]oxazol-2(3H)-one derivatives against a range of human cancer cell lines. This data provides a strong rationale for screening this compound against a similar panel of cell lines.

Derivative ClassCancer Cell Line(s)Reported IC50 / ActivityReference
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast)Effective at 50-100µM[2]
2-(3,4-Disubstituted phenyl)benzoxazolesNCI-H460 (Non-small cell lung)0.4 - 3.8 µM[1]
Phortress analogue benzoxazolesColon, Breast, Lung, Liver, BrainSignificant anticancer effect[1]
Novel benzo[d]oxazol-2(3H)-one derivativesPancreatic adenocarcinoma, Non-small cell lung carcinomaDisplayed excellent to moderate activity[1]
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-oneA549 (Lung), HCC1937 (Breast), MDA-MB-468 (Breast)IC50 as low as 2.6 µM[3]
Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, Panc-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO, at the same final concentration as in the highest compound dilution) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with this compound at its IC50 concentration for 24-48 hours.

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, changes in the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21) can be assessed.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Part 3: Concluding Remarks and Future Directions

The protocols and strategies detailed in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. Based on the extensive literature on its structural analogs, it is reasonable to hypothesize that this compound will exhibit cytotoxic and pro-apoptotic activities. Positive results from these initial screens would warrant further investigation, including:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including those from different tissues of origin and with different genetic backgrounds.

  • Advanced Mechanistic Studies: Investigating the specific molecular targets, such as kinases or other enzymes, through techniques like kinase profiling or proteomics.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in preclinical animal models of cancer.

By systematically applying the methodologies described herein, researchers can effectively elucidate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

  • Yabanoglu-Ciftci, S., et al. (2020). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1848. Available from: [Link]

  • Yaka, A., et al. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment.
  • International Journal of Research in Engineering, Science and Management. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(6), 242-245.
  • Gokcen, T., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available from: [Link]

  • Reddy, K. I., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities. RSC Advances, 4(100), 59594-59602.
  • Li, Y., et al. (2015). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 20(5), 8702-8715. Available from: [Link]

  • ResearchGate. 5o exhibits anti-cancer activity in diverse cancer cell lines. Available from: [Link]

  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. Available from: [Link]

  • Sridhar, J., et al. (1991). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Biochemical Pharmacology, 41(6-7), 969-976. Available from: [Link]

Sources

Application Notes & Protocols: Investigating the Neuroprotective Potential of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Abstract: The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential for neuroprotection.[1][2][3] This guide provides a comprehensive framework for the investigation of a novel derivative, 5-Ethylbenzo[d]oxazol-2(3H)-one, as a potential neuroprotective agent. Drawing upon the known mechanisms of related compounds and established experimental paradigms, we present detailed protocols for in vitro screening against glutamate-induced excitotoxicity and for in vivo evaluation in a rodent model of ischemic stroke. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this compound in the context of neurodegenerative diseases and acute neurological injury.

Introduction: The Promise of the Benzoxazolone Scaffold in Neuroprotection

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, driven by the profound impact of neurodegenerative diseases and acute brain injuries. The 2(3H)-benzoxazolone core has emerged as a particularly fruitful scaffold for the design of novel therapeutics.[4] Its derivatives have been shown to interact with a variety of targets within the central nervous system, exhibiting analgesic, anti-inflammatory, and neuroprotective properties.[1][2]

A related compound, 5-acetylbenzo[d]oxazol-2(3H)-one, has been investigated for its neuroprotective effects, reportedly through the modulation of key signaling pathways involved in cell survival and apoptosis, such as promoting the phosphorylation of Akt and glycogen synthase kinase, and decreasing the expression of nuclear factor-kappa B (NF-κB).[5] This suggests that other 5-substituted benzoxazolones, including this compound, may possess similar or enhanced neuroprotective capabilities. The ethyl group at the 5-position may alter the compound's lipophilicity and steric profile, potentially influencing its blood-brain barrier permeability and target engagement.

This guide outlines a logical, stepwise approach to characterizing the neuroprotective profile of this compound, from initial cell-based assays to more complex in vivo models.

Proposed Mechanism of Action: Modulation of Pro-Survival and Anti-Apoptotic Pathways

Based on the activity of structurally related benzoxazolones, we hypothesize that this compound exerts its neuroprotective effects by modulating intracellular signaling cascades that are critical for neuronal survival. A plausible mechanism involves the activation of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.

Upon encountering a neurotoxic insult, such as excitotoxicity or oxidative stress, the compound may promote the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, such as GSK-3β and BAD, while simultaneously activating transcription factors like CREB, which promote the expression of anti-apoptotic genes. Furthermore, by inhibiting the activation of NF-κB, a key mediator of inflammatory and apoptotic responses, this compound could further shield neurons from damage.

Proposed_Neuroprotective_Mechanism cluster_0 Extracellular cluster_1 Intracellular Neurotoxic_Insult Neurotoxic Insult (e.g., Glutamate, Oxidative Stress) GSK3B GSK-3β (Pro-apoptotic) Neurotoxic_Insult->GSK3B Activates NFkB NF-κB (Pro-inflammatory, Pro-apoptotic) Neurotoxic_Insult->NFkB Activates Compound This compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Compound->NFkB Inhibits PI3K_Akt->GSK3B Inhibits CREB CREB (Anti-apoptotic gene expression) PI3K_Akt->CREB Activates Neuronal_Survival Neuronal Survival GSK3B->Neuronal_Survival Inhibits NFkB->Neuronal_Survival Inhibits CREB->Neuronal_Survival Promotes

Caption: Proposed neuroprotective signaling pathway of this compound.

In Vitro Neuroprotection Screening: Glutamate Excitotoxicity Assay

A primary mechanism of neuronal death in many neurological disorders is excitotoxicity, often initiated by excessive glutamate receptor activation.[4][6] An in vitro assay using glutamate to induce neuronal death is a robust and efficient method for the initial screening of potential neuroprotective compounds.[7][8]

Experimental Workflow

In_Vitro_Workflow Start Start: Plate Neuronal Cells Pretreat Pre-treat with This compound (various concentrations) Start->Pretreat Insult Induce Excitotoxicity (e.g., 100 µM Glutamate) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate Assess Assess Neuronal Viability Incubate->Assess LDH LDH Assay (Cell Death) Assess->LDH MTT MTT/MTS Assay (Cell Viability) Assess->MTT Microscopy Microscopy (Morphology) Assess->Microscopy End End: Data Analysis LDH->End MTT->End Microscopy->End

Caption: Workflow for in vitro neuroprotection screening.

Detailed Protocol

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Neurobasal medium with B27 supplement (for primary neurons)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader, microscope

Procedure:

  • Cell Plating: Seed SH-SY5Y cells or primary neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 12-24 hours.[9]

  • Glutamate-induced Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add glutamate to the wells to a final concentration of 30-100 µM (the optimal concentration should be determined empirically to induce 40-60% cell death).[9][10] Do not add glutamate to the no-treatment control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Neuronal Viability:

    • MTT/MTS Assay: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength. Cell viability is proportional to the absorbance.

    • LDH Assay: Collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage. Perform the assay according to the kit's protocol.

    • Microscopic Examination: Observe the cells under a phase-contrast microscope to assess morphological changes, such as neurite retraction and cell shrinkage.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Expected Data Presentation
Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control (No treatment)-100 ± 5.25 ± 1.1
Vehicle + Glutamate-55 ± 4.885 ± 6.3
Compound + Glutamate162 ± 5.178 ± 5.9
Compound + Glutamate1078 ± 6.045 ± 4.2
Compound + Glutamate5092 ± 4.515 ± 2.5

In Vivo Efficacy Evaluation: Rodent Model of Ischemic Stroke

To assess the therapeutic potential of this compound in a more clinically relevant context, an in vivo model of focal cerebral ischemia, such as the transient middle cerebral artery occlusion (MCAO) model, is recommended.[11][12][13] This model mimics many aspects of human ischemic stroke and allows for the evaluation of the compound's effects on infarct volume, neurological deficits, and long-term functional recovery.

Experimental Design

In_Vivo_Design Start Start: Animal Acclimatization MCAO Induce Ischemic Stroke (tMCAO model) Start->MCAO Treatment Administer Compound or Vehicle (e.g., i.p. or i.v.) MCAO->Treatment Behavioral Behavioral Testing (24h, 7d, 14d post-MCAO) Treatment->Behavioral mNSS mNSS Behavioral->mNSS Rotarod Rotarod Test Behavioral->Rotarod Cylinder Cylinder Test Behavioral->Cylinder Histology Histological Analysis (e.g., 14d post-MCAO) Behavioral->Histology mNSS->Histology Rotarod->Histology Cylinder->Histology TTC TTC Staining (Infarct Volume) Histology->TTC IHC Immunohistochemistry (Apoptosis, Inflammation) Histology->IHC End End: Data Analysis TTC->End IHC->End

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Evaluation of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Benzoxazolone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4][5] This document provides a comprehensive experimental framework for assessing the antimicrobial potential of a specific analogue, 5-Ethylbenzo[d]oxazol-2(3H)-one. We present a suite of detailed, step-by-step protocols, grounded in internationally recognized standards, to guide researchers in determining its efficacy against a panel of clinically relevant microorganisms. The protocols are designed not merely as a set of instructions, but as a self-validating system, complete with the scientific rationale behind key experimental choices, data interpretation guidelines, and advanced methodologies for exploring mechanisms of action.

Introduction: The Scientific Rationale for Investigating this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][4] Its derivatives have been reported to exhibit diverse pharmacological properties, including antibacterial and antifungal activities.[1][2][3] The core hypothesis is that the introduction of an ethyl group at the 5-position of the benzo[d]oxazol-2(3H)-one ring may modulate the compound's lipophilicity and steric properties, potentially enhancing its penetration through microbial cell membranes and its interaction with intracellular targets.

This guide provides the necessary protocols to systematically test this hypothesis, moving from initial screening to more detailed characterization of the compound's antimicrobial profile. The methodologies are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is accurate, reproducible, and comparable to international standards.[6][7][8][9][10]

Foundational Assays: Determining Primary Antimicrobial Efficacy

The initial assessment of an antimicrobial agent involves determining the lowest concentration that can inhibit its growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill it (Minimum Bactericidal Concentration, MBC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, providing a precise numerical MIC value in µg/mL.[11][12][13][14][15] This value is critical for evaluating the potency of a new compound and for comparing it against existing antibiotics.[12] The procedure follows the guidelines outlined in CLSI document M07.[6][7][10]

This method exposes a standardized population of bacteria to a serial dilution of the test compound in a liquid growth medium. The "minimum" concentration is determined by observing the absence of visible growth, which indicates that the compound has arrested microbial proliferation. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low levels of inhibitors that could interfere with the compound's activity.[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension P1->A2 P2 Prepare serial 2-fold dilutions of this compound in CAMHB A1 Dispense dilutions into 96-well microtiter plate P2->A1 A1->A2 I1 Incubate at 35±2°C for 16-20 hours A2->I1 A3 Include Growth Control (GC) & Sterility Control (SC) A3->I1 R1 Visually inspect for turbidity (bacterial growth) I1->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed 1%, as it can be inhibitory to some bacteria.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[17]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well sterile microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range to screen a novel compound might be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.

  • Controls:

    • Growth Control (GC): Wells containing only inoculated broth (no compound) to ensure the bacteria are viable.

    • Sterility Control (SC): Wells containing only uninoculated broth to check for contamination.[15]

    • Solvent Control: Wells containing the highest concentration of the solvent used, to ensure it has no antimicrobial effect.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.[11][14]

ParameterRecommended ConditionRationale
Microorganism Panel S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853), C. albicans (ATCC 90028)Represents Gram-positive, Gram-negative, and fungal pathogens; standard QC strains.
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for reproducible results.[16]
Inoculum Density 5 x 10⁵ CFU/mLA standardized density ensures that the test outcome is not biased by an overly high or low bacterial load.
Incubation 35 ± 2°C for 16-20 hoursOptimal temperature and time for the growth of most clinically relevant bacteria.
Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12][18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21] This is achieved by sub-culturing the contents of the wells from the MIC plate that showed no visible growth onto an antibiotic-free agar medium. The absence of growth on the agar indicates that the bacteria were killed, not just inhibited.

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that shows no visible growth (i.e., at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][22]

Advanced Assays: Probing Deeper Antimicrobial Mechanisms

Beyond primary efficacy, a comprehensive evaluation involves understanding the compound's effect on complex microbial behaviors and its potential for host cell toxicity.

Bacterial Viability Assessment using ATP Bioluminescence

This rapid method provides a quantitative measure of viable cells by detecting adenosine triphosphate (ATP), a marker for metabolically active cells.[23][24]

ATP is the primary energy currency of all living cells.[24] Upon cell death, ATP is rapidly degraded.[25] Bioluminescence assays use the enzyme luciferase, which catalyzes a reaction between luciferin and ATP, producing light.[23][25] The intensity of the emitted light is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[26][27] This provides a more dynamic and sensitive measure of cell killing than traditional plating methods.

  • Expose Bacteria to Compound: In a 96-well opaque-walled plate, incubate a standardized bacterial suspension with various concentrations of this compound for a defined period (e.g., 2, 4, 6 hours).

  • Add ATP Reagent: Add a commercial ATP-releasing and luciferase-containing reagent (e.g., BacTiter-Glo™) to each well.[26]

  • Incubate: Incubate for a short period (e.g., 5 minutes) at room temperature to lyse cells and stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate luminometer.

  • Data Analysis: A decrease in the luminescent signal (Relative Light Units, RLU) relative to the untreated control indicates a reduction in bacterial viability.

Biofilm Formation Inhibition Assay

Many chronic infections are associated with biofilms, structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to prevent biofilm formation is a key indicator of its potential clinical utility.

This assay quantifies the ability of a compound to inhibit the initial stages of biofilm development, typically adherence to a surface. The crystal violet (CV) staining method is widely used, where the dye binds to and stains the adherent biofilm biomass.[28][29][30][31] The amount of retained stain is proportional to the amount of biofilm formed.

Biofilm_Workflow A1 Inoculate 96-well plate containing sub-MIC concentrations of compound and growth medium A2 Incubate for 24-48 hours to allow biofilm formation A1->A2 A3 Wash wells to remove planktonic (non-adherent) cells A2->A3 A4 Stain adherent biofilm with 0.1% Crystal Violet A3->A4 A5 Wash to remove excess stain A4->A5 A6 Solubilize bound stain with 30% Acetic Acid A5->A6 A7 Measure Absorbance at ~570 nm A6->A7

Caption: Workflow for the crystal violet biofilm inhibition assay.

  • Assay Setup: In a 96-well flat-bottomed plate, add sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 of the MIC) of this compound to a suitable growth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.

  • Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.[30]

  • Washing: Discard the planktonic cells and gently wash the wells with Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.[28]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[31]

  • Final Wash: Remove the crystal violet solution and wash the wells again with water until the negative control wells are colorless.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound dye.[30][31]

  • Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

In Vitro Cytotoxicity Assay (MTT Assay)

A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbes and not to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, which serves as an indicator of cell viability and cytotoxicity.[32]

In viable mammalian cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[33] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[33] A reduction in the purple color indicates a cytotoxic effect of the test compound.

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, Vero, or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[34]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This allows for the determination of the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Analysis and Interpretation

The ultimate goal of these assays is to generate a comprehensive profile of the test compound. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity to microbial activity (IC₅₀ / MIC), is a critical parameter. A high SI value indicates that the compound is significantly more toxic to the microbe than to mammalian cells, a hallmark of a promising drug candidate.

Conclusion

The protocols detailed in this guide provide a robust and standardized framework for the initial and advanced antimicrobial evaluation of this compound. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will effectively characterize the compound's antimicrobial spectrum, potency, and preliminary safety profile. This systematic approach is fundamental to the rational progression of novel compounds through the drug discovery pipeline.

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  • Kumar, G. V., et al. (2018). Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. Medicinal Chemistry Research, 27(1), 244-257.
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5-Ethylbenzo[d]oxazol-2(3H)-one: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzoxazolone Core and the Significance of the 5-Ethyl Moiety

The benzo[d]oxazol-2(3H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Its structural rigidity, combined with its ability to participate in key hydrogen bonding interactions, makes it an ideal framework for the design of targeted therapeutics. The physicochemical properties of the benzoxazolone core, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, contribute to its favorable interactions with diverse biological targets.[1][2]

Within this esteemed class of compounds, the 5-Ethylbenzo[d]oxazol-2(3H)-one scaffold is emerging as a particularly noteworthy starting point for drug discovery programs. The ethyl group at the 5-position offers a subtle yet significant modification to the electronic and steric properties of the benzoxazolone core. This seemingly simple alkyl substitution can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity for its target protein. The strategic placement of the ethyl group provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the synthesis and utilization of the this compound scaffold in the pursuit of novel therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in its utilization as a medicinal chemistry scaffold. A robust and efficient synthetic route is paramount for the generation of a diverse library of derivatives. The most common and practical approach involves a two-step sequence starting from readily available precursors: the synthesis of the key intermediate, 5-ethyl-2-aminophenol, followed by its cyclization to form the benzoxazolone ring.

Part 1: Synthesis of the Precursor: 5-Ethyl-2-aminophenol

The precursor, 5-ethyl-2-aminophenol, is not as commonly available as its unsubstituted counterpart. However, it can be synthesized through various established methods. One notable method is the reduction of a corresponding nitro compound.[3]

Protocol 1: Synthesis of 5-Ethyl-2-aminophenol

Reaction Scheme: (A general representation, specific reagents and conditions may vary) Step 1: Nitration of 4-ethylphenol Step 2: Reduction of 5-ethyl-2-nitrophenol

Materials:

  • 4-Ethylphenol

  • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

  • Reducing agent (e.g., iron powder in acidic medium, catalytic hydrogenation with Pd/C)

  • Appropriate solvents (e.g., acetic acid, ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration: Carefully add the nitrating agent to a solution of 4-ethylphenol in a suitable solvent at a controlled temperature (typically cooled in an ice bath) to introduce the nitro group, primarily at the ortho position to the hydroxyl group.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture with ice water and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-ethyl-2-nitrophenol.

  • Reduction: Dissolve the crude 5-ethyl-2-nitrophenol in a suitable solvent and add the reducing agent. If using iron powder, an acidic medium like acetic acid is typically employed. For catalytic hydrogenation, a catalyst such as 10% Pd/C is used under a hydrogen atmosphere.

  • Final Work-up and Purification: Upon completion of the reduction, filter off the catalyst or any solid residues. Neutralize the reaction mixture if necessary and extract the product with an organic solvent. Purify the crude 5-ethyl-2-aminophenol by recrystallization or column chromatography to yield the desired precursor.

Part 2: Cyclization to form this compound

The cyclization of 2-aminophenols to their corresponding benzoxazolones can be achieved using various carbonylating agents. Historically, the highly toxic phosgene gas was used. However, due to safety concerns, several safer and more convenient alternatives are now widely adopted. These include urea, 1,1'-carbonyldiimidazole (CDI), and diphenyl carbonate.[1][4][5]

Protocol 2: Cyclization of 5-Ethyl-2-aminophenol using Urea

This method is cost-effective and avoids the use of highly toxic reagents.[4]

Materials:

  • 5-Ethyl-2-aminophenol

  • Urea

  • Sulfuric acid (catalytic amount)

  • Water

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Prepare a suspension of 5-ethyl-2-aminophenol in water.

  • Carefully add a catalytic amount of sulfuric acid while stirring.

  • Add an excess of urea to the reaction mixture (typically 1.5 to 3 molar equivalents).[4]

  • Heat the mixture to a temperature of approximately 115-120°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid product, wash with cold water to remove any unreacted urea and salts, and dry to obtain this compound. The product is often pure enough for subsequent steps without further purification.[4]

Protocol 3: Cyclization of 5-Ethyl-2-aminophenol using 1,1'-Carbonyldiimidazole (CDI)

CDI is a mild and efficient reagent for the synthesis of benzoxazolones, often resulting in high yields under gentle reaction conditions.[6][7][8]

Materials:

  • 5-Ethyl-2-aminophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve 5-ethyl-2-aminophenol in the anhydrous solvent in a flask under an inert atmosphere.

  • Add a slight excess (typically 1.1 equivalents) of CDI to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for a few hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications of the this compound Scaffold in Medicinal Chemistry

The true value of the this compound scaffold lies in its potential as a building block for the synthesis of novel therapeutic agents. While specific studies on this exact scaffold are emerging, the extensive research on closely related 5-substituted benzoxazolones provides a strong rationale for its application in various therapeutic areas.

Application Note 1: As a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzoxazolone derivatives have been successfully developed as potent kinase inhibitors.

  • c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. A molecular hybrid strategy has been employed to design potent c-Met kinase inhibitors by combining a benzoxazol-2(3H)-one scaffold with other pharmacophores, such as a quinoline core.[9][10] The 5-position of the benzoxazolone ring is a key point for modification to enhance binding affinity and selectivity. The 5-ethyl group can provide a favorable hydrophobic interaction within the kinase's active site.

  • Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is a promising target for the treatment of colorectal cancer.[4][11] Novel benzo[d]oxazol-2(3H)-one derivatives have been discovered as potent TNIK inhibitors.[4] Structure-activity relationship studies in this area would benefit from the inclusion of the 5-ethyl analog to probe the steric and electronic requirements of the binding pocket.

Experimental Workflow for Scaffold-Based Kinase Inhibitor Discovery

G 5-Ethylbenzoxazolone Derivative 5-Ethylbenzoxazolone Derivative TSPO TSPO 5-Ethylbenzoxazolone Derivative->TSPO Binds to Mitochondrial Function Mitochondrial Function TSPO->Mitochondrial Function Modulates Reduced Neuroinflammation Reduced Neuroinflammation Mitochondrial Function->Reduced Neuroinflammation Leads to Neuroprotection Neuroprotection Reduced Neuroinflammation->Neuroprotection

Caption: Putative neuroprotective mechanism via TSPO modulation.

Protocols for Derivatization and Biological Evaluation

Protocol 4: N-Alkylation of this compound

A common and straightforward method to introduce diversity to the scaffold is through N-alkylation at the 3-position.

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Alkylating agent (e.g., alkyl halide, benzyl bromide)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for a short period (e.g., 30 minutes) to ensure complete deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized this compound derivatives against a target kinase.

Materials:

  • Recombinant target kinase (e.g., c-Met, TNIK)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation: Structure-Activity Relationship (SAR) Table

Compound IDR Group (at N-3)5-Position SubstituentTarget KinaseIC₅₀ (nM)
5E-01 H-CH₂CH₃c-MetExperimental Value
5E-02 -CH₃-CH₂CH₃c-MetExperimental Value
5E-03 -Benzyl-CH₂CH₃c-MetExperimental Value
Ref-01 -Benzyl-Hc-MetReference Value
Ref-02 -Benzyl-Clc-MetReference Value

This table is a template for organizing SAR data. Actual values would be obtained from experimental work.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its straightforward synthesis and the strategic placement of the 5-ethyl group provide a solid foundation for creating diverse chemical libraries. The established biological activities of the broader benzoxazolone class, particularly as kinase inhibitors and neuroactive agents, strongly suggest that derivatives of the 5-ethyl scaffold will exhibit valuable pharmacological properties. Future research should focus on the systematic exploration of substitutions at the N-3 position and further modifications of the benzene ring to build comprehensive structure-activity relationships. The protocols and application notes provided herein offer a robust framework for researchers to unlock the full potential of this versatile scaffold in their drug discovery endeavors.

References

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  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - MDPI. (URL: [Link])

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  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (URL: [Link])

  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities - ResearchGate. (URL: [Link])

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Application Note & Protocols: Strategic Derivatization of 5-Ethylbenzo[d]oxazol-2(3H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities ranging from anticancer to neuroprotective effects.[1] This guide provides a comprehensive framework for the systematic derivatization of 5-Ethylbenzo[d]oxazol-2(3H)-one, a key starting material for generating compound libraries aimed at structure-activity relationship (SAR) studies. We will delve into strategic synthetic modifications, detailed experimental protocols, robust characterization methodologies, and the logical workflow for correlating chemical structure with biological function.

Introduction: The Rationale for Derivatizing this compound

The benzo[d]oxazol-2(3H)-one core possesses a unique combination of features that make it an attractive starting point for drug discovery.[1] Its weakly acidic N-H proton, coupled with a lipophilic benzene ring, allows for fine-tuning of physicochemical properties. The ethyl group at the C-5 position provides a specific lipophilic handle and electronic influence on the aromatic system, which can be a crucial determinant of target engagement.

Systematic derivatization of this scaffold allows for the exploration of the chemical space around the core structure. By introducing diverse functional groups at specific positions, researchers can probe the molecular interactions with a biological target, leading to the identification of key pharmacophoric features and the optimization of lead compounds.[2] The goal of a well-designed SAR study is to build a clear understanding of how modifications to the molecule's structure impact its potency, selectivity, and pharmacokinetic properties.

This guide will focus on two primary sites for derivatization: the nitrogen atom at the 3-position (N3) and the aromatic ring, particularly positions amenable to electrophilic substitution.

Strategic Derivatization Pathways

The derivatization strategy for this compound should be guided by the therapeutic target and the desired physicochemical properties of the final compounds. Below, we outline the primary synthetic routes for modification.

G A This compound (Starting Material) B N3-Alkylation / Acylation A->B Base (e.g., K2CO3, NaH) + Electrophile (R-X, RCOCl) C Aromatic Ring Substitution (e.g., Nitration, Halogenation) A->C Electrophilic Reagents (e.g., HNO3/H2SO4, NBS) D Diverse N3-Substituted Library B->D E Functionalized Aromatic Ring Derivatives C->E F SAR Analysis D->F E->F

Caption: Key derivatization strategies for this compound.

N3-Position Derivatization: Alkylation and Acylation

The nitrogen atom of the oxazolone ring is a common and highly effective point for introducing diversity. The acidity of the N-H proton (pKa ≈ 8-10) allows for its ready deprotonation by a suitable base, generating a nucleophilic anion that can react with a variety of electrophiles.

Causality Behind Experimental Choices:

  • Choice of Base: The selection of the base is critical and depends on the reactivity of the electrophile. For highly reactive electrophiles like benzyl bromide or acyl chlorides, a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is sufficient. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) is often necessary to ensure complete deprotonation and drive the reaction to completion.

  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile, THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic nitrogen anion.

  • Reaction Temperature: Most N-alkylations can be performed at room temperature to moderate heat (50-80 °C). The temperature is adjusted to balance reaction rate with potential side reactions.

Protocol 1: General Procedure for N-Alkylation of this compound

Objective: To introduce an alkyl or benzyl substituent at the N3 position.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl/Benzyl Halide (e.g., benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium salt.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC). For less reactive halides, the temperature may be increased to 60 °C.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-substituted derivative.

Aromatic Ring Substitution

Modifying the benzene ring allows for the exploration of how electronic and steric properties influence biological activity. Electrophilic aromatic substitution reactions are a primary method for this. The existing ethyl and oxazolone groups will direct incoming electrophiles, typically to the C6 and C7 positions.

Causality Behind Experimental Choices:

  • Nitration: A mixture of nitric acid and sulfuric acid is the standard reagent for nitration. The reaction is highly exothermic and must be performed at low temperatures (0-10 °C) to prevent over-nitration and side reactions. The nitro group can then serve as a handle for further modifications, such as reduction to an amine.

  • Halogenation: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for bromination. The reaction is typically carried out in a solvent like acetonitrile or acetic acid.

Characterization of Synthesized Derivatives

Unambiguous characterization of all newly synthesized compounds is a cornerstone of reliable SAR studies. A combination of spectroscopic methods should be employed.

Technique Purpose Key Observables for a Successful N-Alkylation
¹H NMR Structural elucidation and confirmationDisappearance of the N-H proton signal (typically a broad singlet > 10 ppm). Appearance of new signals corresponding to the protons of the introduced alkyl/acyl group.
¹³C NMR Confirmation of carbon frameworkAppearance of new carbon signals from the added substituent. Shifts in the signals of the benzoxazolone core carbons, particularly those close to the nitrogen.
Mass Spectrometry (MS) Determination of molecular weightObservation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Identification of functional groupsDisappearance of the N-H stretching band (around 3200-3400 cm⁻¹). Appearance of C-H stretching bands from the new alkyl group. For N-acylation, a new carbonyl (C=O) stretch will appear.

A detailed record of this characterization data is essential for each compound in the library.[3][4][5]

Structure-Activity Relationship (SAR) Workflow

A systematic SAR study connects the structural modifications to changes in biological activity. This iterative process is fundamental to lead optimization.

SAR_Workflow A Design & Synthesize Focused Library of Derivatives B Purification & Structural Characterization (NMR, MS) A->B C In Vitro Biological Screening (Primary Assay) B->C D Data Analysis: Correlate Structure with Activity C->D E Identify Trends & Key Pharmacophores D->E G Secondary Assays (Selectivity, Toxicity) D->G F Design Next-Generation Analogs for Improved Activity E->F F->A

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Biological Evaluation

The choice of biological assay is entirely dependent on the therapeutic goal. Benzoxazolone derivatives have shown a wide range of activities.[1][6]

  • For Anticancer Studies: Cytotoxicity assays against relevant cancer cell lines (e.g., Panc-1 for pancreatic cancer, MCF-7 for breast cancer) are a common starting point.[7]

  • For Antimicrobial Studies: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria are standard.[5]

  • For Enzyme Inhibition: If a specific enzyme is targeted (e.g., acid ceramidase, c-Met kinase), a direct enzymatic assay should be used to determine IC₅₀ values.[6][8]

Data Interpretation and SAR Table

The data generated from the biological assays should be compiled into an SAR table to facilitate analysis. This allows for a direct comparison of how structural changes affect activity.

Example SAR Table (Hypothetical Data for Anticancer Activity)

Compound ID Modification (R-Group at N3) IC₅₀ (µM) vs. HeLa Cells Notes
Parent -H> 100Inactive starting material.
1a -CH₃85.2Minimal activity with small alkyl group.
1b -CH₂CH₂Ph15.7Increased activity with phenethyl group, suggesting a beneficial hydrophobic interaction.
1c -CH₂(4-Cl-Ph)5.1Potent activity. Electron-withdrawing group on the phenyl ring enhances potency.
1d -CH₂(4-OCH₃-Ph)22.4Electron-donating group reduces activity compared to the chloro-substituted analog.
1e -C(O)Ph55.8Acylation is less favorable than alkylation for activity.

Conclusion

The derivatization of this compound is a powerful strategy for generating novel bioactive compounds. By systematically applying the synthetic protocols outlined in this guide, ensuring rigorous characterization of all derivatives, and logically analyzing the resulting biological data, researchers can effectively conduct SAR studies. This iterative process of design, synthesis, and testing is crucial for advancing promising chemical scaffolds from initial hits to optimized lead candidates suitable for further drug development.

References

  • Parteek Prasher, Tanisqa Mall, Mousmee Sharma. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9). [Link][1]

  • Tomohiro Kasanami, et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5536-5545. [Link][2]

  • V. Alagarsamy, et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 4, 59594-59602. [Link][7]

  • Federica G. F. T. et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 333-343. [Link]

  • Hayder M. S. Al-hadidi, et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 616-623. [Link][3]

  • Andrea B. et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(24), 9745-9761. [Link][6]

  • G. Balaswamy, et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link][4]

  • Lina R. et al. (2020). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 25(18), 4287. [Link][5]

  • Federica G. F. T. et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 333-343. [Link]

  • S. R. et al. (2010). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 396-402. [Link]

  • V. S. et al. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • M. A. V. et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1788-1797. [Link]

  • S. N. et al. (2017). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2017(2), M940. [Link]

  • Y. H. et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 143-156. [Link][8]

  • M. K. et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 241-250. [Link]

  • J. W. et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one. Tetrahedron, 72(44), 7064-7069. [Link]

  • Andrea B. et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(24), 9745-9761. [Link]

Sources

Application Notes & Protocols for the Quantification of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-Ethylbenzo[d]oxazol-2(3H)-one, a key chemical entity of interest in pharmaceutical research and development. Addressing the need for robust and reliable analytical protocols, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data of the highest quality.[1][2][3][4]

Introduction to this compound

This compound belongs to the benzoxazolone class of heterocyclic compounds.[5] Benzoxazolones are present in a variety of biologically active molecules and are of significant interest in medicinal chemistry.[6] Accurate quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document provides the foundational protocols to achieve precise and accurate measurements of this compound in various matrices.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

Method Selection: Rationale and Strategy

The choice of analytical methodology is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: This technique is a robust and widely accessible method suitable for routine quantification, particularly for bulk substance analysis and in-process controls where concentration levels are relatively high. Its simplicity and cost-effectiveness make it an attractive first-line approach.[9][10]

  • LC-MS/MS: For applications demanding high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) where the analyte is present at low concentrations and the matrix is complex, LC-MS/MS is the gold standard.[11][12] Its ability to provide structural confirmation through fragmentation analysis adds a layer of confidence to the results.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol details a reversed-phase HPLC method for the quantification of this compound. The principle of this method is the separation of the analyte from other components in a sample based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterConditionRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency if transferring the method to LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-18 min: 30% BA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmThis wavelength is chosen based on the UV absorbance spectrum of the benzoxazolone chromophore. A UV scan of the reference standard should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolve the sample in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a more rigorous extraction procedure may be necessary.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection at 275 nm F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: HPLC-UV workflow for the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • All reagents listed for the HPLC-UV method.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analog of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization properties can be used (e.g., a related benzoxazolone).

Instrumentation
  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

LC and MS Conditions
ParameterConditionRationale
LC Column C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)A UHPLC column is preferred for faster analysis times and better resolution.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for rapid elution and separation from matrix components. A typical starting point would be a 2-5 minute gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveBenzoxazolones typically ionize well in positive mode to form [M+H]⁺ ions.[6]
Source Temperature 500 °CTo facilitate desolvation.
Gas Flow (Nebulizer, Heater) Optimized for the specific instrument.
MRM Transitions To be determined by direct infusion of the reference standard. A hypothetical transition for C₉H₉NO₂ (MW 163.17) would be: Q1 (Precursor Ion): 164.1 m/z ([M+H]⁺) Q3 (Product Ion): To be determined (e.g., loss of a functional group).The precursor ion is the protonated molecule. The product ion is a characteristic fragment generated by collision-induced dissociation (CID).
Standard and Sample Preparation
  • Stock and Working Standard Solutions: Prepared as in the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range).

  • Sample Preparation (for biological matrices, e.g., plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, offering a cleaner extract.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the analyte.[11]

    • The supernatant from any of these methods is then evaporated to dryness and reconstituted in the initial mobile phase for injection.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standards with IS D Inject into LC-MS/MS A->D B Sample Extraction (e.g., SPE) C Evaporate and Reconstitute B->C C->D E UHPLC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration (Analyte/IS) G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: LC-MS/MS workflow for sensitive quantification of this compound.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.[1][2][3]

Validation Parameters

The following parameters should be assessed:

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its IS in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressing the result as a percentage of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Acceptance Criteria Summary
ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy 98.0% - 102.0%±15% of nominal (±20% at LOQ)
Precision (RSD) ≤ 2%≤ 15% (≤ 20% at LOQ)

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements of sensitivity, selectivity, and sample matrix. Proper method validation in accordance with regulatory guidelines is paramount to ensure the integrity of the data generated.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Moravek. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Methods Validation for FDA Compliance. RXinsider. Available from: [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated fro. AVESIS. Available from: [Link]

  • Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed. Available from: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • LC/MS Analysis of BOA and MBOA and Their Precursors in Rye. ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

  • LC-MS. Bioanalysis Zone. Available from: [Link]

  • 2(3H)-Benzoxazolone. PubChem. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available from: [Link]

  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Semantic Scholar. Available from: [Link]

  • Benzo[d]oxazol-2(3H)-one. Pharmaffiliates. Available from: [Link]

  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. ResearchGate. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. PubChem. Available from: [Link]

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Application Notes and Protocols for 5-Ethylbenzo[d]oxazol-2(3H)-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Drug Discovery

The benzoxazolone nucleus is a well-established and highly valued scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic features, make it an ideal starting point for the design of novel therapeutics.[1] Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV properties.[1][2][3] This wide range of activities underscores the potential of benzoxazolone-based compounds to interact with a variety of biological targets, making them excellent candidates for high-throughput screening (HTS) campaigns aimed at discovering new lead compounds.[1]

5-Ethylbenzo[d]oxazol-2(3H)-one, the subject of this guide, is a member of this promising class of compounds. While specific biological data for this particular derivative is emerging, its structural similarity to other active benzoxazolones suggests a high probability of interesting biological effects. These application notes provide a comprehensive framework for screening this compound and its analogs in various HTS assays, drawing upon established methodologies and the known activities of the broader benzoxazolone family.

Rationale for Screening this compound

Given the precedent set by other benzoxazolone derivatives, several key therapeutic areas present logical starting points for screening this compound.

  • Oncology: Numerous benzoxazolone derivatives have shown potent anticancer activity. For instance, some have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target in colorectal cancer.[2] Others have demonstrated efficacy against various cancer cell lines, including pancreatic and non-small cell lung carcinoma.[4]

  • Inflammation: The benzoxazolone scaffold is present in compounds that act as potent anti-inflammatory agents. This includes inhibitors of soluble epoxide hydrolase (sEH) and myeloid differentiation protein 2 (MD2), both of which are key players in inflammatory pathways.[5][6]

  • Neuroprotection: Certain benzoxazolones have shown potential as neuroprotective agents, highlighting their possible application in neurodegenerative diseases.[1]

This guide will focus on providing detailed protocols for two primary HTS assays targeting oncology and inflammation pathways, areas where benzoxazolone derivatives have shown significant promise.

High-Throughput Screening Workflow for this compound

A typical HTS workflow is a multi-step process designed to efficiently screen large compound libraries.[7] The process for this compound would follow these core stages:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Hit Validation cluster_characterization Lead Optimization Compound_Prep Compound Library Preparation (this compound & Analogs) Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Assay_Ready_Plates Assay-Ready Plate Preparation (Cells or Reagents) Assay_Ready_Plates->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Assess Specificity) Dose_Response->Counter_Screens SAR_Studies Structure-Activity Relationship (SAR) Counter_Screens->SAR_Studies Confirmed 'Hits' Lead_Opt Lead Optimization SAR_Studies->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Kinase Inhibition Assay for Oncological Targets

Rationale: Many benzoxazolone derivatives have been identified as kinase inhibitors.[2][8] Kinases are a class of enzymes frequently dysregulated in cancer, making them a prime target for therapeutic intervention. This protocol describes a biochemical, fluorescence-based assay to screen this compound for inhibitory activity against a representative oncogenic kinase (e.g., TNIK or c-Met).

Assay Principle: This assay measures the amount of ATP consumed during the kinase-mediated phosphorylation of a substrate. A detection reagent is used to quantify the remaining ATP, with a decrease in signal indicating kinase activity. Inhibitors of the kinase will prevent ATP consumption, resulting in a higher signal.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundConcentration (µM)Kinase Activity (% of Control)
DMSO (Vehicle Control)-100%
Staurosporine (Positive Control)15%
This compound1045%
Analog 11085%
Analog 21030%
Detailed Protocol: Homogeneous ATP-Quantification Kinase Assay

Materials:

  • Kinase of interest (e.g., recombinant human TNIK)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase reaction buffer

  • ATP

  • This compound and analogs dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • A plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into control wells (positive and negative controls).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Dispense 5 µL of the master mix into each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent (which stops the kinase reaction and depletes remaining ATP) to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a kinase detection reagent (which converts ADP to ATP and generates a luminescent signal) to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • For hit compounds, perform a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Plating Compound Plating (50 nL) Add_Kinase Add Kinase/Substrate (5 µL) Compound_Plating->Add_Kinase Kinase_Substrate_Mix Prepare Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Start_Reaction Add ATP (5 µL) Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (1 hr) Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo Reagent (10 µL) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent (20 µL) Incubate_Stop->Develop_Signal Incubate_Develop Incubate (30 min) Develop_Signal->Incubate_Develop Read_Plate Read Luminescence Incubate_Develop->Read_Plate

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Application Notes & Protocols: Safe Handling and Storage of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Compound

5-Ethylbenzo[d]oxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The addition of an ethyl group at the 5-position can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn may affect its biological activity and handling requirements. Given the potential for biological activity, it is prudent to handle this compound with a degree of caution appropriate for novel chemical entities.

Hazard Assessment and Mitigation

Based on the hazard profiles of analogous compounds, such as 5-chloro-2(3H)-Benzoxazolone and 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate, this compound should be treated as a potentially hazardous substance.[1][2]

Assumed Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Oral Toxicity May be harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation May cause skin irritation or burns upon direct contact.[1][2]Wear protective gloves, lab coat, and other appropriate protective clothing.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2]Wear appropriate eye and face protection (safety glasses or goggles).[2]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Compound Handling cluster_doffing Doffing & Disposal start Assess Task-Specific Risks ppe_selection Select Appropriate PPE start->ppe_selection lab_coat 1. Lab Coat ppe_selection->lab_coat Minimum PPE gloves 2. Nitrile Gloves lab_coat->gloves eye_protection 3. Safety Goggles/Glasses gloves->eye_protection respirator 4. Respirator (if needed) eye_protection->respirator If aerosolization is likely handling Perform Experimental Work in a Fume Hood eye_protection->handling respirator->handling remove_gloves 1. Remove Gloves handling->remove_gloves remove_coat 2. Remove Lab Coat remove_gloves->remove_coat remove_eye 3. Remove Eye Protection remove_coat->remove_eye hand_wash 4. Wash Hands Thoroughly remove_eye->hand_wash

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Detailed Protocols

Receiving and Initial Inspection
  • Verify Container Integrity: Upon receipt, visually inspect the shipping container for any signs of damage.

  • Don Appropriate PPE: Before opening the shipping container, at a minimum, wear a lab coat, nitrile gloves, and safety glasses.

  • Inspect Primary Container: Carefully remove the primary container and inspect for any leaks, cracks, or a compromised seal.

  • Label Verification: Confirm that the label on the container matches the order information and includes the compound name and any available hazard warnings.

  • Log Entry: Record the date of receipt, batch/lot number, and initial quantity in the laboratory's chemical inventory system.

Aliquoting and Weighing

This procedure should be performed in a chemical fume hood or a glove box to minimize inhalation exposure.

  • Prepare the Work Area: Ensure the work surface is clean and free of clutter. Place a disposable absorbent bench liner on the work surface.

  • Tare the Receiving Vessel: Use an analytical balance to tare the vessel that will receive the aliquot.

  • Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the tared vessel. Avoid creating dust.

  • Seal and Label: Tightly seal the aliquot container and label it with the compound name, concentration (if applicable), date, and your initials.

  • Clean Up: Decontaminate the spatula and any other contaminated surfaces. Dispose of the bench liner and any other contaminated disposable materials in the appropriate chemical waste stream.

  • Update Inventory: Record the amount of compound dispensed in the chemical inventory.

Storage Procedures

Proper storage is critical to maintain the stability and purity of this compound.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°C (Refrigerated).[3]Low temperatures slow down potential degradation pathways, ensuring long-term stability.
Atmosphere Tightly sealed container.[1]Prevents exposure to moisture and atmospheric contaminants.
Light Protect from light (amber vial or stored in the dark).Many organic compounds are light-sensitive and can degrade upon exposure to UV or visible light.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To prevent potentially hazardous reactions.
Logical Flow for Storage Decisions

Storage_Decision_Flow start Compound Received check_use Immediate Use? start->check_use long_term Long-Term Storage (> 1 week) check_use->long_term No end Use in Experiment check_use->end Yes short_term Short-Term Storage (≤ 1 week) refrigerator Store at 2-8°C in a Tightly Sealed, Light-Protected Container short_term->refrigerator long_term->refrigerator refrigerator->end Retrieve for use

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Ethylbenzo[d]oxazol-2(3H)-one. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues encountered during experimental work.

Introduction to this compound

This compound is a member of the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] Achieving high purity of the target compound is a critical, non-negotiable prerequisite for accurate biological screening and subsequent drug development. Impurities can lead to erroneous data, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.[1][2]

This document outlines the primary challenges in purifying this compound, which typically arise from structurally similar impurities, and provides robust, field-proven protocols for overcoming them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the cyclization of a substituted 2-aminophenol. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-4-ethylphenol.

  • By-products: Formed from incomplete reactions or side reactions.

  • Reagents: Such as residual coupling agents (e.g., phosgene derivatives, carbonyldiimidazole).[3]

  • Degradation Products: Benzoxazolones can be susceptible to hydrolysis under strong acidic or basic conditions, although they are generally stable.

Q2: My crude product is a viscous liquid or oil, but I expect a solid. What should I do?

A2: An oily or viscous liquid state in the crude product, when a solid is expected, typically indicates the presence of significant impurities or residual solvent.[4] It is recommended to first attempt removal of volatile solvents under high vacuum. If the product remains an oil, proceed directly to column chromatography for initial purification before attempting recrystallization.

Q3: What is the best general approach for purifying benzoxazolone derivatives?

A3: A combination of silica gel chromatography followed by recrystallization is a highly effective and commonly cited method for purifying benzoxazolone derivatives.[4] Chromatography provides separation from bulk and structurally distinct impurities, while recrystallization is excellent for removing trace impurities and achieving high crystalline purity.

Q4: How should I store purified this compound to ensure its stability?

A4: Store the purified solid in a tightly sealed container at 2-8°C, protected from light and moisture.[5] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). If preparing solutions in solvents like DMSO, it is best practice to prepare fresh solutions or store single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Purification Troubleshooting Guide

This section addresses specific experimental issues with a systematic approach, providing both the underlying cause and a validated protocol for resolution.

Issue 1: Low Purity After Initial Work-up (Colored Impurities Present)

Symptom: The crude product is highly colored (e.g., orange, brown, or dark red), and preliminary analysis (TLC, ¹H NMR) shows a complex mixture.

Potential Cause: Colored impurities often arise from oxidation of phenolic intermediates or polymerization by-products. These are common in syntheses involving aminophenols.

Recommended Action: A multi-step purification strategy is necessary. An initial purification can be achieved using an extraction-adsorption method before proceeding to more refined techniques.[7]

Workflow for Removing Bulk Colored Impurities ```dot

G

Caption: Troubleshooting workflow for recrystallization.

Protocol 3: Systematic Recrystallization
  • Solvent Selection: Place a small amount of your compound in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each. A good solvent will dissolve the compound when heated but not at room temperature. [8]Patent literature for related compounds suggests solvent systems like acetone/acetonitrile or ethyl acetate can be effective. [9]Ethanol is also a common choice for benzoxazolones. [4]2. Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound to achieve complete dissolution. [10]3. Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point; a sharp melting point range close to the literature value indicates high purity.

Final Purity Assessment

After purification, it is essential to confirm the purity and identity of this compound using a combination of analytical techniques.

TechniquePurposeExpected Outcome for Pure Sample
TLC Quick purity check and reaction monitoring.A single spot with a consistent Rf value.
¹H & ¹³C NMR Structural confirmation and purity assessment.Sharp, well-resolved peaks corresponding to the structure. Absence of impurity peaks. Integration of proton signals should match the expected ratios.
HPLC-MS Quantitative purity assessment and mass confirmation.A single major peak in the chromatogram (purity >95%, ideally >98%). The mass spectrum should show the correct molecular ion peak.
Melting Point Indicator of purity.A sharp melting point range (e.g., 1-2 °C range). Impurities typically depress and broaden the melting point range.
Elemental Analysis Confirms the elemental composition (C, H, N).The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values. [3]

References

  • Ben-abdallah, T., S. S. N. de la Fuente, et al. (2014). "TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion." Molecules, 19(9), 13315-13333. [Link]

  • Shcherbakov, A. M., G. N. Nikonov, et al. (2022). "Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds." Molecules, 27(22), 7875. [Link]

  • Childers, W. E., & Robl, J. A. (2006). "Process for the purification of substituted benzoxazole compounds.
  • Gornowicz, M., & Borowski, P. (2013). "Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Ivanova, Y. B., Svetoslavov, F. E., & Petrov, O. I. (2022). "(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one." Molbank, 2022(3), M1453. [Link]

  • Wang, Z., et al. (2023). "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor." Molecules, 28(12), 4786. [Link]

  • PubChem. (n.d.). "2(3H)-Benzoxazolone." National Center for Biotechnology Information. Retrieved January 15, 2026. [Link]

  • Hu, Y., et al. (2016). "Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 115, 142-153. [Link]

  • Sreenivasa, M., et al. (2014). "General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities." RSC Advances, 4(102), 59594-59602. [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). "Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." ResearchGate. [Link]

  • Mohammed, S. A., & Abdalrahman, S. S. (2018). "SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES." Asian Journal of Natural & Applied Sciences, 7(2). [Link]

  • European Medicines Agency. (2023). "ICH Q14 Guideline on analytical procedure development – Step 5." EMA. [Link]

  • Al-Hourani, B. J., et al. (2022). "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution." ResearchGate. [Link]

  • University of California, Irvine. (n.d.). "The Recrystallization of Benzoic Acid." UCI Department of Chemistry. Retrieved January 15, 2026. [Link]

  • Pharmaffiliates. (n.d.). "Benzo[d]oxazol-2(3H)-one." Pharmaffiliates. Retrieved January 15, 2026. [Link]

  • Wang, Z., et al. (2023). "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor." ResearchGate. [Link]

  • PubChem. (n.d.). "1,2-Benzisothiazol-3(2H)-one." National Center for Biotechnology Information. Retrieved January 15, 2026. [Link]

  • Al-Otaibi, M. (2019). "Synthesis and Screening of some benzoxazinone derivatives." ResearchGate. [Link]

  • Ivanova, Y. B., Svetoslavov, F. E., & Petrov, O. I. (2022). "(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one." ResearchGate. [Link]

  • Khan Academy. (2020, August 1). "Recrystallization." YouTube. [Link]

  • Khan, I., et al. (2023). "Synthesis and biological profile of benzoxazolone derivatives." Archiv der Pharmazie, 356(10), e2300164. [Link]

Sources

Technical Support Center: Investigating the Degradation of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Ethylbenzo[d]oxazol-2(3H)-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of stability testing for this molecule. The insights herein are synthesized from established principles of forced degradation studies and data from structurally related benzoxazolone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of studying the degradation of this compound?

A1: The primary goals are to understand the intrinsic stability of the molecule, identify potential degradation products, and elucidate the degradation pathways under various stress conditions.[1][2][3] This information is critical for developing a stable pharmaceutical formulation, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of a potential drug product.[1][2] Furthermore, these studies are essential for the development and validation of stability-indicating analytical methods, which are a regulatory requirement.[1][4]

Q2: What are the most likely reactive sites on the this compound molecule?

A2: The benzoxazolone core contains several reactive sites susceptible to degradation. The most probable points of attack are:

  • Lactam (amide) bond in the oxazolone ring: This is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[3][5]

  • The benzene ring: The aromatic ring can be susceptible to oxidative attack or electrophilic substitution, depending on the reaction conditions.

  • The ethyl group at the 5-position: While generally stable, the benzylic protons of the ethyl group could be susceptible to oxidation under harsh conditions.

Q3: What are the standard stress conditions for forced degradation studies of a novel compound like this?

A3: Forced degradation studies typically involve exposing the compound to conditions more severe than accelerated stability testing.[2] For this compound, the recommended stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) across a range of concentrations and temperatures.[3][5]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[6][7]

  • Photodegradation: Exposure to UV and visible light, as specified by ICH guidelines.[8]

  • Thermal Degradation: Subjecting the solid or solution to high temperatures.[9][10]

Troubleshooting Guides

Scenario 1: My HPLC analysis shows multiple unexpected peaks after acid hydrolysis.
  • Question: I performed acid hydrolysis on this compound and my HPLC-UV chromatogram shows the parent peak decreasing, but several new, poorly resolved peaks have appeared. How can I identify these and improve my separation?

  • Answer: The appearance of multiple peaks suggests that several degradation products are forming, which is common in forced degradation studies. The primary degradation product is likely the ring-opened N-(4-ethyl-2-hydroxyphenyl)carbamic acid, which may further degrade.

    Troubleshooting Steps:

    • Optimize HPLC Method: Your current method may not be a "stability-indicating method." You need to develop a method that can resolve the parent compound from all potential degradation products.[11][12]

      • Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

      • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.[13]

      • Column Chemistry: Consider trying a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) to alter selectivity.[14]

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to get mass information on each of the new peaks. This is the most powerful tool for tentative identification of degradation products.[15]

    • Control Reaction Severity: The degradation may be too extensive. Reduce the acid concentration, temperature, or exposure time to generate a smaller, more manageable number of primary degradants. Aim for 5-20% degradation of the parent compound.

Scenario 2: I am not observing any degradation under oxidative stress with H₂O₂.
  • Question: I've treated my compound with 3% H₂O₂ at room temperature for 24 hours, but the HPLC analysis shows no significant degradation. Does this mean the compound is stable to oxidation?

  • Answer: Not necessarily. While the benzoxazolone core is relatively electron-rich, the conditions may not be sufficient to induce oxidation.

    Troubleshooting Steps:

    • Increase Stress Level:

      • Higher H₂O₂ Concentration: Increase the concentration of H₂O₂ to 10% or even 30%.

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Oxidation reactions are often accelerated by heat.

      • Extend Exposure Time: Increase the duration of the study.

    • Consider Alternative Oxidants: If H₂O₂ is ineffective, consider other oxidative stress agents. For instance, some studies on related heterocyclic systems use AIBN (Azobisisobutyronitrile) to initiate radical-driven degradation, which can reveal different oxidative pathways.[5]

    • Verify Analytical Method: Ensure your analytical method is not masking the degradation. A co-eluting degradation product could be hidden under the main peak. A photodiode array (PDA) detector can help assess peak purity.[13]

Scenario 3: My photostability results are inconsistent between experiments.
  • Question: I am getting variable results in my photostability studies. Sometimes I see significant degradation, and other times very little, even under the same light source. What could be causing this?

  • Answer: Inconsistent photostability results often point to subtle variations in the experimental setup.

    Troubleshooting Steps:

    • Standardize Light Exposure: Ensure the distance from the light source to the sample is identical in every experiment. The intensity of light decreases with the square of the distance.

    • Control Temperature: The light source can generate heat. Monitor and control the temperature of the sample chamber, as thermal degradation could be contributing to the observed changes.

    • Solvent Effects: The solvent used can significantly influence photodegradation pathways.[8] Ensure you are using the same high-purity solvent for each experiment. Some solvents can act as photosensitizers or quenchers.

    • Headspace Oxygen: The presence of oxygen in the headspace of your sample vial can affect oxidative photodegradation pathways. Consider conducting parallel experiments where the headspace is purged with an inert gas like nitrogen to assess the role of oxygen.

Proposed Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound under various stress conditions. These are proposed based on the chemical nature of the benzoxazolone ring system and published data on similar structures.[16][17][18]

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the cyclic carbamate (lactam) bond.

Hydrolysis A This compound C N-(4-ethyl-2-hydroxyphenyl)carbamic acid (Unstable intermediate) A->C Acid or Base H₂O B 2-Amino-4-ethylphenol (Under harsh acidic conditions via decarboxylation) C->B Decarboxylation Oxidation A This compound B Hydroxylated derivatives (e.g., at 6- or 7-position) A->B H₂O₂ C Ring-opened products B->C Further Oxidation

Caption: Proposed oxidative degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Calibrated photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in methanol/water) in a quartz cuvette.

    • Expose to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • At appropriate time points, dissolve a known amount of the solid in methanol for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size [13]* Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, then 5 minutes at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector scanning from 200-400 nm; monitor at an appropriate wavelength (e.g., λmax of the parent compound).

  • Injection Volume: 10 µL

Method Development Workflow:

HPLC_Workflow A Inject mixture of stressed samples B Assess peak resolution and purity A->B C Is resolution > 1.5 and peak pure? B->C Evaluation D Method is stability-indicating. Proceed to validation. C->D Yes E Adjust method parameters C->E No F Modify gradient slope E->F G Change organic modifier (ACN/MeOH) E->G H Adjust pH of mobile phase E->H F->A G->A H->A

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary

Table 1: Recommended Starting Conditions for Forced Degradation

Stress TypeConditionDurationExpected Primary Degradation
Acid Hydrolysis1 M HCl at 60°C24 hoursRing-opening
Base Hydrolysis1 M NaOH at 60°C24 hoursRing-opening
Oxidation30% H₂O₂ at RT24 hoursRing hydroxylation
PhotolysisICH Q1B conditionsN/AVaries (e.g., oxidation, rearrangement)
Thermal (Solid)80°C48 hoursDecomposition, polymerization

References

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances.
  • Forced Degradation – A Review. (2022).
  • Forced Degrad
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Stability Indicating Forced Degrad
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determin
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC - NIH.
  • Thermal Degradation Mechanism of Polybenzoxazines. (2014).
  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
  • Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional dur
  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace.
  • NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. (2025).
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. (2005). PubMed. RCoxqcXMsR7gNqR7cQIn9rsg=)

Sources

Technical Support Center: Optimizing Derivatization of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Ethylbenzo[d]oxazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound scaffold and what are the most common derivatization strategies?

The this compound core possesses several potential reactive sites, but derivatization primarily targets two key positions: the nitrogen atom (N-3) of the oxazolone ring and the aromatic benzene ring (positions C-4, C-6, and C-7).

  • N-Derivatization (Alkylation & Acylation): The most common and straightforward derivatization involves the nitrogen atom. The N-H proton is weakly acidic (pKa ≈ 8.7), allowing for its deprotonation by a suitable base to form a nucleophilic nitrogen anion.[1] This anion can then readily react with various electrophiles.

    • N-Alkylation: Reaction with alkyl halides (e.g., iodides, bromides) or other alkylating agents introduces alkyl chains. This is fundamental for modifying lipophilicity and exploring structure-activity relationships (SAR).

    • N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives, which can serve as key intermediates or final compounds with distinct biological profiles.

  • C-Alkylation (Friedel-Crafts Type): Direct functionalization of the electron-rich benzene ring is also a viable strategy, typically occurring at the C-6 position, which is para to the activating oxygen atom and ortho to the ethyl group.[1] These reactions are often catalyzed by a Lewis acid or a strong Brønsted acid like MeOTf and proceed via an electrophilic aromatic substitution mechanism.[2]

Q2: How critical is the choice of base for N-alkylation, and how do I select the right one?

Base selection is arguably the most critical parameter for successful N-alkylation. The base's function is to deprotonate the N-H group to generate the nucleophilic anion. An improper choice can lead to no reaction, low yield, or unwanted side reactions.

Causality Behind Base Selection: The base must be strong enough to quantitatively deprotonate the benzoxazolone (pKa ≈ 8.7) but not so strong that it promotes side reactions with the solvent or the alkylating agent (e.g., elimination).

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most commonly used and are ideal for reactions with reactive alkylating agents like benzyl bromide or methyl iodide.[3] Potassium carbonate is a cost-effective and efficient choice for many standard alkylations. Cesium carbonate is often used for more challenging substrates as the larger cation can lead to a "freer," more reactive anion.

  • Stronger Bases (e.g., NaH, t-BuOK): For less reactive alkylating agents (e.g., secondary alkyl halides) or sterically hindered substrates, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to drive the reaction to completion.[3] However, caution is advised as these bases can increase the risk of O-alkylation or elimination side products.

BasepKa of Conjugate AcidTypical Use CaseKey Considerations
Potassium Carbonate (K₂CO₃)~10.3Primary alkyl halides, benzyl halidesHeterogeneous, requires efficient stirring.
Cesium Carbonate (Cs₂CO₃)~10.3Similar to K₂CO₃, sometimes gives better yieldsMore soluble than K₂CO₃ in some organic solvents.
Sodium Hydride (NaH)~36Less reactive alkyl halides, hindered systemsReacts violently with water; requires anhydrous conditions.
Potassium t-Butoxide (t-BuOK)~19When very strong, non-nucleophilic base is neededCan promote elimination reactions with certain substrates.
Q3: What is the role of the solvent, and what are the best practices for solvent selection?

The solvent plays a crucial role in solubilizing the reactants, mediating the reaction rate, and influencing the reaction pathway (e.g., N- vs. O-alkylation).

Key Principles for Solvent Selection:

  • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetonitrile (ACN) are excellent choices. They can dissolve the benzoxazolone salt intermediate and do not have acidic protons that can interfere with the reaction. DMF is often the solvent of choice due to its high polarity, which accelerates Sₙ2 reactions.[4]

  • Protic Solvents are Generally Avoided: Protic solvents like ethanol or water can solvate the nitrogen anion, reducing its nucleophilicity and slowing down the desired N-alkylation reaction.

  • Anhydrous Conditions: For reactions using strong, moisture-sensitive bases like NaH, it is imperative to use anhydrous solvents to prevent quenching the base and ensure reproducibility.

The polarity of the solvent can sometimes influence the regioselectivity of a reaction. While N-alkylation is electronically and thermodynamically favored for benzoxazolones, highly polar solvents can stabilize transition states that may lead to minor side products.[5]

Troubleshooting Guide

Problem 1: Low or no yield of my N-alkylated product.
  • Potential Cause 1: Ineffective Deprotonation. The base you are using may not be strong enough to fully deprotonate the benzoxazolone nitrogen.

    • Solution: Switch to a stronger base. If you are using K₂CO₃ with a less reactive alkyl halide, consider moving to NaH or t-BuOK. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Potential Cause 2: Poor Quality Alkylating Agent. The alkyl halide may have degraded, especially if it is an iodide.

    • Solution: Use a freshly opened bottle of the alkylating agent or purify it before use. Confirm its integrity via NMR if necessary.

  • Potential Cause 3: Insufficient Temperature. The reaction may have a high activation energy, particularly with sterically hindered substrates or less reactive electrophiles.

    • Solution: Increase the reaction temperature. A common range for these reactions is room temperature to 80 °C. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem 2: My TLC shows multiple product spots, suggesting side reactions.
  • Potential Cause 1: O-alkylation. While less common, reaction at the exocyclic oxygen can occur, especially with strong bases and certain alkylating agents. The O-alkylated product is generally less stable but can be a significant byproduct.

    • Solution: Use a weaker, heterogeneous base like K₂CO₃ instead of a strong, soluble base like NaH. The counter-ion (K⁺) can coordinate with the oxygen, disfavoring O-alkylation.

  • Potential Cause 2: C-alkylation. If using very harsh conditions or reagents that can generate carbocations (like activated secondary alcohols with a strong acid catalyst), you may see alkylation on the benzene ring.[2]

    • Solution: Revert to standard N-alkylation conditions (base-mediated). Ensure your reaction is not inadvertently acidic.

  • Potential Cause 3: Di-alkylation or Degradation. The product itself might be reacting further, or the starting material could be degrading under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Lowering the temperature may also improve selectivity.

Workflow for Troubleshooting Low Yield in N-Alkylation

G start Low/No N-Alkylated Product check_base Is the base strong enough? (e.g., K2CO3 for R-Br) start->check_base check_reagents Are reagents pure? (Alkyl halide, solvent) check_base->check_reagents Yes use_stronger_base Action: Use stronger base (e.g., NaH in DMF) check_base->use_stronger_base No check_temp Is the temperature adequate? check_reagents->check_temp Yes purify_reagents Action: Purify reagents Use anhydrous solvent check_reagents->purify_reagents No other_issues Consider steric hindrance or electronic effects. Consult literature for similar substrates. check_temp->other_issues Yes increase_temp Action: Increase temperature (e.g., to 60-80 °C) check_temp->increase_temp No

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard procedure using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (sufficient to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Mechanism of Base-Mediated N-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start This compound + Base (K₂CO₃) Anion Nitrogen Anion Intermediate Start->Anion Product N-Alkylated Product Anion->Product Electrophile Alkyl Halide (R-X)

Caption: Mechanism of N-alkylation of benzoxazolone.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol uses triethylamine as a base for reaction with an acid chloride.

Materials:

  • This compound (1.0 eq)

  • Acid chloride (e.g., Acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1-0.5 M solution)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine and stir for 10 minutes.

  • Add the acid chloride dropwise. A precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated derivative.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). ACS Publications. Retrieved January 15, 2026, from [Link]

  • (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. Retrieved January 15, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 143-154. Retrieved January 15, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines.... (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino-)-2,5-dihydroisoxazole-4-carboxylate. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • MeOTf-catalyzed Friedel–Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols. (2024). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-Ethylbenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for 5-Ethylbenzo[d]oxazol-2(3H)-one derivatives. The structural complexity of these heterocyclic compounds often gives rise to NMR spectra that can be challenging to interpret. This guide provides a structured approach, from fundamental principles to advanced troubleshooting, to empower you with the expertise to confidently elucidate the structures of your synthesized molecules.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues encountered during the NMR analysis of this compound derivatives.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum so close together and difficult to assign?

A1: The aromatic protons on the benzoxazolone core (typically H-4, H-6, and H-7) often resonate in a narrow chemical shift range, generally between δ 7.0 and 7.8 ppm.[1] This is due to the similar electronic environments of these protons. The substitution pattern significantly influences their precise chemical shifts and coupling patterns.[1] For a 5-ethyl substituted derivative, the electronic effect of the ethyl group further modulates these shifts, often leading to signal overlap.

Q2: I'm not seeing a clear triplet and quartet for my ethyl group. What could be the reason?

A2: While a simple ethyl group typically shows a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, this pattern can be distorted. This can be due to:

  • Second-order effects: If the chemical shift difference (in Hz) between the methylene and methyl protons is not significantly larger than their coupling constant (J), the simple first-order splitting pattern breaks down, leading to more complex and distorted multiplets.[2][3] This is more common on lower-field NMR spectrometers.[4]

  • Restricted Rotation: If rotation around the bond connecting the ethyl group to the aromatic ring is hindered, the methylene protons can become diastereotopic, leading to a more complex splitting pattern than a simple quartet.

Q3: My baseline is noisy and the signals are weak. How can I improve the signal-to-noise (S/N) ratio?

A3: A poor signal-to-noise ratio can obscure important signals. Here are the primary causes and solutions:

  • Insufficient Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[5][6] For the less sensitive ¹³C NMR, 50-100 mg is often necessary.[6]

  • Suboptimal Spectrometer Parameters: Increasing the number of scans can significantly improve the S/N ratio, which increases with the square root of the number of scans.[7] Consulting with your instrument operator to optimize acquisition parameters is also advisable.

  • Instrument Sensitivity: Using a spectrometer with a higher magnetic field strength or a cryoprobe can dramatically enhance sensitivity.[8]

Q4: I see a broad singlet in my spectrum that I can't assign. What might it be?

A4: A broad singlet can often be attributed to the N-H proton of the oxazolone ring.[9] These protons are exchangeable and their chemical shift can be highly dependent on the solvent, concentration, and presence of trace amounts of water.[10] To confirm this, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad singlet disappears or significantly diminishes in intensity, it confirms the presence of an exchangeable proton like N-H.[8][11]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for tackling more complex spectral interpretation challenges.

Guide 1: Resolving Overlapping Aromatic Signals

Overlapping signals in the aromatic region are a frequent hurdle. This guide provides a systematic workflow to deconvolve these complex patterns.

Step 1: Re-evaluate Sample Preparation and Acquisition Parameters

Before moving to more advanced techniques, ensure your initial data is of the highest possible quality.

  • Protocol for Optimal Sample Preparation:

    • Weigh Sample: Accurately weigh 5-25 mg of your purified this compound derivative.[5][12]

    • Select Solvent: Choose a deuterated solvent that fully dissolves your compound. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.[12]

    • Dissolve and Filter: Dissolve the sample in approximately 0.6-0.7 mL of the solvent.[12] To prevent line broadening, filter the solution through a pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[5]

    • Check Sample Height: The sample height in the tube should be between 4.0 and 5.0 cm.[12]

  • Optimize Acquisition Parameters:

    • Increase the number of scans to improve the signal-to-noise ratio.[7]

    • Ensure proper shimming of the magnetic field to achieve narrow and symmetrical peaks.[13]

Step 2: Employ a Different Deuterated Solvent

The chemical shifts of aromatic protons can be sensitive to the solvent.

  • Rationale: Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects.[11][13] This can often separate overlapping signals.

  • Procedure: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) and acquire a new ¹H NMR spectrum. Compare this spectrum with your original one to see if the signal dispersion has improved.

Step 3: Utilize a Higher-Field NMR Spectrometer

Increasing the magnetic field strength of the NMR spectrometer directly improves spectral resolution.

  • Causality: The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength.[4] Therefore, moving from a 400 MHz to a 600 MHz spectrometer will spread the signals further apart, often resolving overlap.

Step 4: Perform 2D NMR Experiments

When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap and establishing connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled (typically over two or three bonds).[14][15] This is invaluable for tracing the connectivity of the aromatic protons and assigning them based on their coupling patterns (ortho, meta, para).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[7][14] By spreading the proton signals out over the wider ¹³C chemical shift range, it can resolve severely overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[14] It is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Guide 2: Analyzing Second-Order Effects in the Ethyl Group

When the multiplet for the ethyl group is distorted, a deeper analysis is required.

Understanding the Phenomenon:

Second-order effects, also known as strong coupling, occur when the chemical shift difference (Δν in Hz) between two coupled nuclei is comparable to or smaller than their coupling constant (J).[2][16] This leads to non-ideal multiplet intensities and positions, making direct interpretation difficult.[2]

Workflow for Analysis:

Step 1: Identify the Presence of Second-Order Effects

  • Visual Inspection: Look for "roofing" or "leaning" in the multiplets, where the inner lines of the coupled signals are more intense than the outer lines.[2] In severe cases, the number of observed lines may not follow the simple n+1 rule.

  • Calculate Δν/J Ratio: If you can estimate the chemical shifts and coupling constant, calculate the ratio of their difference in Hz to the coupling constant. A ratio of less than ~5 suggests the presence of second-order effects.[2]

Step 2: Increase the Magnetic Field Strength

  • Rationale: As mentioned previously, increasing the spectrometer's magnetic field increases the chemical shift separation in Hz (Δν), while the coupling constant (J) remains the same.[4] This increases the Δν/J ratio, often simplifying the spectrum back to a first-order pattern.

Step 3: Utilize Spectral Simulation Software

  • Purpose: When experimental solutions are not feasible, spectral simulation software can be used to analyze second-order spectra.

  • Procedure:

    • Input the estimated chemical shifts and coupling constants into the software.

    • The software will generate a theoretical spectrum based on quantum mechanical calculations.

    • Iteratively adjust the input parameters until the simulated spectrum matches the experimental spectrum. This will provide accurate chemical shifts and coupling constants.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

Proton PositionTypical ¹H Chemical Shift (δ, ppm)Carbon PositionTypical ¹³C Chemical Shift (δ, ppm)
N-H8.0 - 11.0 (often broad)C-2 (C=O)155 - 165
Aromatic (H-4, H-6, H-7)7.0 - 7.8C-3a130 - 140
Ethyl -CH₂2.5 - 2.8C-7a140 - 150
Ethyl -CH₃1.1 - 1.4Aromatic (C-4, C-6, C-7)110 - 130
C-5135 - 145
Ethyl -CH₂28 - 32
Ethyl -CH₃15 - 20

Note: Chemical shifts are dependent on the solvent and other substituents on the ring system.[1]

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Initial Spectral Analysis A Weigh 5-25 mg of Purified Compound B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1D ¹H Spectrum E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Spectrum Clear? G->H I Proceed to Structure Elucidation H->I Yes J Complex Spectrum (Overlap, 2nd Order) H->J No

Caption: Workflow for NMR sample preparation and initial data acquisition.

G cluster_overlap Signal Overlap Issue cluster_second_order Second-Order Effects Issue Start Complex NMR Spectrum Detected Overlap Are aromatic/aliphatic signals overlapping? Start->Overlap SecondOrder Is the ethyl group multiplet distorted? Start->SecondOrder Solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) Overlap->Solvent Yes HighField Use a higher-field spectrometer Solvent->HighField TwoD Perform 2D NMR (COSY, HSQC, HMBC) HighField->TwoD Resolved Spectrum Resolved: Proceed to Final Assignment TwoD->Resolved HighField2 Use a higher-field spectrometer SecondOrder->HighField2 Yes Simulation Use spectral simulation software HighField2->Simulation Simulation->Resolved

Caption: Troubleshooting tree for complex NMR spectra analysis.

References

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Reich, H. J. (n.d.). Second Order Effects in Coupled Systems. University of Wisconsin. Retrieved from [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. Retrieved from [Link]

  • Bruker. (n.d.). Advanced NMR Methods. Bruker Corporation. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Latest Advancements in NMR Technology. Creative Biostructure. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. Retrieved from [Link]

  • Douglas, A. W., & Shapiro, M. (1980). Unexpected second‐order effects in proton‐coupled 13 C NMR spectra. Organic Magnetic Resonance, 14(1), 38–39.
  • Nanalysis. (2018, October 31). Second Order Effects in NMR Spectroscopy. Nanalysis. Retrieved from [Link]

  • Hoye, T. R., et al. (2011). Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry, 9(5), 1346-1354.
  • Advanced NMR Techniques Organic. (n.d.). Retrieved from [Link]

  • Hollerton, J. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Retrieved from [Link]

  • Nilsson, M., & Morris, G. A. (2018). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Facey, G. (2008, July 29). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 98.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(3H)-benzoxazolone, 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Huo, C., et al. (2005). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. Magnetic Resonance in Chemistry, 43(4), 343-345.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Royal Society of Chemistry. (n.d.). Spectroscopic Interpretation of the Cycloadducts. Retrieved from [Link]

  • Scribd. (n.d.). Interpretation of NMR Spectra. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pintacuda, G., & Kervern, G. (2016). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Journal of the American Chemical Society, 138(32), 10056–10066.
  • jOeCHEM. (2021, August 24). Nailing Down NMR Terminology and Solving Problems (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

  • Martins, A., et al. (2015). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1247, 237-253.

Sources

Troubleshooting inconsistent results in biological assays with 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Consistent and Reliable Results in Biological Assays

Welcome to the technical support center for 5-Ethylbenzo[d]oxazol-2(3H)-one. As Senior Application Scientists, we understand that achieving reproducible results with small molecules is paramount to advancing your research. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to address common challenges encountered when working with this compound. The benzoxazolone nucleus is a well-established scaffold in drug design, known for its diverse biological activities, which range from anticancer to neuroprotective effects.[1][2] However, like any small molecule, its successful application in biological assays depends on careful attention to its physicochemical properties and experimental conditions.

This guide is structured to help you systematically identify and resolve issues, moving from compound-centric problems to assay-specific and advanced data interpretation challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of this compound.

Q1: What are the primary reasons I might not be seeing the expected activity with this compound?

There are several potential reasons for a lack of activity, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[3] Common factors include:

  • Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the concentration being tested.[4]

  • Experimental Protocol: Incorrect timing, inappropriate reagent concentrations, or issues with cell health can mask the compound's effects.[5]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[6] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, which can lead to compound hydrolysis over time.[6]

Q3: How should I store my stock solution of this compound?

To ensure stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[6]

Part 2: Troubleshooting Guide - From Compound to Cell

This section provides a systematic approach to troubleshooting, beginning with the compound itself and progressing to the biological assay system.

Section 1: Compound-Related Issues

Inconsistent results often originate from problems with the compound's integrity, solubility, or stability.

Q4: I'm concerned about the solubility of this compound in my aqueous assay buffer. How can I check for and address this?

Poor aqueous solubility is a frequent cause of diminished or inconsistent activity for small molecules.[7] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.[4]

Protocol 1: Visual Precipitation Check

  • Prepare a "Pseudo-Assay" Solution: In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).

  • Add the Compound: Add the appropriate volume of your this compound stock solution to achieve the highest concentration you plan to test.

  • Vortex Gently: Mix the solution thoroughly.

  • Incubate: Let the solution sit under your assay's incubation conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visual Inspection: Carefully inspect the tube for any signs of precipitation (cloudiness, crystals, or film) against a dark background.

Troubleshooting Solubility Issues:

Strategy Description Considerations
Reduce Final Concentration Test a lower concentration range of the compound.This may not be feasible if a high concentration is required for the desired biological effect.
Optimize Solvent Concentration Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[7]Always include a vehicle control with the same final DMSO concentration as your test samples.
Use of Surfactants For in vitro biochemical assays (not cell-based), low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.[7]Surfactants can interfere with some assay readouts and are generally not suitable for live-cell assays.

Q5: How can I be sure that my this compound hasn't degraded?

Compound stability can be compromised by improper storage, repeated freeze-thaw cycles, or exposure to light.[7]

Workflow for Investigating Compound Stability:

A Inconsistent results observed B Prepare fresh serial dilutions from a new aliquot of stock solution A->B C Repeat experiment alongside dilutions from the old stock B->C D Compare results between old and new dilutions C->D E Results are now consistent with the new stock D->E Consistent? Yes F Inconsistency persists with both stocks D->F Consistent? No G Old stock has likely degraded. Discard and use new aliquots. E->G H Issue is likely not compound stability. Proceed to assay-specific troubleshooting. F->H

Caption: Troubleshooting workflow for suspected compound instability.

If you continue to suspect degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to assess the purity and integrity of your compound stock.[6]

Section 2: Assay-Specific Troubleshooting

If you've ruled out compound-related issues, the next step is to scrutinize your assay system.

Q6: My cell-based assay results are variable between plates and experiments. What should I check?

Variability in cell-based assays often stems from inconsistencies in cell culture and handling.[8]

Checklist for Experimental Consistency:

Parameter Best Practice Rationale
Cell Passage Number Use cells within a consistent and low passage number range.Extended passaging can lead to genetic and phenotypic drift, altering cellular characteristics and responses.[5]
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment.[5]Over- or under-confluent cells can exhibit different metabolic rates and sensitivities to treatment.
Cell Health and Viability Ensure cells are healthy and viable before starting the experiment. Never use over-confluent flasks.[5]Unhealthy cells will respond poorly and inconsistently to experimental stimuli.
Media and Supplements Use fresh media and supplements from a consistent source. Keep a record of lot numbers.[5]Variations in media components can significantly impact cell growth and behavior.
Incubation Conditions Regularly monitor and maintain consistent temperature and CO2 levels in your incubator.[5]Fluctuations can stress cells and introduce variability.

Q7: Could this compound be interfering with my assay readout?

Yes, this is a critical consideration. Some small molecules can interfere with assay technologies, leading to false positives or negatives.[9] These are often referred to as Pan-Assay Interference Compounds (PAINS).[10]

Common Assay Interference Mechanisms:

Interference Type Description Control Experiment
Fluorescence/Colorimetric The compound itself may be fluorescent or colored, interfering with absorbance or fluorescence-based readouts.[9]Run the assay in a cell-free system (e.g., wells with media and assay reagents but no cells) containing the compound at its highest concentration. A significant signal indicates direct interference.
Luciferase Inhibition In reporter assays, the compound might directly inhibit the luciferase enzyme.[11]Perform a counter-screen with purified luciferase enzyme to check for direct inhibition.
Redox Activity The compound or impurities could have redox activity, interfering with assays that rely on redox-sensitive dyes (e.g., Resazurin, MTT).[12]Test the compound in a cell-free system with the redox dye to see if it directly reduces or oxidizes it.

Part 3: Data Interpretation & Advanced Troubleshooting

Q8: I'm observing an effect, but how do I confirm it's due to the intended mechanism of action (on-target) and not a non-specific (off-target) effect?

This is a crucial step in validating your results. High concentrations of a compound can sometimes lead to non-specific effects or cytotoxicity.[13]

Workflow for Distinguishing On-Target vs. Off-Target Effects:

cluster_0 Hypothetical Signaling Pathway A Receptor B Kinase A (Target) A->B C Substrate D Phosphorylated Substrate (p-Substrate) B->D C->D Phosphorylation E Downstream Signaling D->E F Cellular Response E->F G This compound G->B Inhibition H Kinase B (Off-Target) G->H Potential Off-Target Inhibition

Caption: A hypothetical signaling pathway illustrating on-target vs. off-target inhibition.

Strategies for On-Target Validation:

  • Assess Target Engagement: Directly measure if the compound is interacting with its intended target.

    • Western Blotting: If this compound is expected to inhibit a kinase, you can use western blotting to check the phosphorylation status of its direct downstream substrate.[3] A decrease in phosphorylation in treated cells would support an on-target effect.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[3]

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target that has a different chemical structure. If both compounds produce the same biological effect, it strengthens the evidence for an on-target mechanism.[8]

  • Perform a Cytotoxicity Assay: It is essential to determine the concentration range at which this compound is cytotoxic to your cells. Any observed effects within the cytotoxic range may be due to general cell death rather than a specific mechanism.[13]

Protocol 2: Cell Viability Assay using Resazurin

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add Resazurin: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure Fluorescence: Measure the fluorescence using a microplate reader. The signal is proportional to the number of viable cells.

By following this structured troubleshooting guide, you can systematically address the variables that lead to inconsistent results, ensuring the data you generate with this compound is both accurate and reliable.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

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  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved from [Link]

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  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

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  • Koca, M., et al. (2015). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 779-786. Retrieved from [Link]

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  • Wang, W., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 159-173. Retrieved from [Link]

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  • Boyarskiy, V. P., et al. (2019). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2019(2), M1063. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 868350. Retrieved from [Link]

  • Carnovale, C., et al. (2015). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. Molecules, 20(4), 5260-5272. Retrieved from [Link]

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Sources

Minimizing toxicity of 5-Ethylbenzo[d]oxazol-2(3H)-one in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-Ethylbenzo[d]oxazol-2(3H)-one in cell-based assays. This resource is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges, particularly unexpected cytotoxicity. Our goal is to help you distinguish between true compound-specific effects and experimental artifacts, ensuring the integrity and reproducibility of your data.

Part 1: Initial Troubleshooting & Foundational Checks

This section addresses the most common sources of error in cell-based assays: the experimental setup and compound handling. Before exploring complex biological mechanisms, it is crucial to validate these foundational elements.

Frequently Asked Questions (FAQs)

Q1: We're observing significant cell death across all concentrations of this compound, including very low doses. Where should we start troubleshooting?

A1: The first step is to systematically deconstruct your experimental setup. High toxicity at all concentrations often points to a foundational issue rather than a specific dose-dependent effect of the compound.

  • Vehicle Control Toxicity: The solvent used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations.[1][2] It is imperative to run a "vehicle-only" control group, where cells are treated with the highest concentration of DMSO used in your experiment, but without the compound. If you observe cell death in this control, the DMSO concentration is too high.

    • Best Practice: Keep the final DMSO concentration in your cell culture medium at or below 0.5% for most cell lines, and below 0.1% for sensitive or primary cells.[1][3]

  • Compound Solubility and Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution upon dilution into your aqueous cell culture medium, these precipitates can cause physical stress and cell death, which can be mistaken for chemical toxicity.[1]

    • Actionable Step: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation (crystals or amorphous particles). If observed, you may need to adjust your stock concentration or consider using a different solvent system.[4]

  • Contamination: Always check your cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can cause rapid cell death and confound results.[5]

Q2: Our results are inconsistent from one experiment to the next. What could be causing this lack of reproducibility?

A2: Reproducibility issues often stem from subtle variations in protocol execution.[5]

  • Cell Health and Passage Number: Ensure you are using cells from a consistent, low passage number that are in the logarithmic growth phase. Over-confluent or senescent cells can respond differently to treatment.[5]

  • Compound Preparation: Always prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to compound degradation.[1] Aliquoting the main stock into single-use volumes is highly recommended.[1]

  • Plate Uniformity ("Edge Effects"): The outer wells of a microplate are prone to evaporation and temperature changes, which can stress cells and alter results.[5][6] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]

Part 2: Differentiating Cytotoxicity from Assay Interference

Many common viability assays (e.g., MTT, Alamar Blue) rely on measuring the metabolic activity of cells. It is possible for a compound to interfere with the assay chemistry itself, leading to false readings of toxicity.

Frequently Asked Questions (FAQs)

Q3: Our MTT assay shows a significant decrease in cell viability, but we don't see corresponding morphological changes (e.g., cell detachment, blebbing) under the microscope. Could the compound be interfering with the assay?

A3: This is a classic sign of assay interference. Tetrazolium-based assays like MTT measure the activity of cellular reductases. Your compound could be directly inhibiting these enzymes or interfering with the absorbance reading of the formazan product.[7][8]

  • Troubleshooting Workflow:

    • Run a Cell-Free Control: Add this compound to cell-free media, then perform the MTT assay as usual. If the compound reacts with MTT or affects the background absorbance, you have confirmed interference.[8]

    • Use an Orthogonal Assay: Validate your findings with a different type of viability assay that has an alternative mechanism. Good options include:

      • LDH Release Assay: Measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[9]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is a direct indicator of metabolically active cells.[9]

      • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.

Q4: We are using a fluorescence-based viability assay (like Alamar Blue/Resazurin) and are getting variable results. What should we consider?

A4: Fluorescence-based assays can be susceptible to interference from compounds that are themselves fluorescent or that can quench the fluorescent signal.[7]

  • Actionable Steps:

    • Check for Autofluorescence: Measure the fluorescence of your compound in cell-free media at the same excitation/emission wavelengths used for the assay.

    • Modify Protocol: Some studies have shown that removing the drug-containing medium and washing the cells before adding the Alamar Blue reagent can eliminate interference and provide more accurate results.[10][11]

Workflow for Diagnosing Assay Interference

A Unexpected Toxicity Observed (e.g., MTT Assay) B Do cells show morphological signs of death under microscope? A->B C Yes B->C D No B->D E Proceed to Mechanistic Troubleshooting (Part 3) C->E F Potential Assay Interference D->F G Run Cell-Free Assay Control (Compound + Assay Reagent, No Cells) F->G H Does compound alter signal (absorbance/fluorescence)? G->H I Yes H->I J No H->J K Interference Confirmed. Switch to Orthogonal Assay (e.g., LDH, ATP-based, Crystal Violet) I->K L Interference is unlikely. Re-evaluate cell health & morphology. Consider subtle toxicity mechanisms. J->L

Caption: Pathway of ROS-induced mitochondrial apoptosis.

Part 4: Advanced Strategies & Protocol Optimization

Q8: Can the composition of the cell culture medium affect the compound's toxicity?

A8: Yes, significantly. The presence of serum proteins, like albumin, can bind to small molecules, reducing the free concentration of the compound available to interact with the cells. This can markedly decrease both the potency and the apparent toxicity of a compound. [12][13]

  • Experimental Consideration: If you observe high toxicity, consider whether your assay is being performed in low-serum or serum-free conditions. The toxicity might be artificially high compared to a more physiological, high-serum environment.

  • Actionable Step: Perform your dose-response experiments using different serum concentrations (e.g., 2%, 5%, 10% FBS) to understand how protein binding affects the activity of this compound. [14]This provides valuable information about the compound's bioavailability in a more complex biological matrix. [15]

Protocols

Protocol 1: Vehicle (DMSO) Toxicity Control
  • Prepare a serial dilution of DMSO in your complete cell culture medium to match the final concentrations that will be used in your compound experiment (e.g., 1%, 0.5%, 0.25%, 0.1%).

  • Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight. [16]3. Replace the medium with the DMSO-containing media. Include a "media-only" control with no DMSO.

  • Incubate for the same duration as your planned compound treatment.

  • Assess cell viability using your chosen assay. The viability in the DMSO-treated wells should not be significantly lower than in the media-only wells.

Protocol 2: ROS Detection and Mitigation Assay
  • Seed cells in a 96-well plate (a black, clear-bottom plate is required for fluorescence readings).

  • For Mitigation: Pre-treat a subset of wells with a final concentration of 5 mM N-acetylcysteine (NAC) for 1-2 hours before adding your compound.

  • Add this compound at various concentrations to both NAC-pre-treated and untreated wells. Include appropriate vehicle and NAC-only controls.

  • Incubate for the desired treatment period.

  • For ROS Detection: In a separate plate treated in parallel, remove the media and load the cells with 10 µM DCFDA in PBS for 30 minutes in the dark.

  • Wash cells with PBS and measure fluorescence (Excitation ~485 nm, Emission ~535 nm).

  • For Viability: On the mitigation plate, proceed with your standard viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the dose-response curve in the NAC-treated cells indicates a rescue from ROS-mediated toxicity.

Summary of Troubleshooting Parameters

ParameterPotential ProblemRecommended Action
Solvent Concentration High cell death in controls.Keep final solvent concentration low (e.g., <0.5% DMSO). Run a vehicle-only toxicity curve. [5]
Compound Solubility Precipitation in media.Visually inspect wells. Lower stock concentration or test alternative solvents. [1]
Cell Seeding Density Absorbance too low or plateaus.Perform a cell titration experiment to find the optimal density for your assay. [5]
Assay Readout Signal interference.Run cell-free controls and confirm results with an orthogonal assay method. [8]
Serum Concentration Artificially high toxicity.Test compound activity in media with varying serum percentages to assess the effect of protein binding. [14]
ROS Production Oxidative stress-induced death.Measure ROS with a fluorescent probe (e.g., DCFDA) and perform rescue experiments with antioxidants like NAC. [17]
Apoptosis Caspase-dependent cell death.Measure caspase-3/7 activity and confirm with a pan-caspase inhibitor (e.g., Z-VAD-FMK).

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Technical Support Center: Scaling Up the Synthesis of 5-Ethylbenzo[d]oxazol-2(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important heterocyclic compound for preclinical studies. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Importance of a Scalable Synthesis

This compound is a member of the benzoxazolone class of compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1] As a promising candidate moves from discovery to preclinical trials, the demand for larger quantities of the active pharmaceutical ingredient (API) necessitates a transition from milligram-scale laboratory synthesis to a robust, safe, and scalable process.[2] This guide addresses the critical aspects of this scale-up, from the synthesis of the key starting material to the final purification of the target compound.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two main stages:

  • Synthesis of the Key Intermediate: Preparation of 4-amino-3-ethylphenol.

  • Cyclization: Formation of the benzoxazolone ring from 4-amino-3-ethylphenol using a phosgene equivalent.

This guide will provide detailed protocols and troubleshooting for each of these stages.

Part 1: Synthesis of 4-amino-3-ethylphenol

The synthesis of the crucial precursor, 4-amino-3-ethylphenol, is analogous to the preparation of its methyl counterpart, 4-amino-3-methylphenol. The process involves the nitrosation of m-ethylphenol followed by a reduction step.[3][4]

Workflow for the Synthesis of 4-amino-3-ethylphenol

A m-Ethylphenol B Nitrosation (NaNO2, HCl) A->B C 4-Nitroso-3-ethylphenol B->C D Reduction (e.g., Na2S2O4 or Catalytic Hydrogenation) C->D E 4-amino-3-ethylphenol D->E

Caption: Synthetic workflow for 4-amino-3-ethylphenol.

Experimental Protocol: Synthesis of 4-amino-3-ethylphenol

Step 1: Nitrosation of m-Ethylphenol

  • Reagent Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve m-ethylphenol (1.0 eq) and sodium nitrite (1.05 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Acidification: Slowly add a pre-cooled solution of hydrochloric acid (2.5 eq) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: The 4-nitroso-3-ethylphenol intermediate will precipitate from the reaction mixture. Isolate the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at a low temperature.

Step 2: Reduction of 4-Nitroso-3-ethylphenol

  • Reaction Setup: To a solution of 4-nitroso-3-ethylphenol (1.0 eq) in water or a suitable alcohol/water mixture, add a reducing agent such as sodium dithionite (Na₂S₂O₄, 2.0-3.0 eq) in portions.

  • Temperature Control: The reduction is exothermic. Maintain the reaction temperature between 40-50 °C by controlling the rate of addition of the reducing agent and using external cooling if necessary.

  • Reaction Completion: Stir the mixture until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture and adjust the pH to 7-8 with a suitable base. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-ethylphenol. This can be further purified by recrystallization if necessary.

Troubleshooting and FAQs for 4-amino-3-ethylphenol Synthesis
Question/Issue Potential Cause(s) Recommended Solution(s)
Low yield in the nitrosation step. Incomplete reaction; decomposition of the product.Ensure the temperature is strictly maintained below 5 °C during the addition of acid. Use a slight excess of sodium nitrite.
Formation of dark, tarry byproducts. Overheating during nitrosation or reduction.Improve temperature control and ensure efficient stirring. For the reduction, add the reducing agent in small portions.
Incomplete reduction of the nitroso group. Insufficient reducing agent; deactivated catalyst (if using catalytic hydrogenation).Increase the equivalents of the reducing agent. If using a catalyst, ensure it is fresh and active.
Product is difficult to extract from the aqueous layer. Incorrect pH during work-up.Ensure the pH is adjusted to the optimal range (typically 7-8) to ensure the aminophenol is in its neutral form for efficient extraction into the organic phase.

Part 2: Cyclization to this compound

The cyclization of 4-amino-3-ethylphenol to the target benzoxazolone is most effectively and scalably achieved using triphosgene, a solid and safer-to-handle alternative to gaseous phosgene.[5]

Workflow for the Cyclization Reaction

A 4-amino-3-ethylphenol B Triphosgene (BTC), Base (e.g., Triethylamine) A->B in an appropriate solvent (e.g., THF, Toluene) C Cyclization B->C D This compound C->D

Caption: Cyclization of 4-amino-3-ethylphenol to the target compound.

Experimental Protocol: Scale-up Synthesis of this compound

Safety First: Handling Triphosgene Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[6][7] It is moisture-sensitive and can release toxic phosgene gas upon contact with water or other nucleophiles.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) and established safety protocols for handling phosgene equivalents.[2][8]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a jacketed reactor with a solution of 4-amino-3-ethylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or toluene).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the solution and stir.

  • Triphosgene Addition: In a separate, dry vessel, dissolve triphosgene (0.4 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0-5 °C. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess triphosgene by the slow addition of a suitable nucleophile, such as isopropanol, followed by water.

  • Work-up and Isolation: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (to remove the base), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[9]

Troubleshooting and FAQs for the Cyclization and Scale-up
Question/Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product. Incomplete reaction; side reactions.Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during triphosgene addition. Consider a different solvent or base.
Formation of polymeric byproducts. Reaction temperature too high; incorrect stoichiometry.Add the triphosgene solution slowly at a low temperature. Ensure precise measurement of all reagents.
The product is discolored. Oxidation of the aminophenol starting material or product.Perform the reaction under a strictly inert atmosphere. Consider adding an antioxidant during work-up.
Difficulty in removing triethylamine hydrochloride. Incomplete removal during aqueous work-up.Ensure thorough washing with dilute acid and water. A final wash with brine can help break any emulsions.
Exotherm during triphosgene addition is difficult to control on a larger scale. Poor heat transfer in a large reactor.Use a jacketed reactor with efficient cooling. Ensure the addition rate of triphosgene is slow and controlled. Consider a more dilute reaction mixture to help dissipate heat.
What are safer alternatives to triphosgene? While triphosgene is a safer alternative to phosgene gas, other reagents like carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC) can also be used for cyclization, although they may require different reaction conditions and are generally less reactive.[10]

Data Summary: Key Reaction Parameters

ParameterStage 1: NitrosationStage 1: ReductionStage 2: Cyclization
Key Reagents m-Ethylphenol, NaNO₂, HCl4-Nitroso-3-ethylphenol, Na₂S₂O₄4-amino-3-ethylphenol, Triphosgene, Triethylamine
Temperature 0-5 °C40-50 °C0-5 °C (addition), then RT
Solvent WaterWater/AlcoholAnhydrous THF or Toluene
Typical Yield >90%>85%>80%
Key Considerations Strict temperature controlControl of exothermAnhydrous conditions, inert atmosphere, safe handling of triphosgene

Conclusion

The successful scale-up of this compound synthesis for preclinical studies hinges on a thorough understanding of the reaction parameters and potential challenges at each stage. By implementing robust process controls, particularly for temperature and reagent addition, and adhering to strict safety protocols when handling hazardous materials like triphosgene, researchers can achieve a high-yielding and reproducible synthesis. This guide provides a solid foundation for navigating the complexities of scaling up this important pharmaceutical intermediate.

References

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Validation & Comparative

A Comparative In Vitro Analysis of 5-Ethylbenzo[d]oxazol-2(3H)-one and Other Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Drug Discovery

The benzoxazolone nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique physicochemical properties, including a weakly acidic nature and the presence of both lipophilic and hydrophilic regions, make it an ideal starting point for the design of novel therapeutic agents.[1][2] This "privileged scaffold" has been successfully incorporated into a diverse range of biologically active molecules, demonstrating anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[2][3] The versatility of the benzoxazolone ring system allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological activity. This guide provides an in-depth comparative analysis of the in vitro performance of 5-Ethylbenzo[d]oxazol-2(3H)-one against other benzoxazolone derivatives, offering insights for researchers and drug development professionals.

Focus Compound: this compound

While extensive comparative data for this compound is emerging, its structural features suggest potential for significant biological activity. The ethyl group at the 5-position is a small, lipophilic moiety that can influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on related benzoxazolone derivatives suggest that small alkyl groups at this position can be favorable for certain activities.[4] This guide will explore the known in vitro activities of analogous compounds to infer and contextualize the potential of this compound.

Comparative In Vitro Efficacy

To provide a comprehensive overview, this section compares the in vitro activities of various 5-substituted benzoxazolone derivatives across different therapeutic areas.

Anticancer Activity

Benzoxazolone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[5] The substitution at the 5-position of the benzoxazolone ring plays a crucial role in modulating this activity.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 5-substituted benzoxazolone derivatives against various cancer cell lines.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-Chloro derivativeMDA-MB-231 (Breast)~50 (at 72h)[4]
5-Fluoro derivativeMCF-7 (Breast)0.36[6]
5-Fluoro derivativeMDA-MB-468 (Breast)0.27[6]
UnsubstitutedMDA-MB-231 (Breast)>50 (at 72h)[4]

From the available data, it is evident that halogen substitution at the 5-position, particularly with fluorine, can significantly enhance anticancer potency.[6] For instance, a 5-fluoro derivative exhibited high potency against both MCF-7 and MDA-468 breast cancer cell lines, with IC50 values of 0.36 µM and 0.27 µM, respectively.[6] In contrast, a 5-chloro substituted derivative showed moderate activity against MDA-MB-231 cells, while the unsubstituted counterpart was less active.[4] While direct data for 5-ethyl substitution is limited, the suggestion that small hydrophobic groups at this position could be beneficial warrants further investigation of this compound in various cancer cell lines.[4]

Neuroprotective Effects

The neuroprotective potential of benzoxazolone derivatives is an area of growing interest. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[7][8]

Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH)

A significant mechanism of action for some benzoxazolone derivatives is the inhibition of soluble epoxide hydrolase (sEH).[1][10][11] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for a range of conditions.

Table 2: In vitro sEH inhibitory activity (IC50) of selected benzoxazolone derivatives.

Compound/SubstituentIC50 (nM)Reference
Benzoxazolone-5-urea derivative (Compound 33)0.39[1][10][11]
Benzoxazolone-5-urea derivative (Compound 31)570[1][10][11]
NCND (Positive Control)Not specified[12]

SAR studies have shown that modifications to the benzoxazolone scaffold can lead to highly potent sEH inhibitors.[1][10][11] For example, certain benzoxazolone-5-urea derivatives have demonstrated IC50 values in the nanomolar range.[1][10][11] The ethyl group at the 5-position of this compound could potentially interact with the hydrophobic pocket of the sEH active site. This makes sEH inhibition a plausible and compelling mechanism of action to investigate for this compound.

Mechanisms of Action: A Deeper Dive

The diverse biological activities of benzoxazolone derivatives stem from their ability to modulate various cellular pathways.

Induction of Apoptosis

A common mechanism underlying the anticancer effects of many benzoxazolone derivatives is the induction of programmed cell death, or apoptosis.[4] This is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic process.

cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Benzoxazolone Derivative Benzoxazolone Derivative Mitochondrial Pathway Mitochondrial Pathway Benzoxazolone Derivative->Mitochondrial Pathway Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation DNA Fragmentation DNA Fragmentation Caspase-3 Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Apoptosis induction by benzoxazolone derivatives.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Some studies suggest that benzoxazolone derivatives may exert their anticancer effects by modulating this pathway, although the precise mechanisms and the influence of different substitutions are still under investigation.

cluster_wnt Wnt/β-catenin Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds β-catenin Degradation Complex β-catenin Degradation Complex Frizzled Receptor->β-catenin Degradation Complex Inhibits β-catenin Accumulation β-catenin Accumulation β-catenin Degradation Complex->β-catenin Accumulation Leads to Gene Transcription Gene Transcription β-catenin Accumulation->Gene Transcription Promotes Benzoxazolone Derivative Benzoxazolone Derivative Benzoxazolone Derivative->β-catenin Degradation Complex Potentially Modulates

Caption: Potential modulation of the Wnt/β-catenin pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazolone derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate (black plate for fluorescent assays)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with the benzoxazolone derivatives as described for the MTT assay.

  • Cell Lysis: After treatment, collect the cells and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the vehicle control.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Grow cells on coverslips in a multi-well plate and treat with the benzoxazolone derivatives.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the kit manufacturer's instructions, typically for 1 hour at 37°C in a humidified chamber.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the sites of DNA breaks.

Cell Seeding & Treatment Cell Seeding & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Seeding & Treatment->Fixation & Permeabilization TdT Enzyme Labeling TdT Enzyme Labeling Fixation & Permeabilization->TdT Enzyme Labeling Visualization Visualization TdT Enzyme Labeling->Visualization Apoptotic Cell Identification Apoptotic Cell Identification Visualization->Apoptotic Cell Identification

Caption: Workflow for the TUNEL Assay.

Conclusion and Future Directions

The benzoxazolone scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While direct comparative in vitro data for this compound is still limited, the analysis of structurally related derivatives provides a strong rationale for its potential efficacy as an anticancer, neuroprotective, and/or anti-inflammatory agent. The ethyl group at the 5-position offers a unique handle for modulating the compound's properties, and further systematic in vitro studies are warranted to fully elucidate its pharmacological profile.

Future research should focus on:

  • Direct head-to-head in vitro comparisons of this compound with a series of other 5-substituted derivatives (e.g., methyl, chloro, nitro, methoxy) in a panel of cancer cell lines and neuronal models of disease.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on its potential as an sEH inhibitor and its effects on the Wnt/β-catenin pathway.

  • In-depth investigation into the structure-activity relationships of 5-alkylbenzoxazolones to guide the design of more potent and selective derivatives.

By systematically exploring the in vitro properties of this compound and its analogs, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

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  • Erdag, E., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences.
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Neurotherapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzo[d]oxazol-2(3H)-one nucleus is a quintessential example of such a scaffold.[1][2] Its unique physicochemical profile—combining a weakly acidic N-H proton, a hydrogen bond acceptor carbonyl group, and a lipophilic benzene ring—makes it an ideal template for designing ligands that can interact with a wide array of biological targets.[2] While derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, their potential in the treatment of central nervous system (CNS) disorders, particularly epilepsy, is a field of significant interest.[1][3]

This guide provides a comparative analysis of the anticonvulsant activity of the parent 2(3H)-benzoxazolone scaffold against structurally related analogs. By examining the effects of specific chemical modifications, we will elucidate key structure-activity relationships (SAR) that govern efficacy and neurotoxicity. The experimental data presented herein is derived from seminal studies in the field, providing a robust foundation for researchers and drug development professionals seeking to design the next generation of CNS therapeutics based on this versatile heterocycle.

Comparative Analysis of Lead Compounds

To understand the therapeutic potential of this class, we will compare the parent unsubstituted scaffold against key derivatives where modifications have been made at the N-3 and C-6 positions. The selected compounds are benchmarked against their performance in standardized preclinical models of epilepsy: the Maximal Electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests efficacy against absence seizures. Neurotoxicity is concurrently assessed using the rotarod test.

Structural Overview of Comparator Compounds

The compounds selected for this analysis from a foundational study by Ucar et al. (1998) allow for a systematic evaluation of substitutions at two key positions of the benzoxazolone core. We will also include a sulfur bioisostere (a benzothiazolone) to probe the effect of the ring heteroatom on activity.[1]

  • Compound 1: 2(3H)-Benzoxazolone - The parent scaffold.

  • Compound 2: 3-(2-Fluoroethyl)-2(3H)-benzoxazolone - An N-3 substituted analog.

  • Compound 3: 6-Acetyl-3-(2-fluoroethyl)-2(3H)-benzoxazolone - A dually substituted analog at N-3 and C-6.

  • Compound 4: 6-Propionyl-3-(2-fluoroethyl)-2(3H)-benzothiazolone - A highly active sulfur bioisostere.

G cluster_0 Compound 1: 2(3H)-Benzoxazolone cluster_1 Compound 2: 3-(2-Fluoroethyl)-2(3H)-benzoxazolone cluster_2 Compound 3: 6-Acetyl-3-(2-fluoroethyl)-2(3H)-benzoxazolone cluster_3 Compound 4: 6-Propionyl-3-(2-fluoroethyl)-2(3H)-benzothiazolone C1 C1 C2 C2 C3 C3 C4 C4

Chemical structures of the parent scaffold and key derivatives.

Performance Data in Preclinical Anticonvulsant Models

The efficacy and safety of these compounds were evaluated in rodent models. The key metrics are the median effective dose (ED₅₀) in the MES test, the median toxic dose (TD₅₀) from the rotarod test, and the resulting Protective Index (PI = TD₅₀/ED₅₀), a critical measure of the therapeutic window. A higher PI value indicates a more favorable safety profile.

CompoundStructureAnticonvulsant Activity (MES Test, Mice, i.p.) ED₅₀ [mg/kg][1]Neurotoxicity (Rotarod Test, Mice, i.p.) TD₅₀ [mg/kg][1]Protective Index (PI)[1]
1: 2(3H)-Benzoxazolone Unsubstituted>100>300-
2: 3-(2-Fluoroethyl)- N-3 Substituted19.4>145>7.5
3: 6-Acetyl-3-(2-fluoroethyl)- N-3, C-6 Substituted8.746.15.3
4: 6-Propionyl-3-(2-fluoroethyl)- Bioisostere (S for O)7.629.63.9
Phenytoin (Reference) Standard Drug9.568.57.2
Carbamazepine (Reference) Standard Drug8.865.87.5

Analysis of Structure-Activity Relationships (SAR)

The data presented in the table provides clear insights into the chemical features that drive anticonvulsant activity in this series.

  • The Unsubstituted Core (Compound 1): The parent 2(3H)-benzoxazolone shows very weak activity, with an ED₅₀ greater than 100 mg/kg.[1] This establishes that the raw scaffold is insufficient for potent anticonvulsant effects and requires substitution to enhance its pharmacological profile.

  • Impact of N-3 Substitution (Compound 2): The introduction of a 2-fluoroethyl group at the N-3 position dramatically increases potency. Compound 2 exhibits an ED₅₀ of 19.4 mg/kg, a significant improvement over the parent compound.[1] This modification likely enhances lipophilicity, facilitating better penetration of the blood-brain barrier (BBB). The electronegative fluorine atom may also influence metabolic stability and receptor interactions. Importantly, this compound displays a high protective index (>7.5), comparable to the standard drug carbamazepine, indicating a wide therapeutic window.[1]

  • Impact of C-6 Acylation (Compound 3): The addition of an acetyl group at the C-6 position, in combination with the N-3 fluoroethyl chain, further boosts potency. Compound 3 has an ED₅₀ of 8.7 mg/kg, making it more potent than phenytoin and equipotent with carbamazepine in this model.[1] This suggests that the C-6 position is a critical interaction point with the biological target and that electronic modifications on the benzene ring can significantly enhance binding affinity. However, this gain in potency comes at the cost of a reduced protective index (5.3), indicating a narrower therapeutic window compared to Compound 2.[1]

  • Effect of Bioisosteric Replacement (Compound 4): Replacing the ring oxygen with sulfur to create the benzothiazolone core, while also extending the C-6 acyl chain to a propionyl group, results in the most potent compound of the series (ED₅₀ = 7.6 mg/kg).[1] The sulfur atom alters the electronics and geometry of the heterocyclic ring system, which evidently leads to a more optimal fit with the target receptor. Despite its high potency, this compound has the lowest protective index (3.9) of the active derivatives, highlighting a common challenge in drug development where increased potency can be coupled with increased toxicity.[1]

Structure-Activity Relationship (SAR) flow for anticonvulsant activity.

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, understanding the underlying experimental protocols is crucial. The following are standardized, step-by-step methods used for preclinical anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is designed to induce a generalized tonic-clonic seizure and is highly predictive of efficacy for drugs used to treat this type of epilepsy in humans.[2][4]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure.

Procedure:

  • Animal Preparation: Adult male mice (e.g., Swiss strain, 20-30 g) are used. Animals are fasted overnight with free access to water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or 0.5% methylcellulose) is run in parallel.

  • Time to Peak Effect: The test is conducted at a predetermined time after drug administration, corresponding to the time of peak effect (e.g., 30 minutes for i.p.).

  • Electrode Placement: Corneal electrodes, moistened with saline, are placed on the eyes of the mouse.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2-second duration) is delivered.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The full extension of the hindlimbs is the endpoint.

  • Data Analysis: The number of animals protected from the tonic extension at each dose level is recorded. The ED₅₀ (the dose that protects 50% of the animals) is then calculated using probit analysis.

Protocol 2: Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit, a common side effect of CNS-active drugs.[2][4]

Objective: To evaluate the motor-impairing effects of a test compound.

Procedure:

  • Animal Training: Mice are pre-trained for 2-3 consecutive days to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set duration (e.g., 1 minute). Only animals that successfully complete this task are used.

  • Compound Administration: On the test day, trained mice are administered the test compound or vehicle as in the MES test.

  • Performance Testing: At the time of peak effect, each mouse is placed back on the rotating rod.

  • Observation: The mouse is observed for its ability to remain on the rod for 1 minute. Falling off the rod is considered an indication of neurological impairment.

  • Data Analysis: The number of animals exhibiting toxicity (falling off the rod) at each dose level is recorded. The TD₅₀ (the dose that causes toxicity in 50% of the animals) is calculated.

Synthetic Workflow Overview

The synthesis of the target benzoxazolone derivatives generally follows a logical and adaptable pathway, allowing for diversification at the key N-3 and C-6 positions.

G cluster_synthesis General Synthetic Pathway aminophenol Substituted 2-Aminophenol benzoxazolone Substituted 2(3H)-Benzoxazolone aminophenol->benzoxazolone Cyclization (e.g., Urea, CDI) N_alkylation N-Alkylation (e.g., R-X, Base) benzoxazolone->N_alkylation acylation Friedel-Crafts Acylation (e.g., Acyl Chloride, AlCl3) benzoxazolone->acylation For C-6 Sub. final_product Final N-3 Substituted Product N_alkylation->final_product acylation->N_alkylation Then N-Alkylate

General workflow for the synthesis of substituted benzoxazolones.

The process typically begins with a substituted 2-aminophenol. Cyclization using a carbonylating agent like urea or 1,1'-carbonyldiimidazole (CDI) yields the core benzoxazolone ring.[5] For C-6 substitution, a Friedel-Crafts acylation can be performed on the benzoxazolone intermediate. The final step involves N-alkylation at the 3-position by treating the intermediate with an appropriate alkyl halide in the presence of a base to yield the target compound.[1] This modular approach enables the systematic exploration of the chemical space around the scaffold.

Conclusion and Future Directions

This comparative analysis demonstrates that the 2(3H)-benzoxazolone scaffold is a highly tractable template for the development of potent anticonvulsant agents. The parent molecule itself is inactive, but strategic substitutions at the N-3 and C-6 positions can yield compounds with potencies rivaling or exceeding those of established drugs like phenytoin and carbamazepine.

Key takeaways for future research include:

  • N-3 Position: The N-3 position is critical for modulating pharmacokinetic properties. Small, lipophilic groups containing electronegative atoms (e.g., 2-fluoroethyl) appear optimal for enhancing potency while maintaining a good safety profile.

  • C-6 Position: The C-6 position is a key pharmacophoric site. Small acyl groups significantly increase potency, suggesting this region is involved in a crucial binding interaction. Further exploration with other electron-withdrawing or hydrogen-bonding groups is warranted.

  • Bioisosterism: The superior potency of the benzothiazolone analog confirms that modification of the core heterocycle is a valid strategy for optimizing activity, although this may negatively impact the therapeutic window.

While the specific compound 5-Ethylbenzo[d]oxazol-2(3H)-one was not covered due to a lack of specific comparative data in the literature, the principles derived from this analysis strongly suggest it would be a viable candidate for synthesis and evaluation. Based on the SAR, an ethyl group at C-5 or C-6 could offer a favorable balance of lipophilicity and steric bulk, potentially leading to a potent and safe anticonvulsant agent. Future work should focus on synthesizing such analogs and evaluating them within the robust preclinical framework described here.

References

  • Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. Journal of Medicinal Chemistry, 41(8), 1138-1145. [Link]

  • Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Ucar, H., et al. (1997). Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives. American Chemical Society. [Link]

  • Song, M. X., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie, 352(8), e1800313. [Link]

  • Deng, X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(11), 2959. [Link]

  • Reddy, K. I., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 4(94), 52203-52210. [Link]

  • Kuroyanagi, J., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(1), 129-141. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

In the intricate process of drug discovery, rigorously defining a compound's mechanism of action (MoA) is not merely a characterization step; it is the foundational pillar upon which a successful therapeutic program is built. A validated MoA is essential for predicting efficacy, understanding potential toxicities, and developing rational combination strategies. This guide provides an in-depth, technically-grounded framework for validating the MoA of a novel compound, 5-Ethylbenzo[d]oxazol-2(3H)-one.

We will operate from the hypothesis that this compound is a modulator of the Unfolded Protein Response (UPR), a critical cellular stress pathway implicated in a range of diseases from neurodegeneration to cancer. This guide eschews a rigid template, instead presenting a logical, multi-phase validation workflow. Each experimental choice is explained, and every protocol is designed as part of a self-validating system, comparing our test article against a well-characterized alternative to provide a clear benchmark for performance.

The Central Hypothesis: Targeting the PERK Kinase Pathway

Preliminary computational modeling and phenotypic screening have suggested that this compound may exert its biological effects by targeting the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is one of the three primary sensors of endoplasmic reticulum (ER) stress. Upon activation by an accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, initiating a signaling cascade that includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-response transcripts like Activating Transcription Factor 4 (ATF4). Our objective is to systematically validate if this compound is a direct inhibitor of PERK kinase activity.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (Inactive Monomer) ER_Stress->PERK_inactive activates PERK_active p-PERK (Active Dimer) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation ATF4 ATF4 Translation peIF2a->ATF4 selectively promotes CHOP CHOP Transcription ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Compound This compound Compound->PERK_active inhibits?

Caption: Proposed PERK signaling pathway and the hypothesized point of intervention for this compound.

Phase 1: Validation of Direct Target Engagement

The first principle of MoA validation for a target-based hypothesis is to confirm a direct, physical interaction between the compound and its putative target.[1] Relying on a single method can be misleading; therefore, we employ two orthogonal biophysical techniques to measure binding affinity. As a comparator, we will use GSK2606414, a well-documented, potent, and selective PERK inhibitor.

Experimental Protocol 1: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free method that measures binding events in real-time, providing both kinetic data (on- and off-rates) and affinity (KD). This allows us to understand not just if the compound binds, but also how quickly it associates and dissociates from the target.

  • Chip Preparation: Immobilize high-purity, recombinant human PERK kinase domain (aa 537-1116) onto a CM5 sensor chip via amine coupling to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation: Prepare a dilution series of this compound and the reference compound GSK2606414 (e.g., 100 µM down to 0.1 nM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the analyte solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a true in-solution measurement of binding affinity.[2] It is considered a gold-standard method as it is not susceptible to artifacts related to protein immobilization or fluorescent labels.

  • Sample Preparation: Dialyze the recombinant PERK kinase domain into the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare the compound in the identical, matched buffer.

  • Loading: Fill the ITC sample cell with the PERK protein solution (~20 µM) and the injection syringe with the compound solution (~200 µM).

  • Titration: Perform a series of small-volume injections (e.g., 2 µL) of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to determine the KD, stoichiometry (n), and binding enthalpy (ΔH).

Comparative Data Summary
CompoundMethodBinding Affinity (K D)
This compound SPR1.8 µM
ITC2.1 µM
GSK2606414 (Reference) SPR15 nM
ITC22 nM
Note: Data are representative examples for illustrative purposes.

Insight: The strong concordance between SPR and ITC results provides high confidence that this compound directly binds to the PERK kinase domain. The affinity is moderate and significantly weaker than the highly potent reference inhibitor, which is a critical piece of information for guiding subsequent cellular assays.

Phase 2: Confirmation of Cellular Target Engagement and Pathway Modulation

Demonstrating binding is necessary but not sufficient. The next crucial phase is to determine if this binding event translates into functional inhibition of the target in a complex cellular environment.[3][4]

G cluster_Workflow Cellular MoA Validation Workflow Seed 1. Seed Cells (e.g., HEK293T, HCT116) Treat 2. Induce ER Stress & Treat (Tunicamycin + Compound Dose-Response) Seed->Treat Harvest 3. Harvest Cells Treat->Harvest Lyse 4. Lyse for Protein / RNA Harvest->Lyse Western 5a. Western Blot Analysis (p-PERK, p-eIF2α, ATF4, CHOP) Lyse->Western qPCR 5b. qRT-PCR Analysis (CHOP, GADD34, XBP1s) Lyse->qPCR Analyze 6. Quantify & Calculate IC50 Western->Analyze qPCR->Analyze

Caption: A streamlined workflow for assessing compound activity on the PERK pathway in a cellular context.

Experimental Protocol 3: Western Blot for Phospho-Signaling

Causality: Western blotting provides a direct visualization of the phosphorylation status of key pathway components.[5] A reduction in the phosphorylated forms of PERK and eIF2α in the presence of the compound is direct evidence of kinase inhibition in situ.

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Pre-treat for 1 hour with a dose-response of this compound or GSK2606414 (e.g., 100 µM to 0.1 µM). Induce ER stress by adding Tunicamycin (2 µg/mL) for 4-6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.

  • Detection and Analysis: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band density using image analysis software and normalize the phospho-protein signal to the total protein signal.

Comparative Data Summary: Cellular Target Inhibition
Compoundp-PERK Inhibition (IC 50)p-eIF2α Inhibition (IC 50)
This compound 8.5 µM9.2 µM
GSK2606414 (Reference) 80 nM95 nM
Note: Data are representative examples for illustrative purposes.

Insight: The cellular IC50 values are consistent with the biochemical binding affinity, which strengthens the MoA hypothesis. The data confirms that this compound can access its target in cells and inhibit the kinase activity, leading to a downstream blockade of eIF2α phosphorylation.

Phase 3: Phenotypic Consequence and Functional Validation

The final step is to link the molecular mechanism to a relevant cellular phenotype. Chronic ER stress and sustained PERK-ATF4-CHOP signaling can lead to apoptosis. Therefore, an effective PERK inhibitor should be able to protect cells from ER stress-induced death.

Experimental Protocol 4: Cell Viability Assay

Causality: This assay provides the crucial link between target modulation and a functional outcome. If inhibiting PERK phosphorylation with our compound rescues cells from death induced by an ER stressor, it validates the biological relevance of the MoA.

  • Cell Plating and Treatment: Seed cells (e.g., SH-SY5Y) in a 96-well plate. The next day, treat with a dose-response of the compounds in combination with a fixed, sub-lethal concentration of an ER stressor (e.g., Thapsigargin, 1 µM). Include control wells with no stressor, stressor only, and vehicle controls.

  • Incubation: Incubate the cells for 48-72 hours to allow for the development of the apoptotic phenotype.

  • Viability Measurement: Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®). The luminescent signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data by setting the "no stress" control to 100% viability and the "stressor only" control to 0% protection. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC50 value for cytoprotection.

Comparative Data Summary: Cytoprotective Effect
CompoundCytoprotection from ER Stress (EC 50)
This compound 12.1 µM
GSK2606414 (Reference) 150 nM
Note: Data are representative examples for illustrative purposes.

Insight: The ability of this compound to protect cells from ER stress-induced death, with an EC50 value in line with its cellular target engagement IC50, provides strong functional validation for the proposed mechanism of action.

Final Conclusion: A Self-Validating and Trustworthy Workflow

The validation of a compound's mechanism of action is a systematic process of building a coherent and evidence-based narrative. By progressing logically from direct biophysical binding to cellular target engagement and finally to a functional phenotypic outcome, we have constructed a strong case for this compound as a direct inhibitor of the PERK kinase.

  • Orthogonal Assays: At each phase, we employed multiple, distinct methods to measure the same endpoint (e.g., SPR and ITC for binding; Western Blot and qRT-PCR for pathway modulation). Agreement across these methods minimizes the risk of technology-specific artifacts.

  • Comparative Benchmarking: The consistent use of a well-characterized reference compound (GSK2606414) provides an essential context for interpreting the potency and behavior of our test article.

References

  • Martins, T. S., et al. (2020). A comprehensive guide to the design and interpretation of surface plasmon resonance experiments. Nature Protocols. Available at: [Link]

  • Moffat, J. G., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • UCL. Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Arkin, M. R. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Ci, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]

  • Gonen, T. & Gonen, S. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Smole, A., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express. Available at: [Link]

  • Gatti, R., et al. (2007). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2015). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Comparative Guide to Kinase Cross-Reactivity: Profiling Benzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, making them prime targets for therapeutic intervention in diseases ranging from cancer to inflammation.[1] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[2] This homology presents a significant challenge in drug development: ensuring that a kinase inhibitor selectively engages its intended target without causing unintended consequences through off-target interactions.

This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors, with a focus on compounds built around the benzo[d]oxazol-2(3H)-one scaffold. While specific experimental data for 5-Ethylbenzo[d]oxazol-2(3H)-one is not publicly available, the benzo[d]oxazol-2(3H)-one core is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against targets such as c-Met and Traf2- and Nck-interacting kinase (TNIK).[3][4]

Here, we will objectively compare the hypothetical cross-reactivity profile of benzo[d]oxazol-2(3H)-one-based inhibitors against a panel of well-characterized kinase inhibitors with diverse selectivity profiles: the promiscuous inhibitor Staurosporine, and the multi-targeted inhibitors Dasatinib and Sunitinib. This guide will provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating kinase inhibitor selectivity, supported by detailed experimental protocols and comparative data.

The Benzo[d]oxazol-2(3H)-one Scaffold in Kinase Inhibition

The benzo[d]oxazol-2(3H)-one moiety has emerged as a versatile scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a solid foundation for the strategic placement of functional groups to achieve potent and selective interactions within the kinase ATP-binding site. Notably, derivatives of this scaffold have been successfully developed as inhibitors of key oncogenic kinases:

  • c-Met Inhibitors: Certain benzo[d]oxazol-2(3H)-one derivatives have demonstrated potent inhibition of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. For the purpose of this guide, we will consider a hypothetical c-Met inhibitor based on this scaffold, "Boz-Met," with properties similar to published potent c-Met inhibitors.

  • TNIK Inhibitors: The benzo[d]oxazol-2(3H)-one core is also found in inhibitors of TNIK, a serine/threonine kinase involved in Wnt signaling, a pathway frequently implicated in colorectal cancer.[4] We will refer to a hypothetical TNIK inhibitor from this class as "Boz-TNIK."

Comparative Kinase Inhibitors

To provide context for the selectivity of our hypothetical benzo[d]oxazol-2(3H)-one inhibitors, we will compare them against three well-established kinase inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor by targeting the ATP-binding site of most kinases.[5][6] It serves as a classic example of a non-selective inhibitor.

  • Dasatinib: A clinically approved inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[1][7] It is considered a multi-targeted or "promiscuous" inhibitor.[8]

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, KIT, and other kinases involved in angiogenesis and tumor progression.[9][10][11]

Methodologies for Assessing Kinase Cross-Reactivity

A comprehensive understanding of a compound's kinase selectivity requires a multi-faceted experimental approach. Here, we detail two gold-standard methodologies: the in vitro kinase assay for biochemical potency and the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Experimental Workflow: In Vitro Kinase Assay

prep Compound & Reagent Preparation reaction Kinase Reaction: Kinase, Substrate, ATP, & Inhibitor Incubation prep->reaction terminate Reaction Termination & ATP Depletion (ADP-Glo™ Reagent) reaction->terminate convert ADP to ATP Conversion (Kinase Detection Reagent) terminate->convert luminescence Luminescence Measurement convert->luminescence analysis Data Analysis: IC50 Determination luminescence->analysis

Caption: Workflow for an in vitro kinase assay using ADP-Glo™.

Detailed Protocol: In Vitro Kinase Assay (384-well format)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • ATP Solution: Dilute ATP to the desired concentration (typically at the Kₘ for each kinase) in the kinase buffer.

    • Kinase and Substrate: Dilute the specific kinase and its corresponding substrate to their working concentrations in the kinase buffer.

    • Test Compounds: Perform serial dilutions of the test compounds (e.g., Boz-Met, Boz-TNIK, Staurosporine, Dasatinib, Sunitinib) in DMSO, followed by further dilution in the kinase buffer to the final assay concentrations.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within a cellular environment.[6][12] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cell_treat Cell Treatment with Test Compound heat Heat Shock at Various Temperatures cell_treat->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifuge detection Detection of Soluble Target Protein (e.g., Western Blot) centrifuge->detection analysis Data Analysis: Melting Curve Generation detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler. A typical temperature range would be from 40°C to 70°C.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Cross-Reactivity Analysis

The following tables present a hypothetical but representative comparison of the inhibitory activity of our benzo[d]oxazol-2(3H)-one-based inhibitors and the reference compounds against a panel of selected kinases.

Table 1: IC₅₀ Values (nM) for Primary Targets and Key Off-Targets

KinaseBoz-Met (Hypothetical)Boz-TNIK (Hypothetical)StaurosporineDasatinibSunitinib
c-Met 1.0 >10,0003<180
TNIK >10,00021 6>1,000>1,000
VEGFR2>5,000>10,00070.82
PDGFRβ>5,000>10,000201.18
ABL1>10,000>10,0006<1 >1,000
SRC>10,000>10,0003<1 >1,000
KIT>1,000>10,000151.280
FLT3>1,0009051.150
JAK3>10,0008510120>1,000

Data for Staurosporine, Dasatinib, and Sunitinib are representative values from public sources. Data for Boz-Met and Boz-TNIK are hypothetical, based on the inhibitory profiles of known c-Met and TNIK inhibitors.[3][6][7][9][13]

Table 2: Kinome Selectivity Score (S-Score at 1 µM)

The S-score represents the fraction of kinases in a broad panel that are inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.

InhibitorS-Score (S(90% inh. @ 1µM))Selectivity Profile
Boz-Met (Hypothetical)0.02Highly Selective
Boz-TNIK (Hypothetical)0.05Selective
Staurosporine0.85Non-selective
Dasatinib0.60Multi-targeted
Sunitinib0.35Multi-targeted

Interpretation and Causality Behind Experimental Choices

The combination of in vitro kinase assays and CETSA provides a robust platform for evaluating kinase inhibitor selectivity.

  • In Vitro Assays for Potency and Initial Selectivity: The primary utility of in vitro kinase assays is to determine the intrinsic potency of an inhibitor against its intended target and to perform an initial screen against a broad panel of kinases. The choice of ATP concentration in these assays is critical; performing assays at the Kₘ of ATP for each kinase provides a more accurate measure of the inhibitor's affinity.

  • CETSA for Cellular Target Engagement: While in vitro assays are invaluable, they do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's efficacy. CETSA provides crucial evidence of target engagement within intact cells, validating that the inhibitor can reach its target and bind to it in a physiological context. A positive thermal shift in a CETSA experiment provides strong evidence that the observed cellular phenotype is a direct result of the inhibitor binding to its intended target.

Conclusion

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity profiles. While the benzo[d]oxazol-2(3H)-one scaffold can be tailored to generate highly potent and selective inhibitors like our hypothetical "Boz-Met" and "Boz-TNIK," the potential for off-target interactions always exists.

A systematic approach to cross-reactivity profiling, employing both biochemical and cellular assays, is essential. By comparing the selectivity of novel compounds to well-characterized inhibitors such as the promiscuous Staurosporine and the multi-targeted Dasatinib and Sunitinib, researchers can gain valuable insights into the potential therapeutic window and off-target liabilities of their lead candidates. This comparative framework enables more informed decision-making in the drug discovery pipeline, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 142-153. [Link]

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A Comparative Analysis of the In Vivo Anticonvulsant Efficacy of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiepileptic drugs (AEDs), the benzoxazolone scaffold has emerged as a promising chemical starting point. Derivatives of this heterocyclic system have demonstrated significant anticonvulsant activity in preclinical models, warranting a closer examination of their potential.[1][2][3][4] This guide provides an in-depth comparative analysis of the in vivo efficacy of a representative novel compound, 5-Ethylbenzo[d]oxazol-2(3H)-one, against established standard-of-care AEDs: Phenytoin, Carbamazepine, and Valproate.

The primary objective is to contextualize the potential therapeutic profile of this investigational agent by benchmarking its performance in a validated animal model of generalized tonic-clonic seizures—the Maximal Electroshock (MES) test.[5][6][7] Furthermore, we will assess its potential for motor impairment using the Rotorod test to establish a therapeutic window.

Disclaimer: As this compound is an investigational compound, the efficacy and neurotoxicity data presented herein are hypothetical and projected based on the performance of structurally related benzoxazolone derivatives in similar assays.[1][3] This approach serves to illustrate a comparative framework for preclinical AED evaluation.

The Preclinical Imperative: Why the MES Model?

The Maximal Electroshock (MES) test is a cornerstone of preclinical AED discovery, renowned for its high predictive validity for drugs effective against generalized tonic-clonic seizures in humans.[5][7] The model involves inducing a supramaximal seizure via corneal electrical stimulation, with the key endpoint being the abolition of the tonic hindlimb extension phase of the seizure.[6][8] Its utility lies in identifying compounds that prevent seizure spread, a critical mechanism for many effective AEDs.[6][7] By comparing our investigational compound to standard drugs in this assay, we can robustly benchmark its potential potency.

Comparative Efficacy and Safety Profile

The ultimate goal of a novel AED is to possess superior efficacy, a wider therapeutic window, or a more favorable side-effect profile than existing treatments. The Protective Index (PI), calculated as the ratio of the median neurotoxic dose (TD50) to the median effective dose (ED50), is a critical metric in this initial assessment. A higher PI suggests a wider margin between the therapeutic and toxic doses.

CompoundEfficacy (MES Test) ED50 (mg/kg, i.p., mouse)Neurotoxicity (Rotorod Test) TD50 (mg/kg, i.p., mouse)Protective Index (PI = TD50/ED50)
This compound 15.5 (Hypothetical)>300 (Hypothetical)>19.4
Phenytoin 9.81[9]46.24.7
Carbamazepine 9.67[9]78.58.1
Valproate 190 - 276[10]426.01.5 - 2.2

Data for standard drugs are derived from published literature.[9][10] Data for this compound is hypothetical for comparative purposes.

These data position this compound as a potentially potent anticonvulsant with a superior safety margin compared to the standard drugs. Its projected ED50 is comparable to that of Phenytoin and Carbamazepine, while being significantly more potent than Valproate. Crucially, its projected high PI suggests a low propensity for motor impairment at therapeutically relevant doses.

Mechanistic Overview: Knowns and Postulates

Understanding the mechanism of action is fundamental to rational drug development. While the precise molecular targets of this compound require elucidation, we can compare its potential mechanism to the well-characterized actions of standard AEDs. Some benzoxazole derivatives have been found to modulate GABAergic systems or interact with benzodiazepine receptors, suggesting potential avenues for investigation.[4][11]

DrugPrimary Mechanism of Action
This compound (Postulated) Modulation of voltage-gated sodium channels and/or enhancement of GABAergic neurotransmission.[4]
Phenytoin Blocks voltage-gated sodium channels by stabilizing them in the inactive state, which prevents high-frequency neuronal firing.[12][13][14]
Carbamazepine Primarily blocks voltage-gated sodium channels, preventing repetitive action potentials. It may also affect other channels and neurotransmitter systems.[15][16][17]
Valproate Multi-modal mechanism including blockade of voltage-gated sodium channels and T-type calcium channels, and increasing brain levels of GABA.[18][19][20]
Visualizing the Mechanistic Landscape

The following diagram illustrates the primary molecular targets of the standard anticonvulsant drugs.

cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel T-type Ca++ Channel GABA_T GABA Transaminase PHT Phenytoin PHT->Na_Channel Blocks CBZ Carbamazepine CBZ->Na_Channel Blocks VPA Valproate VPA->Na_Channel Blocks VPA->Ca_Channel Blocks VPA->GABA_T Inhibits start Acclimatize Male CF-1 Mice dosing Administer Compound (i.p.) - Vehicle Control - Test Compound (Multiple Doses) - Standard Drug (Multiple Doses) start->dosing wait Wait for Time of Peak Effect (TPE) dosing->wait mes Perform MES Test - Corneal Anesthesia - Corneal Electrodes - Stimulus (50 mA, 60 Hz, 0.2s) wait->mes observe Observe for Tonic Hindlimb Extension (THE) mes->observe record Record Protection Status (Absence of THE) observe->record analysis Calculate ED50 (Probit Analysis) record->analysis

Caption: Workflow for MES anticonvulsant efficacy screening.

Step-by-Step Protocol:

  • Animal Model: Adult male CF-1 mice (20-25 g) are used. Animals are acclimatized for at least one week prior to testing.

  • Drug Administration: Test compounds and standard drugs are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at a volume of 10 mL/kg. [21]A vehicle control group is included in every experiment. At least four dose levels are used for each compound to generate a dose-response curve.

  • Time of Peak Effect (TPE): The MES test is conducted at the predetermined TPE for each compound. For initial screening, a 30-minute pre-treatment time is common.

  • MES Procedure:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse. [6][8] * Corneal electrodes are placed on the eyes, and a drop of saline is applied to ensure good electrical contact. [6] * An electrical stimulus (60 Hz, 50 mA in mice) is delivered for 0.2 seconds. [6][21]5. Endpoint Measurement: Immediately following stimulation, the animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this endpoint is defined as protection. [6]6. Data Analysis: The number of animals protected at each dose level is recorded. The ED50, the dose that protects 50% of the animals, and its 95% confidence intervals are calculated using probit analysis. [22]

Neurotoxicity Assessment: Rotorod Test

This test assesses motor coordination and balance, identifying compounds that may cause ataxia or sedation at effective doses. [23][24] Step-by-Step Protocol:

  • Apparatus: A standard Rotorod apparatus for mice is used, consisting of a rotating rod (typically 3 cm in diameter) with a non-slip surface. [24]2. Training: Prior to drug testing, mice are trained to stay on the rod rotating at a low, constant speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds). [24]This is repeated over 2-3 days until a stable baseline performance is achieved.

  • Drug Administration: On the test day, animals are dosed with the test compound, standard drug, or vehicle as described in the MES protocol.

  • Test Procedure: At the TPE, each mouse is placed on the rod, which is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds. [24]5. Endpoint Measurement: The latency to fall from the rod is automatically recorded. A trial is also ended if the animal clings to the rod and makes a full passive rotation. [24]6. Data Analysis: The TD50, the dose at which 50% of the animals exhibit motor impairment (defined as falling off the rod or failing to meet a pre-determined cut-off time), is calculated.

Conclusion and Future Directions

The comparative analysis, based on a combination of established data for standard AEDs and projected data for this compound, highlights the potential of the benzoxazolone class. The hypothetical profile of this compound—characterized by potent efficacy in the MES model and a significantly wider therapeutic window than Phenytoin, Carbamazepine, and Valproate—presents a compelling case for its further development.

The next critical steps in the preclinical cascade will involve:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through electrophysiological and binding assays to confirm or refute the postulated mechanisms.

  • Broader Efficacy Profiling: Evaluating the compound in other seizure models, such as the subcutaneous pentylenetetrazole (scPTZ) test (a model for myoclonic and absence seizures) and chronic models of epilepsy (e.g., kindling), to determine its full spectrum of activity.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to establish a clear relationship between dose, exposure, and efficacy.

By systematically benchmarking novel candidates like this compound against the gold standards of therapy, we can more effectively identify and advance the next generation of antiepileptic drugs that offer improved efficacy and safety for patients with epilepsy.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of synthetic strategies for the production of 5-Ethylbenzo[d]oxazol-2(3H)-one, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of viable synthetic routes, supported by experimental data from analogous transformations, to inform methodological selection based on efficiency, safety, and scalability.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone moiety is a privileged heterocyclic structure present in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The targeted compound, this compound, serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. Consequently, the development of efficient and robust synthetic routes to this intermediate is of paramount importance.

This guide will dissect and compare two primary synthetic pathways, each with distinct advantages and considerations. The first pathway involves a two-step sequence starting from the readily available 4-ethylphenol. The second pathway focuses on the critical cyclization step, comparing three different carbonylating agents for the conversion of the key intermediate, 2-amino-4-ethylphenol, into the final product.

Pathway 1: Two-Step Synthesis from 4-Ethylphenol

This synthetic route commences with the nitration of 4-ethylphenol, followed by the reduction of the resulting nitro-intermediate to afford 2-amino-4-ethylphenol, the direct precursor to our target molecule.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-Ethylphenol 4-Ethylphenol 4-Ethyl-2-nitrophenol 4-Ethyl-2-nitrophenol 4-Ethylphenol->4-Ethyl-2-nitrophenol HNO3 / H2SO4 or NH4NO3 / KHSO4 2-Amino-4-ethylphenol 2-Amino-4-ethylphenol 4-Ethyl-2-nitrophenol->2-Amino-4-ethylphenol H2, Pd/C or Fe / HCl This compound This compound 2-Amino-4-ethylphenol->this compound Cyclization (See Pathway 2)

Caption: Overall workflow for the two-step synthesis of this compound from 4-ethylphenol.

Step 1: Ortho-Nitration of 4-Ethylphenol

The regioselective introduction of a nitro group at the ortho-position to the hydroxyl group of 4-ethylphenol is a critical first step. The directing effect of the hydroxyl group favors ortho and para substitution. Since the para position is blocked by the ethyl group, the primary product is the desired 2-nitro derivative.

Methodology Comparison:

MethodReagentsSolventTemperature (°C)Typical Yield (ortho-isomer)Reference
A: Mixed Acid HNO₃, H₂SO₄Acetic Acid0 - 1060-70%[1]
B: Ammonium Nitrate/Potassium Bisulfate NH₄NO₃, KHSO₄AcetonitrileReflux75-85%[2]

Expertise & Experience: The choice between these methods hinges on a trade-off between reaction rate and selectivity. The classical mixed acid nitration is rapid but can lead to the formation of dinitro byproducts and requires careful temperature control to minimize oxidation. The NH₄NO₃/KHSO₄ system offers a milder, more selective alternative, often resulting in higher yields of the desired mono-nitro product with a simpler workup.[2]

Experimental Protocol (Method B):

  • To a solution of 4-ethylphenol (10.0 g, 81.8 mmol) in acetonitrile (150 mL), add ammonium nitrate (13.1 g, 163.6 mmol) and potassium bisulfate (5.57 g, 40.9 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-ethyl-2-nitrophenol.

Step 2: Reduction of 4-Ethyl-2-nitrophenol

The reduction of the nitro group to an amine is a well-established transformation. The choice of reducing agent is critical to avoid the reduction of other functional groups and to ensure high yields.

Methodology Comparison:

MethodReagentsSolventTemperature (°C)Typical YieldReference
A: Catalytic Hydrogenation H₂ (balloon), 10% Pd/CEthanolRoom Temperature>95%[3]
B: Metal/Acid Reduction Fe powder, HClEthanol/WaterReflux85-95%[4]

Expertise & Experience: Catalytic hydrogenation is generally the cleaner and more efficient method, often proceeding with near-quantitative yields and producing water as the only byproduct.[3] However, it requires specialized equipment for handling hydrogen gas. The metal/acid reduction, typically with iron and hydrochloric acid, is a robust and scalable alternative that can be performed in standard laboratory glassware.

Experimental Protocol (Method A):

  • To a solution of 4-ethyl-2-nitrophenol (10.0 g, 59.8 mmol) in ethanol (150 mL), add 10% Palladium on carbon (1.0 g).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-ethylphenol.

Pathway 2: Cyclization of 2-Amino-4-ethylphenol

The final and pivotal step is the formation of the benzoxazolone ring from 2-amino-4-ethylphenol. This is achieved through the introduction of a carbonyl group that bridges the amino and hydroxyl functionalities. The choice of the carbonylating agent significantly influences the reaction conditions, yield, and safety profile of the synthesis.

G 2-Amino-4-ethylphenol 2-Amino-4-ethylphenol This compound This compound 2-Amino-4-ethylphenol->this compound Urea 2-Amino-4-ethylphenol->this compound Carbonyldiimidazole (CDI) 2-Amino-4-ethylphenol->this compound Phosgene / Triphosgene

Caption: Comparison of cyclization methods for the synthesis of this compound.

Methodology Comparison:

MethodCarbonyl SourceSolventConditionsTypical YieldSafety ConsiderationsReference
A: Urea Fusion UreaNeat or high-boiling solvent130-160 °C70-85%Ammonia evolution[5]
B: Carbonyldiimidazole (CDI) CarbonyldiimidazoleTHF or DichloromethaneRoom Temperature to Reflux80-95%Moisture sensitive[6]
C: Phosgene/Triphosgene Phosgene or TriphosgeneToluene or Dichloromethane0 °C to Room Temperature>90%Highly toxic reagents[7]

Expertise & Experience:

  • Urea Fusion: This method is cost-effective and operationally simple. However, it requires high temperatures and can lead to the formation of byproducts. The evolution of ammonia is also a consideration for large-scale synthesis.[5]

  • Carbonyldiimidazole (CDI): CDI is a safer and highly efficient alternative to phosgene. The reaction proceeds under mild conditions, and the byproducts (imidazole and CO₂) are easily removed. Its main drawback is its moisture sensitivity.[6]

  • Phosgene/Triphosgene: While offering high yields and reactivity, the extreme toxicity of phosgene and its solid equivalent, triphosgene, necessitates specialized handling procedures and equipment, making it less desirable for general laboratory use.[7]

Experimental Protocol (Method B: Using CDI):

  • To a stirred solution of 2-amino-4-ethylphenol (5.0 g, 36.4 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (6.5 g, 40.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Conclusion and Recommendations

Both presented pathways offer viable routes to this compound.

  • For laboratory-scale synthesis focused on safety and high yield, the recommended route is the nitration of 4-ethylphenol with ammonium nitrate/potassium bisulfate, followed by catalytic hydrogenation to 2-amino-4-ethylphenol, and subsequent cyclization using carbonyldiimidazole. This combination of methods avoids harsh reagents and high temperatures while providing excellent overall yields.

  • For larger-scale industrial production, a cost-benefit analysis may favor the metal/acid reduction and the urea fusion method for cyclization, despite the potentially lower yields and more demanding reaction conditions.

The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and safety protocols.

References

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A Head-to-Head Comparison of 5-Ethylbenzo[d]oxazol-2(3H)-one with Known FAAH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and inflammatory disease research, the strategic modulation of the endocannabinoid system (ECS) presents a promising therapeutic avenue. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[1][2] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, offering potential therapeutic benefits for a range of conditions including chronic pain, anxiety disorders, and neuroinflammation.[1][3]

This guide provides a head-to-head comparison of a representative of the benzo[d]oxazol-2(3H)-one class of compounds, exemplified by 5-Ethylbenzo[d]oxazol-2(3H)-one, against well-established FAAH inhibitors. While specific inhibitory data for this compound is not extensively published, the benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated potent FAAH inhibitory activity.[4] This comparison will, therefore, draw upon the known structure-activity relationships of this class to provide a scientifically grounded assessment for researchers in drug discovery and development.

The Central Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein that terminates the signaling of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH curtails its analgesic, anxiolytic, and anti-inflammatory effects.[2][3] Consequently, inhibiting FAAH activity is an attractive therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[5]

The Contenders: A Comparative Overview

This guide will focus on a comparison between the benzoxazolone scaffold and three well-characterized FAAH inhibitors:

  • This compound (as a representative benzoxazolone): This class of compounds has emerged as potent, often reversible, inhibitors of FAAH.[4] Their mechanism and potency will be discussed based on closely related analogs.

  • PF-3845: A potent, irreversible, and highly selective covalent inhibitor of FAAH that acts by carbamylating the enzyme's catalytic serine nucleophile.[4]

  • URB597: A potent and selective, carbamate-based irreversible inhibitor of FAAH.[6]

  • OL-135: A potent and selective, reversible α-ketoheterocycle-based inhibitor of FAAH.[7]

The following table summarizes the key pharmacological parameters of these inhibitors.

Inhibitor ClassRepresentative CompoundMechanism of ActionPotency (IC50/Ki)Selectivity
BenzoxazoloneRepresentative 2-amino-5-arylbenzoxazoleReversibleLow nanomolar range[4]High for FAAH over other serine hydrolases[4]
Piperidine UreaPF-3845Irreversible (Covalent)Ki = 0.23 µM[4]Highly selective for FAAH[4]
CarbamateURB597Irreversible (Covalent)IC50 = 3-5 nM[6]Selective for FAAH over cannabinoid receptors and MAGL[6]
α-KetooxazoleOL-135ReversibleKi = 4.7 nM[5]>60-300 fold selective for FAAH[5]

Signaling Pathway and Mechanism of Action

FAAH inhibitors act by preventing the breakdown of anandamide (AEA), thereby increasing its local concentration and prolonging its signaling through cannabinoid receptors (CB1 and CB2).

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor AEA_precursor N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD AEA_precursor->NAPE_PLD Activation AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1 Retrograde Signaling (Activation) FAAH FAAH AEA->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibitor This compound (or other FAAH Inhibitor) Inhibitor->FAAH Inhibition caption Mechanism of FAAH Inhibition.

Caption: Mechanism of FAAH Inhibition.

Experimental Protocols

To facilitate comparative studies, detailed protocols for in vitro and cell-based FAAH inhibition assays are provided below.

In Vitro Fluorometric FAAH Activity Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified FAAH. The principle relies on the hydrolysis of a fluorogenic substrate by FAAH, leading to a measurable increase in fluorescence.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound (e.g., this compound) and known inhibitors (PF-3845, URB597, OL-135) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test and control inhibitors in FAAH Assay Buffer. The final DMSO concentration should be maintained at <1%.

  • Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in ice-cold FAAH Assay Buffer.

  • Assay Plate Setup: Add 2 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add 178 µL of the diluted FAAH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the AAMCA substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

in_vitro_assay_workflow A Prepare serial dilutions of inhibitors B Add inhibitors to 96-well plate A->B C Add diluted FAAH enzyme B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate D->E F Kinetic fluorescence reading E->F G Calculate % inhibition and IC50 value F->G caption In Vitro FAAH Inhibition Assay Workflow.

Caption: In Vitro FAAH Inhibition Assay Workflow.

Cell-Based FAAH Activity Assay

This assay measures the activity of FAAH in a cellular context, providing insights into the cell permeability and intracellular efficacy of the inhibitors.

Materials:

  • Cell line overexpressing FAAH (e.g., HEK293-hFAAH) or a cell line with high endogenous FAAH expression

  • Cell culture medium and reagents

  • Test compounds and controls

  • Lysis buffer

  • BCA protein assay kit

  • Fluorogenic FAAH substrate (AAMCA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to ~80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test and control inhibitors for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • FAAH Activity Measurement: Add a standardized amount of cell lysate to the wells of a black 96-well plate. Initiate the reaction by adding the AAMCA substrate.

  • Fluorescence Reading: Measure the fluorescence kinetically as described in the in vitro assay protocol.

  • Data Analysis: Normalize the FAAH activity to the protein concentration for each sample. Calculate the percentage of inhibition and IC50 values as described previously.

Concluding Remarks for the Research Professional

The inhibition of FAAH remains a compelling strategy for the development of novel therapeutics for a multitude of disorders. The benzo[d]oxazol-2(3H)-one scaffold, represented here by this compound, offers a promising chemical starting point for the design of potent and selective FAAH inhibitors.

This guide has provided a comparative framework against well-established FAAH inhibitors like PF-3845, URB597, and OL-135, highlighting differences in their mechanisms of action and potencies. The provided experimental protocols offer a robust starting point for researchers to conduct their own head-to-head comparisons and to further explore the structure-activity relationships of the benzoxazolone class. As with any drug discovery program, careful consideration of pharmacokinetic and pharmacodynamic properties will be crucial in translating the in vitro potency of these compounds into in vivo efficacy and clinical success.

References

  • 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm.

  • What are FAAH inhibitors and how do they work? Patsnap Synapse.

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.

  • PF-3845 | FAAH Inhibitor. MedchemExpress.com.

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.

  • URB 597 | Fatty Acid Amide Hydrolase. Tocris Bioscience.

  • FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats. ScienceDirect.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI.

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. NIH.

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) (ab252895/K434-100). Abcam.

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A Researcher's Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds in Cells: The Case of 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A pivotal step in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading experimental strategies to validate the cellular target of a novel compound, using the hypothetical case of 5-Ethylbenzo[d]oxazol-2(3H)-one, a member of the versatile benzoxazolone scaffold known for its diverse biological activities.[1][2][3]

The central challenge lies in demonstrating a direct physical interaction between the compound and its putative protein target in a physiologically relevant context. Without this confirmation, linking a compound's phenotypic effects to a specific molecular mechanism remains speculative, hindering rational drug development and optimization. This guide will navigate the principles, protocols, and practical considerations of key target engagement methodologies, empowering researchers to make informed decisions for their specific research questions.

The Landscape of Target Engagement Methodologies

Several powerful techniques have emerged to probe the direct binding of a small molecule to its protein target within cells. Each method leverages a different biophysical principle, offering distinct advantages and limitations. Here, we compare three prominent approaches: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[4][5]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][6][7]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional formats.[6]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[8][9][10]Label-free, does not require compound modification, applicable to a wide range of proteins.[9][10][11]Sensitivity is dependent on the choice of protease and the degree of stabilization; can be less quantitative than other methods.[12]
Photo-affinity Labeling (PAL) A photoreactive version of the compound covalently crosslinks to its target upon light activation.[13][14][15]Provides direct evidence of binding and can help identify the binding site.[14][16]Requires chemical modification of the compound, which may alter its binding properties; risk of non-specific labeling.[14][17]

In-Depth Analysis and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Stabilization

Causality Behind the Choice: CETSA is an excellent first-line approach as it is label-free and can be performed in intact cells, providing a physiologically relevant assessment of target engagement.[4][5][18] The underlying principle is that the binding of a ligand, such as this compound, to its target protein will increase the protein's thermal stability, making it more resistant to heat-induced denaturation.[4][5]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Analyze soluble fraction by Western Blot or Mass Spectrometry E->F

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a human cancer cell line relevant to the suspected target) and grow to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot at a different temperature (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling on ice.

    • Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation and Analysis:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis.[19][20]

Self-Validation and Interpretation:

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of this compound. This means that at higher temperatures, more of the target protein will remain in the soluble fraction in the drug-treated samples compared to the vehicle-treated samples. This dose-dependent thermal stabilization provides strong evidence of direct target engagement in the cellular environment.

Hypothetical Data Summary:

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
45100100
509598
557090
604075
651550
70520
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

Causality Behind the Choice: DARTS is another valuable label-free method that relies on the principle that ligand binding can stabilize a protein's conformation, thereby protecting it from proteolytic digestion.[8][9][10] This technique is particularly useful if a compound does not induce a significant thermal shift in CETSA or as an orthogonal method to validate CETSA findings.[4][12]

Experimental Workflow:

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Treatment cluster_digestion Proteolysis cluster_quenching Quenching cluster_analysis Analysis A 1. Prepare cell lysate B 2. Incubate lysate with This compound or vehicle (DMSO) A->B C 3. Add protease (e.g., pronase) to digest proteins B->C D 4. Stop digestion with protease inhibitor or heat C->D E 5. Analyze protein levels by SDS-PAGE and Western Blot D->E

Caption: DARTS experimental workflow.

Detailed Protocol for DARTS:

  • Lysate Preparation and Treatment:

    • Prepare a native cell lysate using a non-denaturing lysis buffer.[21]

    • Aliquot the lysate and incubate with different concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at room temperature.[8]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each aliquot at a concentration that results in partial digestion of the total protein content. The optimal protease concentration and digestion time need to be empirically determined.

    • Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Quenching and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and boiling the samples.

    • Analyze the samples by SDS-PAGE and Western blotting to detect the amount of the full-length putative target protein.

Self-Validation and Interpretation:

In the presence of the target-binding compound, the target protein will be more resistant to proteolysis and will therefore appear as a more prominent band on the Western blot compared to the vehicle-treated control. This protection should be dose-dependent. A key control is to show that the abundance of a non-target protein is equally diminished in both the compound- and vehicle-treated samples, demonstrating the specificity of the protective effect.

Hypothetical Data Summary:

Compound Conc. (µM)Relative Band Intensity of TargetRelative Band Intensity of Control Protein
0 (Vehicle)30%35%
155%33%
1085%36%
10090%34%
Photo-affinity Labeling (PAL): Covalent Capture of the Target

Causality Behind the Choice: When definitive and direct evidence of a binding interaction is required, or when the goal is to identify an unknown target, PAL is a powerful, albeit more technically demanding, approach.[13][14][15] This method involves synthesizing a probe molecule that incorporates the this compound scaffold, a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne).[13][16] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[13][14]

Experimental Workflow:

PAL_Workflow cluster_probe_incubation Probe Incubation cluster_uv_activation UV Activation cluster_lysis_enrichment Lysis & Enrichment cluster_analysis Analysis A 1. Incubate cells with photo-affinity probe B 2. Irradiate with UV light to induce covalent crosslinking A->B C 3. Lyse cells B->C D 4. Enrich probe-labeled proteins (e.g., with streptavidin beads) C->D E 5. Identify labeled proteins by Mass Spectrometry D->E

Caption: PAL experimental workflow.

Detailed Protocol for PAL:

  • Probe Synthesis and Incubation:

    • Synthesize a photo-affinity probe based on the structure of this compound.

    • Treat cells with the probe. To demonstrate specificity, a competition experiment should be performed where cells are co-incubated with the probe and an excess of the original, unmodified compound.

  • UV Crosslinking and Lysis:

    • Expose the cells to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking.

    • Lyse the cells and prepare a protein lysate.

  • Enrichment and Identification:

    • If the probe contains a biotin tag, enrich the crosslinked proteins using streptavidin-coated beads.

    • Elute the bound proteins and identify them using mass spectrometry.

Self-Validation and Interpretation:

The primary evidence of target engagement is the identification of the putative target protein by mass spectrometry in the sample treated with the probe alone, and a significant reduction in the signal for this protein in the competition sample (probe + excess unmodified compound). This demonstrates that the probe is binding to the same site as the original compound.

Conclusion: An Integrated Approach to Target Validation

Confirming the cellular target of a novel compound like this compound is a cornerstone of modern drug discovery. Each of the described methods—CETSA, DARTS, and PAL—offers a unique lens through which to view this critical interaction.

  • CETSA provides a robust, physiologically relevant measure of target stabilization in intact cells.

  • DARTS offers a complementary, label-free approach based on protection from proteolysis.

  • PAL delivers direct, covalent evidence of binding and is a powerful tool for target identification.

For the highest confidence in target validation, a multi-pronged approach is recommended. For instance, an initial positive result from a CETSA screen can be orthogonally validated using DARTS. If the target is unknown or further confirmation is needed, PAL can provide definitive evidence. By thoughtfully selecting and applying these techniques, researchers can build a compelling, data-driven case for the mechanism of action of their compounds, paving the way for successful downstream development.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]

  • Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Pai, M. Y., Lomenick, B., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology (Vol. 1263, pp. 287-298). Humana Press.
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 179-190. Retrieved from [Link]

  • Smith, E., & Collins,I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]

  • Pai, M. Y., Lomenick, B., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Retrieved from [Link]

  • Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). Journal of Visualized Experiments, (150). Retrieved from [Link]

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  • Target Identification & Validation. (n.d.). Medicines Discovery Catapult. Retrieved from [Link]

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  • D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World Journal, 11(1), 1-1. Retrieved from [Link]

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  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 115, 143-156. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Ethylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

In the landscape of drug discovery and chemical research, our success is intrinsically linked to the integrity of our materials and the safety of our processes. 5-Ethylbenzo[d]oxazol-2(3H)-one, a member of the benzoxazolone class, is a valuable scaffold in medicinal chemistry. However, its handling demands a protocol built not on assumption, but on a rigorous understanding of its potential hazards and the validated procedures to mitigate them. This guide is designed to provide you, our scientific colleagues, with the essential, immediate safety and logistical information required for its confident and safe application. We move beyond a simple checklist to explain the causality behind each recommendation, ensuring your work is not only groundbreaking but also fundamentally safe.

Foundational Safety: Hazard Assessment

While a specific Safety Data Sheet (SDS) for the 5-ethyl derivative is not universally available, a comprehensive hazard assessment can be synthesized from data on the parent compound, 2(3H)-Benzoxazolone, and structurally related oxazolones.[1][2] The primary risks associated with this class of compounds are well-documented and must be assumed for this compound until proven otherwise.

The prudent researcher will handle this compound as one that poses the following potential hazards, based on classifications for analogous structures.

Hazard ClassGHS Hazard StatementRationale & Primary ConcernAuthoritative Source
Skin Irritation/Sensitization H315: Causes skin irritation.H317: May cause an allergic skin reaction.Direct contact can lead to localized inflammation or an allergic response upon repeated exposure. This is a common hazard for oxazolone derivatives.[3][4][5]
Eye Damage/Irritation H318: Causes serious eye damage.H319: Causes serious eye irritation.The compound, as a powder or in solution, can cause significant and potentially irreversible damage if it comes into contact with the eyes.[3][4]
Acute Toxicity (Oral/Dermal) H302: Harmful if swallowed.H301 + H311: Toxic if swallowed or in contact with skin.Ingestion or significant skin absorption can lead to systemic toxic effects. The distinction between "Harmful" and "Toxic" depends on the specific derivative, so maximum precaution is warranted.[5]
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[5][6]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.Improper disposal can harm aquatic ecosystems. Environmental responsibility is a key component of laboratory safety.[4][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

Your personal protective equipment is the final and most critical barrier between you and potential exposure. The selection of PPE must be deliberate and based on the hazards identified above. A one-size-fits-all approach is insufficient; the causality behind each choice is paramount.

Protection TypeSpecific RecommendationsRationale for Selection
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Nitrile and Neoprene provide robust protection against the chemical classes related to this compound. Gloves must be inspected for integrity before use and changed immediately upon known or suspected contamination to prevent skin contact, irritation, and potential sensitization.[3]
Eye/Face Protection Tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.This combination is essential to prevent airborne particles or splashes from causing serious eye irritation or damage.[3][5] Standard safety glasses with side shields are inadequate.[7]
Skin & Body Protection A clean, flame-retardant laboratory coat with tight-fitting cuffs.[8] Closed-toe shoes are mandatory.The lab coat protects against incidental skin contact and prevents the contamination of personal clothing. Tight cuffs allow for a secure overlap with gloves, protecting the wrists.[3][8]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.A fume hood is the primary engineering control to prevent the inhalation of potentially harmful dust or vapors, which can cause respiratory irritation.[3][5][6] A respirator is a secondary measure for specific, non-routine situations.

Operational Plan: Step-by-Step Handling & Emergency Procedures

A successful experiment begins with a safe workflow. The following procedural steps provide a self-validating system for handling this compound.

Preparation & Handling Workflow

This workflow diagram outlines the critical steps from setup to cleanup, ensuring safety at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 1. Verify Fume Hood Functionality prep2 2. Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 3. Don All Required PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work Within Fume Hood Sash at Minimum Height Weigh solid carefully to avoid dust generation prep3->handle1 handle2 Add solvents slowly to prevent splashing Keep container closed when not in use handle1->handle2 clean1 1. Decontaminate Glassware & Work Surfaces handle2->clean1 clean2 2. Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 3. Package & Label Hazardous Waste clean2->clean3 clean4 4. Remove PPE Correctly & Wash Hands clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocols

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[4][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the physician.[10]

Logistical Plan: Waste Segregation and Disposal

Proper disposal is a non-negotiable aspect of chemical handling, essential for both safety and environmental stewardship.[11] All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Includes any unused or expired solid compound, contaminated gloves, weigh boats, and paper towels. Collect this waste in a dedicated, clearly labeled, and sealable hazardous waste container.[3]

  • Liquid Waste: Includes all solutions containing the compound and any solvent rinses from contaminated glassware. Collect in a separate, compatible, and clearly labeled hazardous waste container. Never mix incompatible waste streams.[12]

  • Sharps: Needles or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

Step 2: Container Management and Disposal

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office. All disposal must comply with local, state, and federal regulations.[3]

Conclusion

The principles outlined in this guide—rigorous hazard assessment, deliberate PPE selection, and methodical operational planning—form a cohesive system for the safe handling of this compound. By understanding the "why" behind each step, you empower yourself to work safely, protect your colleagues, and ensure the integrity of your research. Trust in these protocols is trust in a safer, more effective scientific endeavor.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone.
  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-acetylbenzo[d]oxazol-2(3H)-one.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Safety Data Sheet. (2018, July 8).
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
  • NY Creates. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • BLDpharm. (n.d.). 59-49-4|benzo[d]oxazol-2(3H)-one.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 7-Nitrobenzo[d]thiazol-2(3H)-one: A Procedural Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.